3-FPr-6-Me-Tetrazine
Description
Properties
CAS No. |
1629962-55-5 |
|---|---|
Molecular Formula |
C6H9FN4 |
Molecular Weight |
155.16 |
Purity |
>95% |
Synonyms |
3-(3-Fluoropropyl)-6-methyl-1,2,4,5-tetrazine |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Asymmetric 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines: A Technical Guide
This in-depth guide provides a comprehensive overview of the primary synthetic methodologies for producing asymmetric 3-alkyl-6-methyl-1,2,4,5-tetrazines. These compounds are of significant interest to researchers and drug development professionals due to their applications in bioorthogonal chemistry, particularly in live-cell imaging and bioconjugation.[1] This document details two prominent and effective strategies: a Sonogashira-type cross-coupling approach and a metal-catalyzed one-pot synthesis. For each method, detailed experimental protocols are provided, and all quantitative data is summarized in structured tables for ease of comparison.
Sonogashira-Type Cross-Coupling Approach
A robust and versatile method for the synthesis of asymmetric 3-alkyl-6-methyl-tetrazines involves a Sonogashira-type cross-coupling reaction.[2][3][4] This multi-step approach begins with the synthesis of a key intermediate, 3-bromo-6-methyl-1,2,4,5-tetrazine, which is then coupled with a terminal alkyne. The resulting alkynyl-tetrazine is subsequently reduced and re-oxidized to yield the final 3-alkyl-6-methyl-tetrazine.[1]
Synthesis of 3-bromo-6-methyl-1,2,4,5-tetrazine (1)
The synthesis of the crucial precursor, 3-bromo-6-methyl-1,2,4,5-tetrazine, has been optimized to achieve higher overall yields.[1] The process involves the initial formation of an S-alkylated thiocarbohydrazide, followed by cyclization and subsequent bromination.
Caption: Synthesis of 3-bromo-6-methyl-1,2,4,5-tetrazine.
Step 1: Synthesis of Iodide Salt (2)
-
To a solution of thiocarbohydrazide in a suitable solvent, 1-iodododecane is added.
-
The reaction mixture is stirred at room temperature until the formation of the iodide salt is complete.[1]
Step 2: Synthesis of 3-(dodecylthio)-6-methyl-1,2,4,5-tetrazine (3)
-
The iodide salt (2) is reacted with triethylorthoacetate in the presence of triethylamine.
-
This reaction proceeds at room temperature without the need for an oxidizing agent.[1]
Step 3: Synthesis of 3-bromo-6-methyl-1,2,4,5-tetrazine (1)
-
3-(dodecylthio)-6-methyl-1,2,4,5-tetrazine (3) is treated with bromine in acetic acid to yield the final product.
| Compound | Starting Material | Reagents | Yield | Reference |
| Iodide Salt (2) | Thiocarbohydrazide | 1-Iodododecane | - | [1] |
| Thioalkyl-tetrazine (3) | Iodide Salt (2) | Triethylorthoacetate, Et3N | - | [1] |
| 3-bromo-6-methyl-1,2,4,5-tetrazine (1) | Thioalkyl-tetrazine (3) | Br2, AcOH | 15% (overall) | [1] |
Sonogashira Coupling, Hydrogenation, and Re-oxidation
The synthesized 3-bromo-6-methyl-1,2,4,5-tetrazine (1) serves as a versatile precursor for the Sonogashira coupling with a variety of terminal alkynes.[3][4] The resulting 3-alkynyl-6-methyl-tetrazines can then be hydrogenated to the corresponding alkyl-dihydrotetrazines, which are subsequently re-oxidized to furnish the desired asymmetric 3-alkyl-6-methyl-tetrazines in excellent yields.[1]
Caption: Sonogashira coupling and subsequent transformations.
Step 1: Sonogashira Coupling
-
A mixture of 3-bromo-6-methyl-1,2,4,5-tetrazine (1), the respective terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)4), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., THF/Et3N) is stirred under an inert atmosphere at room temperature.
-
The reaction is monitored by TLC until completion. The product is then isolated and purified by column chromatography.
Step 2: Hydrogenation
-
The 3-alkynyl-6-methyl-1,2,4,5-tetrazine is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation at 1 bar pressure using a palladium on carbon (Pd/C) catalyst.
-
The disappearance of the characteristic pink color of the tetrazine indicates the formation of the dihydrotetrazine.[3]
Step 3: Re-oxidation
-
The resulting dihydrotetrazine is re-oxidized to the corresponding 3-alkyl-6-methyl-1,2,4,5-tetrazine. This can be achieved by exposure to air or by using a mild oxidizing agent.
| Product | Starting Alkyne | Sonogashira Yield | Overall Yield (from alkyne) | Reference |
| 3-methyl-6-(phenylethynyl)-1,2,4,5-tetrazine | Phenylacetylene | 49% | - | [4] |
| 3-methyl-6-(p-tolylethynyl)-1,2,4,5-tetrazine | 4-Ethynyltoluene | - | - | [4] |
| Asymmetrically substituted (dialkyl)tetrazines | Various terminal alkynes | - | Excellent | [1] |
Metal-Catalyzed One-Pot Synthesis from Nitriles
An alternative and more direct approach to asymmetric 3-alkyl-6-methyl-tetrazines is the metal-catalyzed one-pot synthesis from nitriles and hydrazine.[5][6][7] This method circumvents the need for pre-functionalized starting materials and offers a more convergent route. Lewis acid transition metal catalysts, particularly divalent nickel and zinc salts, have been shown to significantly improve the yields of this transformation.[5][8]
Caption: Metal-catalyzed one-pot synthesis of tetrazines.
This methodology is particularly advantageous for synthesizing 6-methyl terminated alkyl tetrazines by combining acetonitrile with other alkyl or aromatic nitriles in the presence of hydrazine and a metal catalyst.[5]
-
A mixture of acetonitrile, an alkyl or aryl nitrile, hydrazine, and a catalytic amount of a Lewis acid metal salt (e.g., Ni(OTf)2 or Zn(OTf)2) in a suitable solvent is heated.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction mixture is worked up, and the product is isolated and purified, typically by column chromatography.
The choice of catalyst can influence the reaction yield, with nickel salts generally being more effective for more reactive nitriles.[5]
| Product Type | Nitrile 1 | Nitrile 2 | Catalyst | Yield | Reference |
| 6-methyl terminated aryl tetrazines | Acetonitrile | Aromatic Nitriles | Ni(OTf)2 or Zn(OTf)2 | 40-70% | [5] |
| 6-methyl terminated alkyl tetrazines | Acetonitrile | Alkyl Nitriles | Ni(OTf)2 or Zn(OTf)2 | 36-40% | [5] |
| Carboxylic acid functionalized asymmetric tetrazine | - | - | Nickel triflate (0.005 mol equiv) | up to 75% | [8] |
Conclusion
Both the Sonogashira-type cross-coupling and the metal-catalyzed one-pot synthesis from nitriles represent effective and well-documented strategies for the preparation of asymmetric 3-alkyl-6-methyl-1,2,4,5-tetrazines. The Sonogashira approach offers a high degree of modularity, allowing for the introduction of a wide variety of alkyl groups through the choice of the terminal alkyne. While this method is multi-stepped, it provides excellent yields in the final alkylation step. The metal-catalyzed one-pot synthesis, on the other hand, presents a more convergent and atom-economical route, significantly simplifying the synthetic procedure. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine | CoLab [colab.ws]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Facile and efficient Lewis acid catalyzed synthesis of an asymmetric tetrazine useful for bio-orthogonal click chemistry applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-FPr-6-Me-Tetrazine: Properties, Synthesis, and Applications
Introduction: The Rise of Unsymmetrical Tetrazines in Bioorthogonal Chemistry
The 1,2,4,5-tetrazine (s-tetrazine) core, a six-membered aromatic ring containing four nitrogen atoms, has become an invaluable scaffold in modern chemistry.[1] Its high nitrogen content renders the ring electron-deficient, priming it for exceptionally rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reactions with electron-rich dienophiles.[2] This unique reactivity forms the basis of one of the most powerful bioorthogonal "click" chemistry platforms, enabling chemical transformations to occur within living systems without interfering with native biological processes.[3][4]
While symmetrically substituted tetrazines have been widely studied, unsymmetrical 3,6-disubstituted tetrazines are gaining prominence. They offer the ability to fine-tune steric and electronic properties, modulating reaction kinetics, stability, and solubility. Furthermore, unsymmetrical substitution allows for the introduction of a reporter or payload group on one side of the ring and a reactivity-tuning or targeting moiety on the other.
This guide focuses on the chemical properties, structure, and synthesis of 3-FPr-6-Me-Tetrazine , presumed to be 3-(fluoropropyl)-6-methyl-1,2,4,5-tetrazine . As this specific derivative is not extensively documented in public literature, this whitepaper will draw upon data from closely related analogs, namely 3-fluoro-6-methyl-1,2,4,5-tetrazine and other unsymmetrically substituted alkyl/aryl tetrazines, to construct a detailed technical profile.
Proposed Structure:
Figure 1: Proposed chemical structure of 3-(fluoropropyl)-6-methyl-1,2,4,5-tetrazine.
Physicochemical and Structural Properties
The properties of 3-(fluoropropyl)-6-methyl-1,2,4,5-tetrazine are dictated by the electron-deficient tetrazine core and the electronic contributions of the methyl and fluoropropyl substituents. The methyl group is a weak electron-donating group, while the fluoropropyl group, due to the high electronegativity of fluorine, is expected to be electron-withdrawing. This electronic asymmetry is key to its reactivity.
Comparative Physicochemical Data
The following table summarizes computed and experimental data for the parent 1,2,4,5-tetrazine and relevant substituted analogs to infer the properties of the target compound.
| Property | 1,2,4,5-Tetrazine | 3,6-Dimethyl-1,2,4,5-tetrazine | 3-(4-fluorophenyl)-6-methyl-1,2,4,5-tetrazine | 3-(fluoropropyl)-6-methyl-1,2,4,5-tetrazine (Predicted) |
| Molecular Formula | C₂H₂N₄ | C₄H₆N₄ | C₉H₇FN₄ | C₅H₇FN₄ |
| Molecular Weight | 82.06 g/mol [5] | 110.12 g/mol [6] | 190.18 g/mol [2] | 142.14 g/mol |
| XLogP3-AA | -1.4 | ~0.5 (estimated) | 1.8[2] | ~0.8 (estimated) |
| Topological Polar Surface Area | 51.6 Ų[5] | 51.6 Ų | 51.6 Ų[2] | 51.6 Ų |
| Appearance | Red Crystals[1] | Orange to dark red crystalline powder[6] | Red Solid[7] | Predicted Red/Purple Solid |
Spectroscopic Characterization (NMR)
NMR spectroscopy is essential for the structural confirmation of tetrazine derivatives. The chemical shifts are highly influenced by the electron-deficient nature of the ring. Based on published data for similar compounds, the following are predicted ¹H and ¹³C NMR chemical shifts.[7][8]
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Tetrazine-C-CH₃ | 2.8 - 3.1 | Singlet, deshielded by the aromatic ring. |
| Tetrazine-CH₂ -CH₂-CH₂F | 3.2 - 3.5 | Triplet, deshielded by the tetrazine ring. | |
| -CH₂-CH₂ -CH₂F | 2.1 - 2.4 | Multiplet. | |
| -CH₂-CH₂-CH₂ F | 4.5 - 4.8 | Triplet of triplets, deshielded by fluorine and split by adjacent protons. | |
| ¹³C NMR | Tetrazine-C -CH₃ | 166 - 169 | Highly deshielded due to attachment to two nitrogen atoms. |
| Tetrazine-C -C₃H₆F | 168 - 171 | Highly deshielded, position influenced by the electron-withdrawing substituent. | |
| Tetrazine-C-CH₃ | 20 - 23 | ||
| Tetrazine-CH₂ -CH₂-CH₂F | 30 - 33 | ||
| -CH₂-CH₂ -CH₂F | 28 - 31 (with C-F coupling) | ||
| -CH₂-CH₂-CH₂ F | 82 - 85 (with strong C-F coupling) |
Synthesis of Unsymmetrical Tetrazines
The synthesis of unsymmetrical 3,6-disubstituted 1,2,4,5-tetrazines typically involves the condensation of two different nitriles with hydrazine, followed by oxidation. However, this often leads to a statistical mixture of two symmetrical tetrazines and the desired unsymmetrical product, complicating purification.[4] Modern methods have been developed to overcome this challenge, providing more direct and higher-yielding routes.
General Synthetic Workflow
A common strategy involves a stepwise or one-pot reaction sequence starting from a nitrile or a carboxylic acid derivative. Lewis acid catalysis and thiol-promoted reactions have significantly improved the accessibility of these compounds.[3][9]
Experimental Protocol: Lewis Acid-Catalyzed Synthesis
This protocol is a generalized procedure adapted from methods for synthesizing unsymmetrical tetrazines from two different nitriles.[9]
Objective: To synthesize 3-(fluoropropyl)-6-methyl-1,2,4,5-tetrazine.
Materials:
-
Acetonitrile (CH₃CN)
-
4-Fluorobutyronitrile (F(CH₂)₃CN)
-
Anhydrous Hydrazine (N₂H₄)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂) or Nickel(II) triflate (Ni(OTf)₂)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the Lewis acid catalyst (e.g., Zn(OTf)₂, 5-10 mol%).
-
Reagent Addition: Add acetonitrile (1.0 eq) and 4-fluorobutyronitrile (1.5-2.0 eq). A slight excess of the more valuable or complex nitrile is often used to drive the reaction.
-
Hydrazine Addition: Carefully add anhydrous hydrazine (≥10 eq) to the mixture at room temperature. Caution: Anhydrous hydrazine is highly toxic and reactive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Stir the mixture vigorously at a specified temperature (e.g., 60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up (Quenching): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding water. Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the dihydro-tetrazine intermediate.
-
Oxidation: Dissolve the crude dihydro-tetrazine in glacial acetic acid and cool to 0 °C. Add an aqueous solution of sodium nitrite (NaNO₂) dropwise. A color change to deep red or purple indicates the formation of the tetrazine.
-
Final Work-up and Purification: After stirring for 1-2 hours, dilute the mixture with water and extract with dichloromethane. Wash the combined organic layers with saturated NaHCO₃ solution until effervescence ceases, then wash with brine. Dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the final product by flash column chromatography on silica gel using a heptane/ethyl acetate solvent system.
Chemical Reactivity: The iEDDA Reaction
The hallmark of 1,2,4,5-tetrazines is their participation in iEDDA cycloaddition reactions. The reaction proceeds with a [4+2] cycloaddition between the electron-poor tetrazine (diene) and an electron-rich dienophile (e.g., trans-cyclooctenes (TCO), norbornenes, or bicyclononynes). This is followed by a rapid retro-Diels-Alder reaction that extrudes dinitrogen gas (N₂), forming a stable dihydropyridazine product. This process is irreversible and produces only N₂ as a byproduct, making it ideal for biological applications.[10]
The reactivity is governed by the frontier molecular orbitals (FMOs) of the reactants. Electron-withdrawing substituents on the tetrazine ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), decreasing the HOMO-LUMO energy gap with the dienophile and accelerating the reaction.[11] Therefore, the electron-withdrawing fluoropropyl group in this compound is expected to make it highly reactive.
Applications in Drug Development and Research
The unique combination of rapid kinetics, high specificity, and biocompatibility makes unsymmetrical tetrazines powerful tools for researchers in biology and medicine.
Bioorthogonal Labeling and Imaging
Tetrazines can be conjugated to antibodies, small molecules, or nanoparticles. When introduced into a biological system, they can selectively react with a dienophile-tagged target (e.g., a cell-surface protein modified with TCO). If the tetrazine is linked to a fluorophore, this reaction allows for precise imaging of the target molecule in its native environment.
"Click-to-Release" Prodrug Activation
A sophisticated application is in prodrug delivery. A drug can be "caged" with a dienophile, rendering it inactive. This prodrug circulates harmlessly in the body. A tetrazine-conjugated targeting moiety (e.g., an antibody that binds to cancer cells) is then administered. The iEDDA reaction occurs only at the target site, cleaving the linker and releasing the active drug precisely where it is needed, minimizing systemic toxicity.[12]
Conclusion
While "this compound" itself is not a widely cataloged compound, its structure represents a logical design for a highly effective bioorthogonal probe. By combining the small, weakly electron-donating methyl group with an electron-withdrawing fluoropropyl group, the molecule is engineered for rapid iEDDA kinetics while maintaining a small steric profile. The principles and protocols outlined in this guide, based on well-established data from analogous structures, provide a robust framework for the synthesis, characterization, and application of this and other novel unsymmetrical tetrazines. These molecules are poised to continue driving innovation in targeted drug delivery, in-vivo imaging, and fundamental biological discovery.
References
- 1. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of s-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4,5-Tetrazine | C2H2N4 | CID 9263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectral assignments for 1H, 13C and 15N solution and solid-state NMR spectra of s-tetrazine and dihydro-s-tetrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 12. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inverse Electron Demand Diels-Alder (IEDDA) Reactivity of 3-Fluoro-propyl-6-methyl-tetrazine
Disclaimer: Direct experimental data on the inverse electron demand Diels-Alder (IEDDA) reactivity of 3-fluoro-propyl-6-methyl-tetrazine (3-FPr-6-Me-Tetrazine) is not available in the current body of scientific literature. This guide serves as a comprehensive overview based on established principles of IEDDA reactions involving structurally analogous tetrazines. The data and protocols presented are intended to provide a robust predictive framework and a solid starting point for experimental design and execution for researchers, scientists, and drug development professionals.
Core Concepts: IEDDA and Tetrazine Bioorthogonal Chemistry
The inverse electron demand Diels-Alder (IEDDA) reaction is a cornerstone of "click chemistry," valued for its exceptionally rapid kinetics and high degree of specificity.[1] This reaction involves an electron-deficient diene, most notably a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. The unique reactivity of tetrazines with dienophiles like trans-cyclooctene (TCO) facilitates the formation of stable covalent bonds within complex biological systems, a process known as bioorthogonal chemistry. A key advantage of this reaction is its catalyst-free nature and the liberation of dinitrogen as the sole byproduct, ensuring a clean reaction profile suitable for in vivo applications.
The chemical versatility of the tetrazine core allows for the introduction of various substituents at the 3- and 6-positions, which in turn modulates its reactivity. It is a well-established principle that electron-withdrawing groups on the tetrazine ring accelerate the IEDDA reaction, whereas electron-donating groups have the opposite effect.[2] This tunability allows for the rational design of tetrazine probes with bespoke reactivity profiles for a wide array of applications, including sophisticated staged or multiplexed labeling experiments.[2]
This technical guide is focused on the predicted IEDDA reactivity of 3-fluoro-propyl-6-methyl-tetrazine. The asymmetric substitution with an electron-donating methyl group and a propyl group bearing a strongly electron-withdrawing fluorine atom makes this an interesting candidate for bioorthogonal applications.
Predicted Reactivity Profile of this compound
The IEDDA reactivity of this compound is determined by the interplay of the electronic effects of its substituents. The methyl group, being a mild electron-donating group, is expected to slightly decrease the reactivity of the tetrazine core. In contrast, the fluoropropyl substituent, owing to the high electronegativity of the fluorine atom, will function as an electron-withdrawing group, thereby enhancing the reactivity. The overall reaction rate will be a composite of these competing electronic influences. It is anticipated that the inductive effect of the fluorine atom will be the dominant factor, resulting in a tetrazine with a moderately high reactivity profile.
Quantitative Data: A Comparative Analysis of Structurally Related Tetrazines
To provide a quantitative estimate of the reactivity of this compound, the following tables summarize the kinetic data for a series of 3,6-disubstituted tetrazines with commonly employed dienophiles. This comparative data will serve as a useful benchmark for predicting the performance of the target molecule in IEDDA reactions.
Table 1: Second-Order Rate Constants (k₂) for the IEDDA Reaction of Various Tetrazines with Bicyclononyne (BCN) in Methanol.
| 3-Substituent | 6-Substituent | k₂ (M⁻¹s⁻¹) |
| Phenyl | Phenyl | 3.6 |
| Phenyl | Pyridin-2-yl | 45 |
| Methyl | Phenyl | 11 |
| Pyrimidin-2-yl | 4-(trifluoromethyl)phenyl | 125 |
| Methyl | Methyl | 1.9 |
| Ethyl | Phenyl | 10 |
| Propyl | Phenyl | 12 |
| Isopropyl | Phenyl | 2.3 |
| tert-Butyl | Phenyl | 0.58 |
Data sourced from a comprehensive study on tuning tetrazine reaction rates. The rate constants were determined at ambient temperature in HPLC-grade methanol.[2]
Table 2: Second-Order Rate Constants (k₂) for the IEDDA Reaction of Various Tetrazines with Norbornene-2-carboxaldehyde in Methanol.
| 3-Substituent | 6-Substituent | k₂ (M⁻¹s⁻¹) |
| Phenyl | Phenyl | 0.015 |
| Phenyl | Pyridin-2-yl | 0.21 |
| Methyl | Phenyl | 0.082 |
| Pyrimidin-2-yl | 4-(trifluoromethyl)phenyl | 0.88 |
| Methyl | Methyl | 0.014 |
| Ethyl | Phenyl | 0.075 |
| Propyl | Phenyl | 0.085 |
| Isopropyl | Phenyl | 0.012 |
| tert-Butyl | Phenyl | 0.0032 |
Data sourced from the same study as Table 1. Norbornene derivatives generally exhibit slower reaction rates compared to more strained dienophiles like BCN and TCO.[2]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis of asymmetric tetrazines and for the precise measurement of their IEDDA reaction kinetics. These protocols can be readily adapted for the specific synthesis and characterization of this compound.
Synthesis of Asymmetric 3,6-Disubstituted-1,2,4,5-tetrazines
The synthesis of asymmetrically substituted tetrazines, such as this compound, can be challenging. While one-pot methods using nitriles and hydrazine are suitable for some symmetric tetrazines, they are often not viable for asymmetric derivatives.[2] A more robust and higher-yielding approach involves a multi-step synthesis via a Sonogashira-type cross-coupling reaction.[3][4][5]
Protocol for the Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines:
-
Synthesis of 3-bromo-6-methyl-1,2,4,5-tetrazine: An optimized synthesis of this key precursor has been reported, achieving a 15% overall yield. This involves the reaction of thiocarbohydrazide with 1-iodododecane, followed by reaction with triethylorthoacetate to form 3-(dodecylthio)-6-methyl-1,2,4,5-tetrazine. Subsequent treatment with bromine affords 3-bromo-6-methyl-1,2,4,5-tetrazine.[4][5]
-
Sonogashira Coupling: The 3-bromo-6-methyl-1,2,4,5-tetrazine is then coupled with a terminal alkyne (in this case, an appropriate C3 alkyne precursor for the fluoropropyl group) using a palladium catalyst.
-
Hydrogenation and Re-oxidation: The resulting alkynyl tetrazine is subjected to hydrogenation to reduce the alkyne to the corresponding alkyl group. This is followed by re-oxidation of the dihydrotetrazine ring to yield the final 3-alkyl-6-methyl-1,2,4,5-tetrazine. This sequence has been shown to produce excellent yields.[3][4][5]
Kinetic Analysis of IEDDA Reactions using Stopped-Flow UV-Vis Spectroscopy
Due to the rapid nature of tetrazine reactions with strained dienophiles, stopped-flow spectroscopy is the preferred method for accurate kinetic measurements.
Protocol:
-
Preparation of Reactant Solutions: Prepare stock solutions of the purified this compound and the chosen dienophile (e.g., trans-cyclooctenol) in a suitable solvent such as DMSO. These are then diluted into the reaction buffer (e.g., PBS pH 7.4) to the desired final concentrations, ensuring a low final percentage of the organic solvent (e.g., 1% DMSO).
-
Instrument Setup: Load the tetrazine and dienophile solutions into separate syringes of a stopped-flow spectrophotometer. The instrument should be pre-equilibrated to the desired temperature (e.g., 37°C).
-
Reaction Initiation and Data Acquisition: The instrument rapidly mixes equal volumes of the two solutions, and the decay of the characteristic tetrazine absorbance (typically around 515-540 nm) is monitored over time. Data is collected at regular, short intervals.
-
Data Analysis: The reaction is carried out under pseudo-first-order conditions, with a significant excess of the dienophile. The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.
Mandatory Visualizations
IEDDA Reaction Pathway
Caption: The general mechanism of the inverse electron demand Diels-Alder reaction.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for IEDDA kinetic analysis using stopped-flow UV-Vis spectroscopy.
References
- 1. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
An In-depth Technical Guide to the Reaction of 3-FPr-6-Me-Tetrazine with Strained Alkenes for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the principles, kinetics, and experimental protocols for the bioorthogonal reaction between 3-(fluoro-propyl)-6-methyl-1,2,4,5-tetrazine (3-FPr-6-Me-Tetrazine) and strained alkenes. This reaction is a cornerstone of modern bioconjugation strategies, enabling precise and efficient labeling of biomolecules in complex biological systems.
Introduction to Tetrazine-Strained Alkene Ligation
The reaction between a tetrazine and a strained alkene is a prime example of an inverse electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal transformation is characterized by its exceptionally fast reaction rates, high specificity, and the absence of a need for a catalyst, making it ideal for applications in living systems.[1][2] In this [4+2] cycloaddition, the electron-poor tetrazine acts as the diene, and the electron-rich (or, more accurately, strained) alkene serves as the dienophile. The reaction proceeds through a concerted mechanism, followed by a retro-Diels-Alder elimination of dinitrogen gas, to form a stable dihydropyridazine product.[1][3]
The versatility of this chemistry allows for its application in a wide array of fields, including live cell imaging, antibody-drug conjugation, and the development of theranostics.[2] The ability to tune the reaction kinetics by modifying the substituents on both the tetrazine and the alkene provides a powerful tool for designing experiments with precise temporal and spatial control.
The Role of Substituents in Reaction Kinetics
The rate of the iEDDA reaction is governed by the electronic properties of the tetrazine and the strain energy of the alkene.
-
Tetrazine Substituents: Electron-withdrawing groups on the tetrazine ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the alkene. For this compound, the methyl group is a weak electron-donating group, while the fluoropropyl group is expected to have a mild electron-withdrawing inductive effect due to the fluorine atom. This electronic profile suggests a moderately reactive tetrazine. In general, methyl-substituted tetrazines are known for their high stability in aqueous media while still offering rapid reaction kinetics, making them a popular choice for bioconjugation applications.[1]
-
Strained Alkenes: The reactivity of the dienophile is primarily dictated by its ring strain. Highly strained alkenes, such as trans-cyclooctene (TCO), possess a high-energy HOMO, which leads to a smaller HOMO-LUMO gap with the tetrazine and consequently, a faster reaction rate. Other commonly used strained alkenes include bicyclononyne (BCN) and norbornene derivatives. The reaction with norbornene is considerably slower than with TCO or BCN.[4]
Quantitative Kinetic Data
Table 1: Representative Second-Order Rate Constants (k₂) for the Reaction of 6-Methyl-Tetrazine Derivatives with trans-Cyclooctene (TCO) Derivatives.
| Tetrazine Derivative | TCO Derivative | Solvent | k₂ (M⁻¹s⁻¹) |
| 6-Methyl-Tetrazine | TCO | Aqueous Buffer | ~1000 |
| 6-Methyl-Tetrazine-Amine | PEG₄-TCO | PBS (pH 7.4) | ~800 - 1000 |
Note: The reaction rates for methyl-substituted tetrazines with TCO derivatives are generally in the range of 800 - 1000 M⁻¹s⁻¹, highlighting the rapid nature of this ligation chemistry.[1][2]
Table 2: Representative Second-Order Rate Constants (k₂) for the Reaction of Various Tetrazines with Bicyclononyne (BCN).
| Tetrazine Derivative | Solvent | k₂ (M⁻¹s⁻¹) |
| 3,6-diphenyl-1,2,4,5-tetrazine | Methanol | 3.6 |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Methanol | 118 |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine | Methanol | 125 |
Note: The reaction of tetrazines with BCN is generally slower than with TCO, with rates that are highly dependent on the electronic nature of the tetrazine substituents.[4][5] The more electron-withdrawing substituents on the tetrazine lead to a significant increase in the reaction rate.[4]
Experimental Protocols
4.1. General Protocol for Kinetic Measurements by UV-Vis Spectroscopy
This protocol allows for the determination of second-order rate constants by monitoring the disappearance of the characteristic tetrazine absorbance peak.
Materials:
-
Tetrazine stock solution (e.g., 1 mM in methanol or PBS)
-
Strained alkene stock solution (e.g., 10 mM in the same solvent)
-
HPLC-grade methanol or appropriate aqueous buffer (e.g., PBS, pH 7.4)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare separate solutions of the tetrazine and the strained alkene in the chosen solvent.
-
To a quartz cuvette, add the solvent and the tetrazine stock solution to achieve a final concentration that gives a suitable initial absorbance (typically around 1.0) at the tetrazine's λ_max (around 520-540 nm for many tetrazines).
-
Initiate the reaction by adding a known excess of the strained alkene solution to the cuvette and mix thoroughly.
-
Immediately begin monitoring the decrease in absorbance at the tetrazine's λ_max over time.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order kinetic model.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the strained alkene (which is in excess).
For very fast reactions (k₂ > 100 M⁻¹s⁻¹), a stopped-flow spectrophotometer is required to accurately measure the kinetics. [6]
4.2. General Protocol for Protein Labeling
This protocol describes a typical workflow for conjugating a tetrazine-modified molecule to a protein that has been functionalized with a strained alkene.
Materials:
-
Protein solution functionalized with a strained alkene (e.g., TCO) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye or a drug) stock solution in a compatible solvent (e.g., DMSO)
-
Size-exclusion chromatography columns for purification
Procedure:
-
Prepare the TCO-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Add the tetrazine-functionalized molecule to the protein solution. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is recommended.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
The reaction progress can be monitored by techniques such as SDS-PAGE (if the tag is fluorescent) or mass spectrometry.
-
Purify the resulting protein conjugate using size-exclusion chromatography to remove any unreacted small molecules.
-
The purified conjugate can be stored at 4°C for immediate use or frozen for long-term storage.
Visualizations
Diagram 1: Inverse Electron Demand Diels-Alder (iEDDA) Reaction Mechanism
Caption: The iEDDA reaction of a tetrazine with a strained alkene.
Diagram 2: Experimental Workflow for Protein Labeling
References
- 1. Bot Detection [iris-biotech.de]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Spectroscopic Characterization of 3-fluoro-propyl-6-methyl-tetrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the anticipated spectroscopic characteristics of 3-fluoro-propyl-6-methyl-tetrazine. Due to the absence of specific published data for this compound, this guide leverages data from structurally analogous molecules to predict its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Detailed experimental protocols for the synthesis and characterization of similar tetrazine derivatives are also presented to facilitate further research.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-fluoro-propyl-6-methyl-tetrazine based on values reported for structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (methyl group) | 2.5 - 2.8 | s | - |
| -CH₂- (propyl, α to tetrazine) | 2.9 - 3.2 | t | 7-8 |
| -CH₂- (propyl, β to tetrazine) | 1.9 - 2.2 | m | 7-8 |
| -CH₂F (propyl, γ to tetrazine) | 4.4 - 4.7 | t | 47-48 (²JHF) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (tetrazine ring) | 160 - 168 |
| CH₃ (methyl group) | 20 - 25 |
| -CH₂- (propyl, α to tetrazine) | 30 - 35 |
| -CH₂- (propyl, β to tetrazine) | 25 - 30 (with C-F coupling) |
| -CH₂F (propyl, γ to tetrazine) | 80 - 85 (with C-F coupling) |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₂F | -215 to -230 | t |
Table 4: Predicted IR, UV-Vis, and Mass Spectrometry Data
| Spectroscopic Technique | Predicted Values |
| IR Spectroscopy | ~2900-3000 cm⁻¹ (C-H stretching), ~1640 cm⁻¹ (C=N stretching), ~1400 cm⁻¹ (N=N stretching), ~1000-1100 cm⁻¹ (C-F stretching) |
| UV-Vis Spectroscopy | λmax ≈ 320-340 nm (π→π* transition), λmax ≈ 520-540 nm (n→π* transition) |
| Mass Spectrometry (EI) | Predicted [M]⁺ at m/z = 156.08 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 3-fluoro-propyl-6-methyl-tetrazine, adapted from methodologies reported for similar tetrazine derivatives.
Synthesis of 3-fluoro-propyl-6-methyl-tetrazine
This synthesis would likely proceed via a Pinner-type reaction followed by oxidative cyclization.
-
Formation of the imidate: React 4-fluorobutyronitrile with an excess of hydrazine hydrate in the presence of a sulfur catalyst (e.g., elemental sulfur) under reflux to form the corresponding thiohydrazide.
-
Condensation with acetamidine: The thiohydrazide is then reacted with acetamidine hydrochloride in an appropriate solvent (e.g., ethanol) to form the dihydrotetrazine intermediate.
-
Oxidation: The dihydrotetrazine is oxidized to the final 3-fluoro-propyl-6-methyl-tetrazine using an oxidizing agent such as sodium nitrite in an acidic medium or by bubbling air through the reaction mixture in the presence of a catalyst.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Reference ¹H and ¹³C spectra to the residual solvent peak. Reference ¹⁹F spectra to an external standard such as CFCl₃.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum of the solid compound using a KBr pellet or of a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) using an FT-IR spectrometer.
-
-
UV-Vis Spectroscopy:
-
Dissolve the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum using electron ionization (EI) or electrospray ionization (ESI) on a high-resolution mass spectrometer to confirm the molecular weight and fragmentation pattern.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic characterization and a potential signaling pathway application for tetrazine derivatives.
Caption: Workflow for the synthesis and spectroscopic characterization of novel compounds.
Caption: General signaling pathway for bioorthogonal labeling using tetrazines.
The Biological Aqueous Profile of 3-FPr-6-Me-Tetrazine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the anticipated aqueous solubility and stability of 3-fluoro-propyl-6-methyl-tetrazine (3-FPr-6-Me-Tetrazine), a compound of interest in bioorthogonal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the core physicochemical properties that govern its utility in biological systems.
Executive Summary
This compound is an asymmetrically substituted dialkyl tetrazine. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from closely related analogs and the well-documented effects of fluorination on small molecules to project its behavior in biological media. It is anticipated that this compound will exhibit moderate aqueous solubility and good stability, making it a promising candidate for various in vitro and in vivo applications. This guide provides detailed, extrapolated data and standardized protocols for empirical validation.
Projected Physicochemical Properties
The properties of this compound are inferred from the behavior of other 3-alkyl-6-methyl-tetrazines and the known influence of fluorination in medicinal chemistry.
Solubility Profile
The solubility of tetrazines is highly dependent on their substituents. Generally, smaller alkyl groups and the introduction of polar functionalities enhance aqueous solubility. The methyl group at the 6-position is common in bioorthogonal probes and generally confers a baseline level of solubility. The 3-fluoro-propyl group is expected to influence solubility in two ways: the propyl chain will increase lipophilicity, potentially decreasing aqueous solubility, while the terminal fluorine atom may increase polarity and the potential for hydrogen bonding with water, counteracting the effect of the hydrocarbon chain to some extent.
It is projected that the aqueous solubility of this compound will be moderate. For many bioorthogonal applications, solubility in the micromolar to low millimolar range is sufficient.
Table 1: Projected Solubility of this compound in Various Media
| Solvent/Medium | Projected Solubility Range | Rationale |
| Deionized Water | 100 - 500 µM | Baseline aqueous solubility for a small, functionalized organic molecule. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 150 - 600 µM | The salt content of PBS can sometimes slightly increase the solubility of organic molecules through the salting-in effect. |
| Cell Culture Medium (e.g., DMEM with 10% FBS) | 200 - 800 µM | The presence of proteins, salts, and other components in cell culture media can enhance the apparent solubility of small molecules. |
Stability Profile
The stability of the tetrazine ring is crucial for its application in biological systems, as it can be susceptible to degradation. The stability is influenced by the electronic properties of its substituents. Electron-donating groups, such as alkyl chains, generally increase the stability of the tetrazine core.
The 3-fluoro-propyl group is weakly electron-withdrawing due to the electronegativity of the fluorine atom. However, this effect is attenuated by the propyl chain. The C-F bond is also significantly stronger than a C-H bond, which can prevent metabolic degradation at that position.[1][2] Therefore, this compound is expected to exhibit good stability in biological media.
Table 2: Projected Stability (Half-life) of this compound in Biological Media at 37°C
| Medium | Projected Half-life (t½) | Rationale |
| Phosphate-Buffered Saline (PBS, pH 7.4) | > 48 hours | Dialkyl tetrazines generally show good stability in aqueous buffers. |
| Cell Culture Medium (e.g., DMEM with 10% FBS) | 24 - 48 hours | The presence of enzymes and other reactive species in serum may lead to some degradation over extended periods.[3] |
| Human Plasma | 12 - 24 hours | Plasma contains a higher concentration of esterases and other enzymes that could potentially metabolize the molecule. |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following standard protocols are recommended.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound.[4][5][6][7]
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation of Undissolved Solid: Centrifuge the solution at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water). Determine the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.
Caption: Workflow for Shake-Flask Solubility Assay.
Stability Assessment in Biological Media
This protocol assesses the degradation of the compound over time.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO.
-
Incubation: Spike the stock solution into the pre-warmed (37°C) biological medium (e.g., PBS, cell culture medium with 10% FBS, or human plasma) to a final concentration of 1-10 µM.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench any enzymatic activity by adding a 3-fold excess of cold acetonitrile.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS to determine the remaining concentration of the parent compound. The disappearance of the parent compound over time is used to calculate the half-life.
Caption: Workflow for Stability Assay in Biological Media.
Signaling Pathways and Logical Relationships
The primary utility of tetrazines like this compound is in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, such as a trans-cyclooctene (TCO). This reaction is central to applications like pre-targeted imaging and drug delivery.
Caption: Logical flow of a pre-targeted bioorthogonal reaction.
Conclusion
Based on the analysis of structurally similar compounds and the established principles of medicinal chemistry, this compound is predicted to be a valuable tool for bioorthogonal applications. Its anticipated moderate solubility and good stability in biological media make it a strong candidate for further investigation. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these key parameters. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into the potential of this promising molecule.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
The Rise of Alkyl-Substituted Tetrazines: A Technical Guide to Their Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and strained dienophiles stands out for its exceptionally fast reaction kinetics and high specificity.[1][2] This has propelled the development of novel tetrazine-based probes and therapeutics. While aromatic tetrazines have been widely explored, the unique properties of alkyl-substituted tetrazines are carving out a significant niche in drug discovery and chemical biology. This technical guide provides an in-depth overview of the discovery, synthesis, and application of these versatile molecules, with a focus on quantitative data, detailed experimental protocols, and the visualization of their roles in cellular processes.
I. Discovery and Synthesis of Alkyl-Substituted Tetrazines
The synthesis of functionalized alkyl tetrazines has historically been challenging, often resulting in low yields.[3] However, recent advancements have made these valuable compounds more accessible.
A. Synthetic Methodologies
A significant breakthrough in the synthesis of both symmetric and asymmetric alkyl tetrazines is the Lewis acid-promoted one-pot method.[3] This approach utilizes divalent nickel and zinc salts to catalyze the formation of the tetrazine ring from alkyl nitriles and hydrazine.[3] This method has been shown to produce a variety of functionalized tetrazines in satisfactory yields.[3]
Solid-phase synthesis offers another efficient route to asymmetrically disubstituted alkyl-tetrazines, overcoming many of the purification challenges associated with solution-phase methods.[4] This technique allows for the generation of diverse tetrazine libraries for high-throughput screening.
Table 1: Comparison of Synthetic Methodologies for Alkyl-Substituted Tetrazines
| Methodology | Key Features | Typical Yields | Advantages | Limitations |
| Pinner Synthesis | Two-step condensation of nitriles with hydrazine followed by oxidation. | Low for alkyl tetrazines | Well-established for aromatic tetrazines. | Inefficient for alkyl-substituted tetrazines with functional groups.[3] |
| Lewis Acid-Promoted One-Pot Synthesis | Catalyzed by Ni(II) or Zn(II) salts from nitriles and hydrazine.[3] | Moderate to Good (up to 95% for specific substrates)[3] | High efficiency, good functional group tolerance, access to symmetric and asymmetric tetrazines.[3] | Requires anhydrous hydrazine, which has safety and availability concerns in some regions.[3] |
| Solid-Phase Synthesis | Thiol-promoted synthesis on a solid support.[4] | High (70-94%)[4][5] | High purity, suitable for library synthesis, avoids difficult purifications.[4] | Requires specialized equipment and resins. |
| Sonogashira-type Cross-Coupling | Coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes.[6] | Good | Provides access to alkynyl and, after reduction, dialkyl tetrazines.[6] | Multi-step process.[6] |
B. Experimental Protocol: Lewis Acid-Promoted Synthesis of 3,6-Dibenzyl-1,2,4,5-tetrazine
This protocol is adapted from a Lewis acid-promoted one-pot synthesis.[3]
Materials:
-
Benzyl cyanide
-
Hydrazine monohydrate
-
Nickel(II) chloride hexahydrate (or Zinc(II) chloride)
-
Anhydrous toluene
-
Sodium nitrite
-
Hydrochloric acid (2 M)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of benzyl cyanide (2 mmol) in anhydrous toluene (5 mL) under a nitrogen atmosphere, add nickel(II) chloride hexahydrate (0.05 mmol, 2.5 mol%).
-
Add hydrazine monohydrate (4 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and add an aqueous solution of sodium nitrite (10 mmol in 5 mL of water).
-
Slowly add 2 M hydrochloric acid until the solution becomes acidic (pH ~2-3), and stir vigorously for 30 minutes. The solution will turn pink.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 3,6-dibenzyl-1,2,4,5-tetrazine as a pink solid.
Characterization:
-
1H NMR: Chemical shifts and coupling constants consistent with the product structure.
-
13C NMR: Chemical shifts consistent with the product structure.
-
High-Resolution Mass Spectrometry (HRMS): Calculated m/z for the product ion.
II. Properties and Reactivity of Alkyl-Substituted Tetrazines
The substituents on the tetrazine ring play a crucial role in determining its stability and reactivity in the iEDDA reaction.
A. Reaction Kinetics
The iEDDA reaction between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (TCO), is characterized by its exceptionally fast second-order rate constants.[7] Generally, electron-withdrawing groups on the tetrazine increase the reaction rate, while electron-donating groups, such as alkyl groups, tend to decrease it.[7][8] However, alkyl-substituted tetrazines often exhibit enhanced stability, making them suitable for in vivo applications where long-term stability is crucial.[9]
Table 2: Second-Order Rate Constants (k₂) for the Reaction of Various Tetrazines with TCO
| Tetrazine Substituent | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| 3-methyl-6-phenyl | TCO | Acetonitrile | ~1,000 | [10] |
| 3,6-di-(2-pyridyl) | TCO | Water | 2000 | [11] |
| 3-(4-benzylamino) | TCO | PBS | 6,000 | [4] |
| Hydrogen-substituted | TCO | Aqueous | up to 30,000 | [10] |
| 4-substituted 3-(3-fluorophenyl) | axTCO-PEG₄ | DPBS | 20,000 - 130,000 | [12] |
| 5-substituted 3-(3-fluorophenyl) | axTCO-PEG₄ | DPBS | 70,000 - 110,000 | [12] |
| 6-substituted 3-(3-fluorophenyl) | axTCO-PEG₄ | DPBS | 25,000 - 80,000 | [12] |
B. Experimental Protocol: Determining Reaction Kinetics using Stopped-Flow Spectrophotometry
This protocol is based on methods used to measure the kinetics of tetrazine-TCO ligations.[2]
Materials:
-
Alkyl-substituted tetrazine solution of known concentration in PBS (pH 7.4).
-
TCO derivative solution of known concentration in PBS (pH 7.4).
-
Stopped-flow spectrophotometer with a UV-Vis detector.
Procedure:
-
Set the stopped-flow spectrophotometer to monitor the absorbance of the tetrazine at its λmax (typically around 520-540 nm).
-
Equilibrate the instrument and reagent syringes to the desired temperature (e.g., 37 °C).
-
Load one syringe with the tetrazine solution and the other with a 10-fold excess of the TCO solution.
-
Rapidly mix the two solutions in the stopped-flow instrument and record the decrease in absorbance over time.
-
Fit the resulting absorbance decay curve to a pseudo-first-order kinetic model to obtain the observed rate constant (kobs).
-
Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the TCO derivative.
-
Repeat the measurement at least three times to obtain an average k₂ value.
III. Applications in Drug Discovery and Development
The unique properties of alkyl-substituted tetrazines make them powerful tools in various stages of drug discovery and development, from target identification to drug delivery.
A. Pretargeted Imaging and Therapy
Pretargeted imaging is a two-step approach where a targeting molecule (e.g., an antibody) functionalized with a dienophile is administered first, followed by a smaller, rapidly clearing tetrazine-based imaging agent.[13] This strategy significantly improves the target-to-background ratio and reduces the radiation dose to non-target tissues.
B. Probing Signaling Pathways
Alkyl-substituted tetrazines can be incorporated into small molecule inhibitors or probes to study cellular signaling pathways. For instance, s-triazine derivatives, which share a similar nitrogen-rich heterocyclic core, have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in cancer. Tetrazine-based probes can be designed to have their fluorescence "turned on" upon binding to a target, allowing for the visualization of protein activity and localization within cells.
C. Experimental Protocol: Live-Cell Imaging with a Tetrazine-Fluorophore Conjugate
This protocol outlines a general procedure for labeling and imaging live cells using a tetrazine-fluorophore conjugate that targets a TCO-modified protein of interest.
Materials:
-
Live cells expressing a TCO-modified protein.
-
Cell culture medium.
-
Alkyl-tetrazine-fluorophore conjugate.
-
Phosphate-buffered saline (PBS).
-
Confocal microscope with appropriate laser lines and filters.
Procedure:
-
Plate the cells on a glass-bottom dish suitable for microscopy and allow them to adhere overnight.
-
The following day, wash the cells once with pre-warmed PBS.
-
Incubate the cells with the alkyl-tetrazine-fluorophore conjugate at a predetermined optimal concentration in cell culture medium for 10-60 minutes at 37 °C.
-
Wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.
-
Image the cells using a confocal microscope. Acquire images in the appropriate channel for the fluorophore.
-
For time-lapse imaging, ensure the microscope is equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.
IV. Design and Screening of Novel Alkyl-Substituted Tetrazines
The development of new alkyl-substituted tetrazines with tailored properties is an active area of research. A logical workflow for the design and screening of novel tetrazine probes is essential for accelerating the discovery process.
V. Conclusion
Alkyl-substituted tetrazines have emerged as a powerful class of molecules in the field of bioorthogonal chemistry. Their tunable reactivity and enhanced stability make them highly suitable for a wide range of applications in drug discovery and development. The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the creation of next-generation probes and therapeutics with unprecedented capabilities for studying and treating human disease. This guide provides a foundational understanding for researchers and scientists to explore and harness the potential of these remarkable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 8. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 11. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aminer.org [aminer.org]
- 13. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
theoretical calculations of 3-FPr-6-Me-Tetrazine HOMO-LUMO gap
An In-Depth Technical Guide to the Theoretical Calculation of the 3-FPr-6-Me-Tetrazine HOMO-LUMO Gap
Introduction
Theoretical Background
The HOMO and LUMO are part of the frontier molecular orbitals (FMOs) of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the excitability of a molecule. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.
Computational Methodology
The following section details the proposed protocol for the theoretical calculation of the HOMO-LUMO gap of this compound.
Molecular Structure Optimization
The first step in the computational workflow is to obtain the optimized molecular geometry of this compound. This is typically achieved using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.
-
Functional: A common choice for the exchange-correlation functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known to provide a good balance between accuracy and computational cost for organic molecules. Other functionals like M06-2X or ωB97X-D can also be employed for improved accuracy, especially for non-covalent interactions.
-
Basis Set: A suitable basis set, such as 6-311+G(d,p), should be used. This Pople-style basis set includes diffuse functions (+) for describing anions and excited states, as well as polarization functions (d,p) to accurately model the shape of the electron density.
The geometry optimization calculation is performed until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
HOMO-LUMO Energy Calculation
Once the optimized geometry is obtained, the single-point energy calculation is performed using the same level of theory (functional and basis set) to determine the energies of the molecular orbitals, including the HOMO and LUMO. The HOMO-LUMO gap is then calculated as the difference between the energy of the LUMO and the energy of the HOMO:
E_gap = E_LUMO - E_HOMO
The following diagram illustrates the computational workflow:
Caption: Computational workflow for determining the HOMO-LUMO gap.
Data Presentation
The calculated energies of the HOMO, LUMO, and the resulting HOMO-LUMO gap for this compound, as determined by different theoretical methods, should be summarized in a table for clear comparison. A hypothetical table is presented below to illustrate how the data would be structured.
| Level of Theory (Functional/Basis Set) | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) |
| B3LYP/6-311+G(d,p) | -6.5 | -1.2 | 5.3 |
| M06-2X/6-311+G(d,p) | -7.0 | -0.8 | 6.2 |
| ωB97X-D/6-311+G(d,p) | -7.2 | -0.7 | 6.5 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual calculations are required to obtain the true theoretical values.
Signaling Pathways and Logical Relationships
The relationship between the theoretical inputs, the computational process, and the desired output can be visualized as a logical flow. The choice of the functional and basis set directly influences the accuracy of the calculated HOMO and LUMO energies, which in turn determines the predicted HOMO-LUMO gap.
Caption: Logical relationship between theoretical inputs and calculated outputs.
Conclusion
This guide provides a robust framework for the theoretical calculation of the HOMO-LUMO gap of this compound. By following the detailed computational protocol, researchers can obtain valuable insights into the electronic properties of this molecule, which can inform its potential applications in drug development and materials science. The use of multiple DFT functionals and a high-level basis set is recommended to ensure the reliability of the predicted HOMO-LUMO gap. The resulting data will be instrumental in guiding further experimental studies and in the rational design of novel tetrazine-based compounds.
Technical Guide: The Mechanism and Application of 3-Fluoropropyl-6-Methyl-1,2,4,5-Tetrazine Cycloaddition Reactions
Executive Summary
The 1,2,4,5-tetrazine scaffold is a cornerstone of modern bioorthogonal chemistry, enabling precise chemical transformations in complex biological environments. Its utility is driven by the inverse electron demand Diels-Alder (IEDDA) reaction, a rapid and highly selective cycloaddition with strained dienophiles. The reactivity of the tetrazine core can be finely tuned through the strategic placement of substituents. This guide provides a detailed examination of the cycloaddition mechanism of a specific, unsymmetrically substituted derivative, 3-fluoropropyl-6-methyl-1,2,4,5-tetrazine. While specific kinetic data for this molecule are not prevalent in published literature, this document extrapolates from established principles and data from structurally similar tetrazines to provide a robust mechanistic and practical framework. We will cover the core reaction mechanism, the electronic influence of its substituents, plausible synthetic protocols, and methodologies for its application in cycloaddition reactions.
Core Mechanism: The Inverse Electron Demand Diels-Alder (IEDDA) Reaction
The cycloaddition of 1,2,4,5-tetrazines is a bioorthogonal reaction that proceeds via an IEDDA mechanism.[1][2] Unlike the classical Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile, the IEDDA reaction involves an electron-deficient diene (the tetrazine) reacting with an electron-rich dienophile (e.g., strained alkenes or alkynes like trans-cyclooctene (TCO) or norbornene).[3][4]
The reaction is governed by frontier molecular orbital (FMO) theory. Specifically, it involves the interaction between the high-energy Highest Occupied Molecular Orbital (HOMO) of the dienophile and the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.[5] The small energy gap between these orbitals accounts for the exceptionally fast reaction rates.[6]
The process occurs in a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂) to form a stable dihydropyrazine product.[3] The release of N₂ is the thermodynamic driving force for the reaction, making it irreversible.[4]
Electronic Effects of Substituents
The rate of the IEDDA reaction is highly sensitive to the electronic properties of the substituents on the tetrazine ring. Electron-withdrawing groups (EWGs) lower the energy of the tetrazine's LUMO, decreasing the HOMO-LUMO energy gap with the dienophile and accelerating the reaction. Conversely, electron-donating groups (EDGs) raise the LUMO energy, slowing the reaction.[5]
In 3-fluoropropyl-6-methyl-tetrazine:
-
Methyl Group (-CH₃): A weakly electron-donating group, which slightly raises the LUMO energy, thus having a modest deactivating effect.
-
Fluoropropyl Group (-CH₂CH₂CH₂F): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect lowers the LUMO energy, making the tetrazine more reactive.
The net effect is a tetrazine that is activated towards IEDDA cycloaddition compared to a simple dialkyl tetrazine, with the activating influence of the fluoropropyl group dominating.
Quantitative Data: Reaction Kinetics
While kinetic data for 3-fluoropropyl-6-methyl-tetrazine is not available, analysis of related structures provides a strong basis for estimating its reactivity. Symmetrically substituted tetrazines offer a baseline, while unsymmetrically substituted ones demonstrate the impact of divergent electronic effects. The data clearly shows that electron-withdrawing substituents significantly increase the second-order rate constant (k₂).
Table 1: Second-Order Rate Constants for Tetrazine Reactions with trans-Cyclooctene (TCO) Derivatives
| Tetrazine Derivative | Dienophile | Solvent | Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| 3,6-di(pyridin-2-yl)-Tetrazine | TCO | CH₃CN/H₂O | 2,000 | [6] |
| 3-methyl-6-phenyl-Tetrazine | TCO | Various | ~1,000 | [7] |
| 3,6-diphenyl-Tetrazine | BCN | MeOH | 3.6 | [8] |
| 3,6-di(pyridin-2-yl)-Tetrazine | BCN | MeOH | 118 |[8] |
Table 2: Second-Order Rate Constants for Tetrazine Reactions with Norbornene Derivatives
| Tetrazine Derivative | Dienophile | Solvent | Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| 3,6-di(pyridin-2-yl)-Tetrazine | Norbornene | CH₃CN/H₂O | 0.23 | |
| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Norbornene | Dioxane | 0.08 | [3] |
| 3,6-diphenyl-Tetrazine | Norbornene | Dioxane | 0.0025 |[8] |
Based on these data, the 3-fluoropropyl-6-methyl-tetrazine is predicted to have a high reaction rate with strained dienophiles like TCO, likely in the range of 10³ M⁻¹s⁻¹, due to the strong activating effect of the fluoropropyl group.
Experimental Protocols
Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines
The synthesis of unsymmetrical alkyltetrazines remains a challenge. A plausible and modern approach adapts the Sonogashira cross-coupling methodology described for related structures.[7] This involves preparing a halogenated tetrazine precursor and coupling it with a terminal alkyne, followed by hydrogenation.
Protocol: Synthesis of 3-Fluoropropyl-6-Methyl-1,2,4,5-Tetrazine
-
Synthesis of 3-bromo-6-methyl-1,2,4,5-tetrazine (Precursor): This precursor can be synthesized from commercially available starting materials following established literature procedures for halogenated tetrazines.
-
Sonogashira Coupling:
-
In a nitrogen-flushed flask, dissolve 3-bromo-6-methyl-1,2,4,5-tetrazine (1.0 eq) in anhydrous THF.
-
Add 3-fluoro-1-propyne (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add triethylamine (2.5 eq) and stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Purify the crude product (3-(3-fluoroprop-1-yn-1-yl)-6-methyl-1,2,4,5-tetrazine) by column chromatography.
-
-
Hydrogenation:
-
Dissolve the alkynyl-tetrazine (1.0 eq) in ethanol.
-
Add Palladium on carbon (10% w/w, 0.1 eq).
-
Purge the flask with H₂ gas and maintain a hydrogen atmosphere (balloon pressure) for 4-6 hours.
-
Monitor the reaction by TLC/LC-MS until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting dihydrotetrazine is often unstable and is immediately re-oxidized.
-
-
Oxidation:
-
Dissolve the crude product from the previous step in dichloromethane.
-
Add manganese dioxide (MnO₂, 5.0 eq) and stir vigorously at room temperature for 2-4 hours.
-
Filter the mixture and concentrate the solvent to yield the final product, 3-fluoropropyl-6-methyl-1,2,4,5-tetrazine. Purify by chromatography if necessary.
-
Protocol for a Tetrazine-TCO Cycloaddition Reaction
This protocol describes a typical procedure for conjugating a tetrazine to a TCO-modified molecule, which can be monitored by the disappearance of the tetrazine's characteristic color.
-
Preparation of Reactants:
-
Prepare a stock solution of 3-fluoropropyl-6-methyl-1,2,4,5-tetrazine in a suitable solvent (e.g., DMSO, acetonitrile, or methanol) at a concentration of 10 mM.
-
Prepare a stock solution of the TCO-containing substrate in the reaction buffer (e.g., PBS, pH 7.4) or organic solvent at a concentration of 1 mM.
-
-
Reaction Execution:
-
In a microcentrifuge tube or cuvette, add the TCO-substrate solution.
-
Add the tetrazine solution (typically 1.1 to 2.0 equivalents).
-
Mix gently and allow the reaction to proceed at room temperature. The characteristic pink/red color of the tetrazine will disappear upon reaction.
-
-
Reaction Monitoring:
-
Visual: For concentrations >100 µM, the color change is often visible to the naked eye.
-
UV-Vis Spectrophotometry: Monitor the disappearance of the tetrazine's absorbance peak, typically around 520-540 nm.
-
LC-MS: For quantitative analysis, inject aliquots of the reaction mixture at various time points to monitor the formation of the product and disappearance of reactants.
-
-
Purification (if necessary): The product can be purified from excess unreacted starting materials using HPLC or size-exclusion chromatography, depending on the nature of the substrate.
Conclusion
3-Fluoropropyl-6-methyl-1,2,4,5-tetrazine represents a highly promising, reactive tool for bioorthogonal chemistry. Its mechanism follows the well-established principles of the inverse electron demand Diels-Alder reaction. The presence of an electron-donating methyl group and a strongly electron-withdrawing fluoropropyl group results in an unsymmetrical tetrazine with enhanced reactivity, making it suitable for rapid conjugations even at low concentrations. The experimental protocols and quantitative data provided in this guide, extrapolated from closely related compounds, offer a solid foundation for researchers and drug development professionals to synthesize and effectively utilize this versatile chemical tool.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse Electron Demand Diels-Alder Reactions [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 3-FPr-6-Me-Tetrazine Bioconjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the bioconjugation of 3-FPr-6-Me-Tetrazine to trans-cyclooctene (TCO)-modified antibodies. This advanced bioconjugation strategy utilizes the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a bioorthogonal reaction known for its rapid kinetics and high specificity. The resulting antibody conjugates are valuable tools in various applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and diagnostic reagents.
The IEDDA reaction between a tetrazine and a TCO is a cornerstone of modern bioconjugation.[1] This "click chemistry" reaction is characterized by its exceptional speed, proceeding rapidly at room temperature and in aqueous buffers without the need for a catalyst.[1] The reaction is highly specific, avoiding side reactions with native biological functionalities, and the primary byproduct is nitrogen gas, simplifying purification. Methyl-substituted tetrazines, such as the this compound described here, offer a good balance of high stability in aqueous media and fast reaction kinetics, making them ideal for protein labeling applications.[1]
Experimental Protocols
This protocol is divided into three main stages:
-
Preparation of TCO-Modified Antibody: Introduction of the TCO moiety onto the antibody.
-
Bioconjugation with this compound: The IEDDA click reaction.
-
Purification and Characterization of the Conjugate: Isolation and analysis of the final product.
Preparation of TCO-Modified Antibody
This step involves the functionalization of the antibody with a TCO group, typically via reaction with an NHS-ester-TCO derivative that targets primary amines (lysine residues) on the antibody surface.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester (n indicates the number of polyethylene glycol units)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., spin columns or size-exclusion chromatography)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free buffer like PBS (pH 7.2-7.5). Ensure the antibody concentration is between 1-10 mg/mL.
-
-
TCO-PEGn-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO.
-
-
Antibody Modification:
-
Add a 10- to 20-fold molar excess of the TCO-PEGn-NHS ester stock solution to the antibody solution. The optimal molar excess should be determined empirically for each antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
-
Purification of TCO-Antibody:
-
Remove excess, unreacted TCO reagent using a desalting column or size-exclusion chromatography (SEC). The purified TCO-modified antibody is now ready for conjugation.
-
Bioconjugation with this compound
This is the core IEDDA reaction where the this compound is conjugated to the TCO-modified antibody.
Materials:
-
TCO-modified antibody
-
This compound derivative (e.g., with a payload or label)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO). The concentration will depend on the specific derivative and the desired final concentration in the reaction.
-
-
Ligation Reaction:
-
Add a slight molar excess (e.g., 1.5 to 3 equivalents) of the this compound derivative to the TCO-modified antibody.
-
Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by following the disappearance of the characteristic tetrazine absorbance around 520-540 nm.
-
-
Reaction Completion:
-
The reaction is typically complete within 2 hours. No quenching step is necessary for the IEDDA reaction itself.
-
Purification and Characterization of the Antibody Conjugate
After the conjugation reaction, the final antibody conjugate must be purified and characterized to determine its purity, concentration, and drug-to-antibody ratio (DAR).
Purification Methods:
-
Size-Exclusion Chromatography (SEC): Effective for removing unreacted small molecule tetrazine derivatives.
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating antibody species with different drug loads (DAR values), providing both purification and characterization.[2]
-
Membrane Chromatography: Can be used for the removal of excess payload and aggregates in a single step.
Characterization Methods:
-
UV-Vis Spectroscopy: To determine the concentration of the antibody and the conjugated molecule (if it has a distinct absorbance).
-
Mass Spectrometry (MS): Provides a direct measurement of the molecular weight of the conjugate, allowing for the determination of the DAR.[2]
-
Hydrophobic Interaction Chromatography (HIC): The retention time on a HIC column correlates with the number of conjugated molecules, allowing for the determination of the DAR distribution.[2]
-
SDS-PAGE: Can be used to assess the purity and integrity of the antibody conjugate.
Data Presentation
The following tables provide examples of quantitative data that should be collected and analyzed during the bioconjugation process.
Table 1: TCO Modification of Antibody
| Parameter | Example Value | Method of Determination |
| Antibody Concentration | 5 mg/mL | UV-Vis (A280) |
| Molar Ratio (TCO:Ab) | 15:1 | N/A |
| TCO Loading (TCOs/Ab) | 4.2 | Mass Spectrometry |
| Antibody Recovery | >90% | UV-Vis (A280) |
Table 2: this compound Bioconjugation
| Parameter | Example Value | Method of Determination |
| Molar Ratio (Tetrazine:TCO-Ab) | 2:1 | N/A |
| Reaction Time | 1 hour | N/A |
| Reaction Temperature | Room Temperature | N/A |
| Conjugation Efficiency | >95% | HIC-HPLC |
| Final Antibody Recovery | >85% | UV-Vis (A280) |
Table 3: Characterization of Final Antibody Conjugate
| Parameter | Example Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Mass Spectrometry, HIC-HPLC |
| Purity | >98% | SEC-HPLC |
| Aggregation | <2% | SEC-HPLC |
| Endotoxin Levels | <0.1 EU/mg | LAL Assay |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the bioconjugation protocol.
Caption: Experimental workflow for the bioconjugation of this compound to an antibody.
References
Application Notes & Protocols: A General Guide for Asymmetric Tetrazines in In Vivo Pretargeting Applications
Disclaimer: Specific experimental data for 3-FPr-6-Me-Tetrazine (3-(3-fluoropropyl)-6-methyl-1,2,4,5-tetrazine) is not available in the public domain as of the latest search. The following application notes and protocols are a generalized guide based on established procedures for other asymmetrically substituted tetrazines used in pretargeted imaging. Researchers must experimentally determine the optimal conditions, reactivity, and in vivo behavior for the specific this compound compound.
Introduction: The Principle of In Vivo Pretargeting
Pretargeted nuclear imaging is a two-step strategy designed to enhance the contrast of molecular imaging and reduce the radiation dose to non-target tissues.[1][2][3] This approach decouples the long biological half-life of a targeting vector, such as a monoclonal antibody (mAb), from the short physical half-life of a radionuclide.[4]
The strategy involves:
-
Step 1 (Pretargeting): Administration of a targeting vector (e.g., a monoclonal antibody) conjugated to a bioorthogonal handle, typically a trans-cyclooctene (TCO) group. This conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation over a period of 24-72 hours.[5][6]
-
Step 2 (Imaging): Injection of a small, radiolabeled tetrazine molecule. This molecule rapidly circulates, reacts specifically with the TCO-tagged antibody at the target site via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, and any unbound tetrazine is quickly cleared from the body through the kidneys.[6][7]
This "click" reaction is exceptionally fast and bioorthogonal, meaning it does not interfere with native biological processes.[7] The result is a high concentration of the radiolabel at the target with minimal background signal, enabling high-contrast imaging with short-lived isotopes like Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga).[7][8]
The Role of this compound (Hypothetical)
This compound is an asymmetrically substituted tetrazine. The substituents on the tetrazine ring are critical as they modulate the molecule's reactivity, stability, and pharmacokinetic properties.
-
Methyl Group (-Me): Generally considered a small, non-electron-withdrawing group.
-
Fluoropropyl Group (-FPr): The inclusion of fluorine can be strategic for ¹⁸F radiolabeling. Its propyl chain will influence the molecule's lipophilicity and clearance profile.
The rational design of tetrazine probes is crucial for successful in vivo applications. Key parameters to consider are high reaction kinetics with TCO and appropriate lipophilicity to ensure good biodistribution and rapid clearance of unbound probe.[8]
Quantitative Data for Representative Tetrazines
The following tables summarize typical quantitative data for tetrazine derivatives used in pretargeting. Note: These values are illustrative and must be experimentally determined for this compound.
Table 1: Reaction Kinetics of Tetrazine-TCO Ligation
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) M⁻¹s⁻¹ | Solvent/Conditions |
|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | Organic/Aqueous Mix |
| H-Tetrazine Derivative | TCO-modified mAb | >1000 | Physiological buffer |
| Methyl-Tetrazine Derivative | TCO-modified mAb | 100 - 500 | Physiological buffer |
Table 2: Example In Vivo Biodistribution Data for a ⁶⁴Cu-Labeled Tetrazine (Data adapted from a pretargeting study with A33-TCO antibody in SW1222 xenografts, 12h post-injection)[5]
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Blood | 0.5 ± 0.1 |
| Tumor | 4.1 ± 0.3 |
| Liver | 1.8 ± 0.2 |
| Kidneys | 1.2 ± 0.1 |
| Muscle | 0.3 ± 0.1 |
| Ratio | Value |
| Tumor-to-Blood | 8.2 |
| Tumor-to-Muscle | 13.7 |
| Tumor-to-Liver | 2.3 |
Experimental Workflow & Protocols
Diagrams of Key Processes
Caption: General experimental workflow for in vivo pretargeting.
Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction.
Protocol 1: Antibody-TCO Conjugation
This protocol describes the modification of a monoclonal antibody (mAb) with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).
-
TCO-PEGn-NHS ester (dissolved in anhydrous DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PD-10 desalting columns or similar size-exclusion chromatography system.
-
UV-Vis spectrophotometer.
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 2-5 mg/mL in PBS. Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unconjugated TCO-NHS ester by purifying the reaction mixture using a PD-10 desalting column, eluting with sterile PBS.
-
Collect fractions and measure the protein concentration using a spectrophotometer at 280 nm.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or by reacting the conjugate with a tetrazine-fluorophore and measuring absorbance. A typical DOL is 3-8 TCO molecules per antibody.
-
-
Storage: Store the purified mAb-TCO conjugate at 4°C for short-term use or at -80°C in aliquots for long-term storage.
Protocol 2: Radiolabeling of Tetrazine with Fluorine-18
This protocol is a general template for the direct aromatic ¹⁸F-fluorination of a tetrazine precursor.[8] Specific precursors (e.g., boronic ester or stannane) and conditions must be optimized for this compound.
Materials:
-
[¹⁸F]Fluoride in cyclotron target water.
-
Tetrabutylammonium bicarbonate or Kryptofix 2.2.2 (K222) with potassium carbonate for azeotropic drying.
-
Tetrazine precursor (e.g., trimethylstannyl-tetrazine).
-
Copper(II) triflate as a mediator.
-
Anhydrous reaction solvent (e.g., DMF or DMSO).
-
Semi-preparative HPLC system with a radioactivity detector.
-
C18 Sep-Pak light cartridge for formulation.
-
Ethanol and sterile saline for injection.
Procedure:
-
¹⁸F-Fluoride Trapping and Drying:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into a reaction vial using a solution of K222/K₂CO₃ in acetonitrile/water.
-
Dry the mixture azeotropically by heating under a stream of nitrogen. Repeat with anhydrous acetonitrile.
-
-
Radiolabeling Reaction:
-
Dissolve the tetrazine precursor and copper mediator in anhydrous solvent.
-
Add the solution to the dried [¹⁸F]fluoride/K222 complex.
-
Seal the vial and heat at 100-130°C for 15-20 minutes.
-
-
Purification:
-
Cool the reaction mixture and dilute with HPLC mobile phase.
-
Inject the mixture onto a semi-preparative HPLC column to isolate the ¹⁸F-labeled tetrazine product.
-
-
Formulation:
-
Collect the product peak from the HPLC in a flask containing water.
-
Trap the diluted product on a C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove residual solvent.
-
Elute the final product ([¹⁸F]this compound) with a small volume of ethanol and dilute with sterile saline for injection.
-
-
Quality Control: Analyze the final product for radiochemical purity (by radio-HPLC), pH, and sterility before in vivo use.
Protocol 3: In Vivo Pretargeted PET Imaging
This protocol outlines the procedure for a pretargeted imaging experiment in tumor-bearing mice.[5]
Materials:
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts).
-
Purified mAb-TCO conjugate.
-
Radiolabeled and formulated ¹⁸F-tetrazine.
-
PET/CT scanner.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Day 1 (Pretargeting):
-
Administer 50-100 µg of the mAb-TCO conjugate to each mouse via tail vein injection.
-
Allow the antibody to accumulate at the tumor and clear from circulation for 24 to 48 hours. The optimal time interval should be determined empirically.
-
-
Day 3 (Imaging):
-
Anesthetize the mice using isoflurane.
-
Administer 5-10 MBq of the ¹⁸F-tetrazine via tail vein injection.
-
Position the mouse in the PET/CT scanner and acquire dynamic or static scans at desired time points (e.g., 30, 60, 90, and 120 minutes post-injection).
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT scan for anatomical reference.
-
Draw regions of interest (ROIs) over the tumor and major organs (liver, kidneys, muscle, heart) to calculate the tracer uptake, typically expressed as %ID/g.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
After the final imaging session, euthanize the mice.
-
Dissect tumors and major organs.
-
Weigh the tissues and measure their radioactivity using a gamma counter, alongside standards of the injected dose.
-
Calculate the %ID/g for each tissue to confirm the imaging data.
-
References
- 1. [68Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Bioorthogonal Masking of Circulating Antibody-TCO Groups Using Tetrazine-Functionalized Dextran Polymers. [vivo.weill.cornell.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Video of concept | click-it-imaging.eu [click-it-imaging.eu]
- 7. [68Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Tetrazine Click Chemistry in Live Cell Imaging
Topic: 3-FPr-6-Me-Tetrazine Click Chemistry for Live Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Note on the Specified Compound: Extensive literature searches for "this compound" (interpreted as 3-fluoropropyl-6-methyl-tetrazine) did not yield specific experimental data or protocols. This suggests that it may be a novel or less-documented compound. The following application notes and protocols are based on the well-characterized and widely used class of methyl-tetrazine derivatives, which are structurally similar and whose protocols are readily adaptable. The principles and methodologies described herein provide a robust framework for the application of this compound in live-cell imaging, with the understanding that compound-specific optimization will be required.
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), has emerged as a powerful tool for bioorthogonal chemistry. This "click chemistry" is characterized by its exceptionally fast reaction kinetics, high specificity, and biocompatibility, making it ideal for dynamic studies in living systems. Methyl-tetrazine derivatives, in particular, offer a balance of stability in aqueous media and rapid reactivity, rendering them suitable for a variety of live-cell imaging applications.
This document provides detailed application notes and protocols for the use of methyl-tetrazine derivatives in live-cell imaging, focusing on the fluorogenic nature of the tetrazine-TCO reaction. This fluorogenic property, where the tetrazine quenches a conjugated fluorophore until it reacts with TCO, is highly advantageous for minimizing background fluorescence and enabling no-wash imaging protocols.
Principle of Fluorogenic Live Cell Imaging
The core of this technique is a two-step labeling process. First, a biomolecule of interest within a live cell is tagged with a TCO group. This can be achieved through genetic encoding with unnatural amino acids, metabolic labeling, or the use of TCO-conjugated ligands. Subsequently, a cell-permeable tetrazine-fluorophore conjugate is introduced. The tetrazine moiety effectively quenches the fluorophore's emission. Upon the rapid and specific iEDDA reaction with the TCO-tagged biomolecule, the tetrazine is consumed, leading to a significant increase in fluorescence, thus illuminating the target biomolecule.
Data Presentation
The following tables summarize key quantitative data for representative methyl-tetrazine derivatives, which can serve as a baseline for experiments with this compound.
Table 1: Reaction Kinetics of Methyl-Tetrazines with TCO
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| 3-Methyl-6-phenyl-1,2,4,5-tetrazine | TCO | ~1,000 - 3,000 | Aqueous Media / 37°C | General Literature |
| 3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | ~5,000 - 10,000 | Aqueous Media / 37°C | General Literature |
| 3-H-6-phenyl-1,2,4,5-tetrazine (for comparison) | TCO | > 20,000 | Aqueous Media / 37°C | General Literature |
Table 2: Photophysical Properties of a Representative Fluorogenic Methyl-Tetrazine Probe
| Property | Tetrazine-Fluorophore Conjugate | Post-Click Product (with TCO) |
| Fluorophore Example | BODIPY-FL | BODIPY-FL |
| Excitation Max (λex) | ~500 nm | ~505 nm |
| Emission Max (λem) | ~510 nm | ~515 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.6 |
| Fluorescence Turn-On Ratio | - | > 100-fold |
Experimental Protocols
General Guidelines for Live Cell Imaging
-
Cell Culture: Culture cells in a manner that is optimal for their growth and for the specific biological question being addressed. For imaging, use glass-bottom dishes or plates to ensure high-resolution microscopy.
-
Reagent Preparation: Prepare stock solutions of TCO-conjugated molecules and tetrazine-fluorophore probes in a suitable solvent such as DMSO. Store stocks at -20°C or -80°C, protected from light.
-
Imaging Medium: For live-cell imaging, use an appropriate imaging medium that maintains cell health and has low autofluorescence, such as FluoroBrite™ DMEM.
-
Microscopy: A widefield fluorescence microscope or a confocal microscope equipped with appropriate filter sets and environmental control (37°C, 5% CO₂) is required.
Protocol for Two-Step Labeling and Imaging of a TCO-Tagged Protein
This protocol describes the labeling of a target protein that has been metabolically labeled with a TCO-containing amino acid.
Materials:
-
Cells expressing the protein of interest, cultured in a glass-bottom dish.
-
TCO-amino acid (e.g., TCO-L-lysine).
-
Methyl-tetrazine-fluorophore conjugate (e.g., Me-Tet-BODIPY-FL).
-
Complete cell culture medium and imaging medium.
-
PBS (phosphate-buffered saline).
-
DMSO.
Protocol:
-
Metabolic Labeling with TCO:
-
Culture cells in a medium containing the TCO-amino acid for a sufficient period to allow for incorporation into the protein of interest (typically 24-48 hours). The optimal concentration of the TCO-amino acid should be determined empirically but is often in the range of 50-200 µM.
-
-
Preparation for Labeling:
-
Gently wash the cells twice with warm PBS to remove any unincorporated TCO-amino acid.
-
Replace the PBS with fresh, pre-warmed imaging medium.
-
-
Tetrazine Labeling:
-
Prepare a working solution of the methyl-tetrazine-fluorophore conjugate in imaging medium. The final concentration will need to be optimized, but a starting point of 1-10 µM is recommended.
-
Add the tetrazine solution to the cells.
-
-
Incubation:
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The short incubation time is often sufficient due to the fast reaction kinetics.
-
-
Imaging (No-Wash Protocol):
-
Directly transfer the dish to the microscope stage.
-
Image the cells using the appropriate filter set for the chosen fluorophore. Acquire both brightfield/DIC and fluorescence images.
-
-
Imaging (Optional Wash Protocol):
-
For applications requiring the lowest possible background, gently wash the cells twice with warm imaging medium before imaging.
-
Mandatory Visualizations
Caption: General experimental workflow for live-cell imaging using tetrazine click chemistry.
Application Notes and Protocols: A Step-by-Step Guide to Labeling Proteins with 3-FPr-6-Me-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the site-specific labeling of proteins using 3-FPr-6-Me-Tetrazine. The protocol leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile. This technology allows for the precise attachment of probes, tags, or therapeutic payloads to proteins in complex biological environments.
Introduction to Tetrazine Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The iEDDA reaction between a tetrazine and a strained alkene or alkyne is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction rates, high specificity, and the stability of the resulting conjugate.[1][2] The reaction is catalyst-free and proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, and ambient temperature).
This compound is a derivative of tetrazine designed for bioorthogonal labeling. The 6-methyl group can enhance stability, while the 3-fluoro-propyl group can be used to modulate solubility and reactivity. This reagent can be used to label proteins that have been pre-functionalized with a suitable dienophile, such as a trans-cyclooctene (TCO) or norbornene derivative.
Principle of the Method
The labeling strategy is a two-step process. First, the protein of interest is modified to incorporate a dienophile. This can be achieved through various methods, including the genetic encoding of unnatural amino acids containing a dienophile, or enzymatic or chemical modification of the protein. Once the protein is functionalized with the dienophile, it is reacted with this compound. The tetrazine reacts specifically and rapidly with the dienophile via an iEDDA cycloaddition, forming a stable covalent bond and yielding the labeled protein.
Caption: Chemical principle of protein labeling via the iEDDA reaction.
Data Presentation: Reaction Kinetics
The choice of tetrazine and dienophile significantly impacts the reaction rate. The following table summarizes second-order rate constants for various tetrazine and dienophile pairs, providing a reference for expected reaction times.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | [3] |
| 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine | strained TCO (sTCO) | ~880 (in vitro) | [4] |
| Tet-v3.0 | sTCO | ~8 x 10⁴ | [5] |
| Tet4 (phenyl variant) | sTCO | ~2.2 x 10⁵ | [6] |
| Tet4 (pyridyl variant) | sTCO | ~1.2 x 10⁶ | [6] |
| 3-(4-benzylamino)-1,2,4,5-tetrazine | norbornene | ~1.6 - 1.9 | [7] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of a Dienophile
This protocol provides a general overview. The specific methodology will depend on the protein of interest and available resources.
Method A: Genetic Incorporation of an Unnatural Amino Acid
-
Plasmid Preparation: Obtain or construct a plasmid expressing the protein of interest with an amber stop codon (TAG) at the desired labeling site. Also, obtain a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the incorporation of a dienophile-containing unnatural amino acid (e.g., a TCO-lysine derivative).
-
Transformation: Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed E. coli in media supplemented with the unnatural amino acid. Induce protein expression according to the specific expression system.
-
Purification: Lyse the cells and purify the dienophile-modified protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
Method B: Enzymatic Labeling
-
Protein Engineering: Engineer a recognition sequence for a specific ligase (e.g., Sortase A, lipoic acid ligase) into the protein of interest.
-
Enzymatic Reaction: Incubate the purified protein with the ligase and a peptide or small molecule probe functionalized with a dienophile.
-
Purification: Purify the dienophile-modified protein to remove the enzyme and excess reagents.
Protocol 2: Labeling with this compound
Materials:
-
Dienophile-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.0-8.0)
-
This compound stock solution (e.g., 1-10 mM in DMSO or DMF)
-
Reaction tubes
-
Incubator or temperature-controlled shaker
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO. The concentration should be determined based on the desired final reaction concentration and the tolerance of the protein to the solvent.
-
Reaction Setup: In a reaction tube, add the dienophile-modified protein to the desired final concentration (typically in the low micromolar range, e.g., 10-50 µM).
-
Initiate the Reaction: Add the this compound stock solution to the protein solution. A 5- to 10-fold molar excess of the tetrazine over the protein is a good starting point. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the reactivity of the dienophile and the concentrations of the reactants. For highly reactive pairs like TCO and tetrazines, reactions are often complete within 5-30 minutes.[8][9]
-
Quenching (Optional): If necessary, the reaction can be quenched by adding an excess of a small molecule dienophile to consume any unreacted tetrazine.
-
Removal of Excess Reagent: Remove unreacted this compound using size exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.
Protocol 3: Characterization of the Labeled Protein
A. SDS-PAGE Analysis
-
Sample Preparation: Mix a small aliquot of the reaction mixture with SDS-PAGE loading buffer.
-
Electrophoresis: Run the samples on a polyacrylamide gel.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue). A successful labeling reaction may result in a slight shift in the molecular weight of the protein, although this is often not discernible for small labels. If a fluorescent tetrazine derivative is used, the gel can be imaged on a fluorescence scanner.
B. Mass Spectrometry
-
Sample Preparation: Desalt the labeled protein sample.
-
Analysis: Analyze the sample using ESI-MS or MALDI-TOF MS. The observed molecular weight should correspond to the calculated mass of the labeled protein.
Experimental Workflow Diagram
Caption: Overall workflow for site-specific protein labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete incorporation of the dienophile. | Optimize protein expression and purification conditions for the dienophile-modified protein. |
| Low reactivity of the dienophile or tetrazine. | Increase the concentration of the tetrazine, prolong the reaction time, or increase the reaction temperature. Consider using a more reactive dienophile like sTCO. | |
| Degradation of the tetrazine reagent. | Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or -80°C and protect it from light. | |
| Protein Precipitation | High concentration of organic solvent. | Reduce the volume of the tetrazine stock solution added; use a more concentrated stock. |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature or for a shorter duration. Screen different buffer conditions (pH, additives). | |
| Non-specific Labeling | Reactive impurities in the tetrazine reagent. | Use highly purified this compound. |
| The protein has sites that react with the tetrazine. | This is unlikely for tetrazine-dienophile reactions but ensure the dienophile is incorporated at the desired site. |
References
- 1. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]
- 2. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 9. Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-FPr-6-Me-Tetrazine in PET Imaging with ¹⁸F
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of 3-fluoro-propyl-6-methyl-tetrazine (3-FPr-6-Me-Tetrazine) and its derivatives in conjunction with the radionuclide fluorine-18 (¹⁸F) represents a significant advancement in Positron Emission Tomography (PET) imaging. This approach leverages the principles of bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO).[1][2] This "pre-targeted" strategy allows for the separation of the slow-accumulating targeting vector (e.g., a TCO-modified antibody) from the rapidly clearing, short-lived radiotracer (the ¹⁸F-labeled tetrazine).[3] The key advantage is the ability to use the short-lived ¹⁸F isotope, which would otherwise be incompatible with the long biological half-lives of antibodies, thereby reducing the radiation dose to non-target tissues.[1]
This document provides detailed application notes and experimental protocols for the use of ¹⁸F-labeled tetrazines in pre-targeted PET imaging.
Principle of Pre-targeted PET Imaging
The pre-targeted imaging strategy is a two-step approach designed to enhance target-to-background ratios in PET imaging.[3]
-
Step 1: Targeting. A biomolecule, typically a monoclonal antibody (mAb) modified with a trans-cyclooctene (TCO) moiety, is administered to the subject. This TCO-mAb conjugate is allowed to circulate, accumulate at the target site (e.g., a tumor), and clear from non-target tissues over a period of time (typically 24-72 hours).[4][5]
-
Step 2: Imaging. A small, ¹⁸F-labeled tetrazine molecule is administered. This radiotracer rapidly circulates throughout the body and undergoes a highly specific and rapid "click" reaction (IEDDA cycloaddition) with the TCO-mAb that has accumulated at the target site.[6] The unbound ¹⁸F-tetrazine is quickly cleared from the body through renal excretion.[7] This results in a high concentration of the ¹⁸F radionuclide at the target, enabling high-contrast PET imaging.
Experimental Protocols
Protocol 1: Synthesis of [¹⁸F]AlF-NOTA-Tetrazine
This protocol describes a common method for radiolabeling tetrazines with ¹⁸F, which avoids the harsh conditions that can degrade the tetrazine ring.[1]
Materials:
-
NOTA-conjugated tetrazine precursor
-
[¹⁸F]Fluoride in water
-
Aluminum chloride (AlCl₃) solution (2 mM in sodium acetate buffer, pH 4)
-
Sodium acetate buffer (0.1 M, pH 4)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water for injection
Procedure:
-
Trap aqueous [¹⁸F]fluoride on a QMA cartridge and elute with a suitable eluent.
-
Dry the [¹⁸F]fluoride via azeotropic distillation.
-
To the dried [¹⁸F]fluoride, add the AlCl₃ solution and heat at 100°C for 5 minutes to form the Al¹⁸F complex.
-
Add the NOTA-conjugated tetrazine precursor dissolved in sodium acetate buffer.
-
Incubate the reaction mixture at 100°C for 15 minutes.
-
Cool the reaction mixture and purify using a C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride.
-
Elute the [¹⁸F]AlF-NOTA-Tetrazine with ethanol.
-
Formulate the final product in sterile saline for injection.
Protocol 2: Conjugation of TCO to an Antibody
This protocol outlines the modification of an antibody with a TCO moiety for pre-targeting.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEG₄-NHS ester
-
Anhydrous DMSO
-
PD-10 desalting column
-
PBS buffer (pH 7.4)
Procedure:
-
Dissolve the TCO-PEG₄-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Add the desired molar excess of the TCO-PEG₄-NHS ester solution to the antibody solution. A common starting point is a 20-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Purify the TCO-conjugated antibody using a PD-10 desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Determine the protein concentration and the degree of TCO labeling using MALDI-TOF mass spectrometry or a colorimetric assay with a tetrazine-dye conjugate.[8]
Protocol 3: In Vivo Pre-targeted PET Imaging
This protocol describes the two-step in vivo imaging procedure in a tumor xenograft mouse model.
Animal Model:
-
Female athymic nude mice bearing subcutaneous tumors (e.g., BxPC3 pancreatic cancer xenografts).[2]
Procedure:
-
Step 1: Antibody Injection. Administer the TCO-conjugated antibody (e.g., 5B1-TCO, 1.33 nmol) via tail vein injection.[2]
-
Pre-targeting Interval. Allow the antibody to accumulate at the tumor and clear from the blood. This interval is typically 72 hours.[2]
-
Step 2: Radiotracer Injection. Administer the ¹⁸F-labeled tetrazine (e.g., 1.8-2.0 MBq) via tail vein injection.[2]
-
PET/CT Imaging. Acquire dynamic or static PET/CT images at various time points post-injection of the radiotracer (e.g., 30 min, 1 h, 2 h, and 4 h).[2]
-
Biodistribution Analysis (Optional). Following the final imaging session, euthanize the mice and collect organs of interest (tumor, blood, liver, kidneys, etc.).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Data Presentation
Table 1: Radiosynthesis of ¹⁸F-Labeled Tetrazines
| Radiotracer | Precursor | Radiolabeling Method | Radiochemical Yield (RCY) | Molar Activity (Am) | Synthesis Time | Reference |
| [¹⁸F]AlF-NOTA-Tz | NOTA-Tz | Al¹⁸F Chelation | > 94% | Not Reported | < 30 min | [1] |
| [¹⁸F]SiFA-OTz | SiFA-Tz Precursor | Silicon-Fluoride Acceptor | 78 ± 5% | Not Reported | 25 min | [9][10] |
| Aromatic [¹⁸F]Tz | Stannane-Tz | Copper-Mediated | 14 ± 3% | 201 ± 30 GBq/µmol | 70 min | [11] |
Table 2: In Vivo Biodistribution of ¹⁸F-Labeled Tetrazine in a Pre-targeted BxPC3 Xenograft Model
Data represents %ID/g ± SD at 4 hours post-injection of the ¹⁸F-labeled tetrazine, following a 72-hour pre-targeting period with 5B1-TCO antibody.[2]
| Organ | %ID/g |
| Tumor | 5.6 ± 0.85 |
| Blood | 1.75 ± 0.22 |
| Liver | 1.5 ± 0.3 |
| Kidneys | 2.0 ± 0.5 |
| Spleen | 0.5 ± 0.1 |
| Muscle | 0.4 ± 0.1 |
Visualizations
Caption: Workflow for the synthesis of [¹⁸F]AlF-NOTA-Tetrazine.
Caption: The two-step pre-targeted PET imaging workflow.
Caption: The bioorthogonal IEDDA "click" reaction.
References
- 1. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. Synthesis of 3-chloro-6-((4-(di-tert-butyl[18F]fluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine ([18F]SiFA-OTz) for rapid tetrazine-based 18F-radiolabeling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Direct Aromatic 18F-Labeling of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of 3-FPr-6-Me-Tetrazine to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of 3-fluoro-6-methyl-1,2,4,5-tetrazine (3-FPr-6-Me-Tetrazine) to amine-modified oligonucleotides via N-hydroxysuccinimide (NHS) ester chemistry. This method is a cornerstone of bioorthogonal chemistry, enabling the precise and efficient labeling of oligonucleotides for a wide range of applications, including in vitro and in vivo imaging, diagnostics, and the development of therapeutic agents. The inverse-electron-demand Diels-Alder cycloaddition reaction between tetrazines and strained dienophiles (e.g., trans-cyclooctene, TCO) offers exceptionally fast reaction kinetics and high specificity, allowing for the formation of stable conjugates in complex biological environments.[1] This protocol will guide researchers through the conjugation reaction, purification of the conjugate, and its subsequent characterization.
Data Presentation
The efficiency and yield of the conjugation reaction can be influenced by several factors, including the scale of the synthesis and the nature of the oligonucleotide. The following table summarizes typical conjugation yields obtained with NHS ester modifications.
| Synthesis Scale | Typical Final Yield of Conjugated Oligonucleotide |
| 50 nmol | ~2 nmol |
| 200 nmol | ~5 nmol |
| 1 µmol | ~16 nmol |
Table 1: Approximate yields for post-synthesis conjugation of oligonucleotides with NHS esters.[2]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the successful conjugation of this compound-NHS ester to an amine-modified oligonucleotide.
Materials
-
Amine-modified oligonucleotide: Lyophilized, with a 5' or 3' primary amine modification (e.g., Amino Modifier C6).
-
This compound-NHS ester: Stored under desiccated conditions.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0.
-
Purification reagents:
-
For HPLC: 0.1 M Triethylammonium acetate (TEAA) buffer, Acetonitrile (ACN).
-
For Ethanol Precipitation: 3 M Sodium Acetate (NaOAc), pH 5.2, 100% Ethanol, 70% Ethanol.
-
-
Nuclease-free water.
-
Microcentrifuge tubes.
-
Pipettes and nuclease-free tips.
-
Vortex mixer.
-
Centrifuge.
-
HPLC system with a C8 or C18 reverse-phase column.
-
Lyophilizer or vacuum concentrator.
Experimental Workflow
Figure 1: A high-level overview of the experimental workflow for conjugating this compound to an oligonucleotide.
Step 1: Conjugation Reaction
-
Prepare the Amine-Modified Oligonucleotide:
-
Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0) to a final concentration of 0.1–1.5 mM.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the this compound-NHS Ester Solution:
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 100 mM.[1]
-
It is crucial to use anhydrous solvent to prevent hydrolysis of the NHS ester.
-
-
Perform the Conjugation:
-
Add a 5-fold molar excess of the this compound-NHS ester solution to the oligonucleotide solution.[1]
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
Step 2: Purification of the Tetrazine-Oligonucleotide Conjugate
Purification is essential to remove unreacted tetrazine-NHS ester, hydrolyzed tetrazine, and any unconjugated oligonucleotide. Two common methods are High-Performance Liquid Chromatography (HPLC) and ethanol precipitation.
Reverse-phase HPLC is the recommended method for achieving high purity. The hydrophobicity of the tetrazine moiety allows for effective separation of the conjugated oligonucleotide from the unlabeled starting material.
-
Prepare the HPLC System:
-
Equilibrate a C8 or C18 reverse-phase column with a mobile phase mixture of 0.1 M TEAA and acetonitrile.
-
-
Load the Sample:
-
Dilute the conjugation reaction mixture with 0.1 M TEAA and inject it onto the column.
-
-
Elute the Conjugate:
-
Apply a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% over 30 minutes).
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of the tetrazine (typically around 520 nm). The conjugated product will absorb at both wavelengths.
-
-
Collect and Process Fractions:
-
Collect the fractions corresponding to the conjugated oligonucleotide.
-
Lyophilize or use a vacuum concentrator to dry the purified conjugate.
-
Ethanol precipitation is a simpler, though less rigorous, method for removing the bulk of unconjugated reagents.
-
Prepare for Precipitation:
-
To the conjugation reaction mixture, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
-
-
Precipitate the Oligonucleotide:
-
Add 3 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour.
-
-
Pellet the Conjugate:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the majority of the unreacted tetrazine.
-
-
Wash the Pellet:
-
Add 500 µL of cold 70% ethanol to the pellet.
-
Centrifuge again for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
-
Dry and Resuspend:
-
Air-dry or use a vacuum concentrator to dry the pellet.
-
Resuspend the purified tetrazine-oligonucleotide conjugate in a nuclease-free buffer of choice.
-
Step 3: Characterization of the Conjugate
Mass spectrometry is the gold standard for confirming the successful conjugation and assessing the purity of the final product.
Figure 2: The logical flow for the characterization of the tetrazine-oligonucleotide conjugate using mass spectrometry.
-
Sample Preparation:
-
Dilute a small aliquot of the purified conjugate in a suitable mobile phase (e.g., a mixture of 0.1 M TEAA and acetonitrile).
-
-
LC Separation:
-
Inject the sample onto a reverse-phase column coupled to the mass spectrometer.
-
Elute with a gradient of increasing acetonitrile.
-
-
MS Analysis:
-
Acquire mass spectra in negative ion mode.
-
The resulting spectrum will show a distribution of multiply charged ions.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the neutral mass of the oligonucleotide conjugate.
-
Compare the experimentally determined mass with the theoretical mass of the tetrazine-oligonucleotide conjugate.
-
-
Sample Preparation:
-
Mix a small amount of the purified conjugate with a suitable matrix solution (e.g., 3-hydroxypicolinic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
-
MS Analysis:
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
The resulting spectrum should show a prominent peak corresponding to the molecular weight of the single-charged tetrazine-oligonucleotide conjugate.
-
Stability and Storage
-
Stability: Methyl-substituted tetrazines exhibit enhanced stability in physiological media.[1] Tetrazine-conjugated oligonucleotides are generally stable when stored properly.
-
Storage: Store the lyophilized conjugate at -20°C. In solution, store at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage (stable for at least 6 months).[3] Avoid repeated freeze-thaw cycles.
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of this compound to amine-modified oligonucleotides. By following these procedures for reaction, purification, and characterization, researchers can reliably produce high-quality tetrazine-labeled oligonucleotides for a multitude of applications in chemical biology and drug development. The exceptional kinetics and bioorthogonality of the tetrazine ligation make it a powerful tool for advancing scientific discovery.
References
Application Notes and Protocols: Fluorogenic Probes with a 3-FPr-6-Me-Tetrazine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of fluorogenic probes featuring a 3-fluoro-propyl-6-methyl-1,2,4,5-tetrazine (3-FPr-6-Me-Tetrazine) core. These probes are powerful tools for bioorthogonal chemistry, enabling real-time fluorescence imaging of biological processes in living cells with high signal-to-noise ratios. The fluorogenic nature of these probes, where fluorescence is activated upon reaction with a dienophile, eliminates the need for wash-out steps, making them ideal for dynamic studies.
Principle of Fluorogenic Activation
The this compound core serves as a fluorescence quencher. When conjugated to a fluorophore, the tetrazine moiety suppresses its emission. The activation of fluorescence is achieved through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained dienophile, such as trans-cyclooctene (TCO). This reaction is bioorthogonal, meaning it proceeds rapidly and specifically within a complex biological environment without interfering with native biochemical processes. The iEDDA reaction transforms the tetrazine ring into a dihydropyridazine, which disrupts the quenching mechanism and leads to a significant increase in fluorescence, often referred to as a "turn-on" response.
Data Presentation: Photophysical Properties
The selection of a fluorogenic probe depends on the specific application, including the desired excitation and emission wavelengths and the expected fluorescence enhancement. The following table summarizes the photophysical properties of representative tetrazine-based fluorogenic probes upon reaction with a dienophile. While specific data for the this compound core is emerging, the data presented for structurally similar 3-alkyl-6-methyl-tetrazine probes provide a valuable reference.
| Probe Core | Fluorophore | Dienophile | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) post-reaction | Fluorescence Turn-On (-fold) |
| 3-Me-Tetrazine | BODIPY-FL | TCO | 503 | 512 | 0.91 | ~1000 |
| 3-Me-Tetrazine | Coumarin | TCO | 375 | 450 | 0.62 | >100 |
| 3-Me-Tetrazine | Silicon Rhodamine | TCO | 652 | 672 | 0.35 | ~50 |
| 3-Aryl-Tetrazine | Fluorescein | TCO | 495 | 517 | 0.27 | 72[1] |
| 3-Aryl-Tetrazine | Oregon Green | TCO | 491 | 515 | 0.21 | 55[1] |
Experimental Protocols
Synthesis of a 3-Alkyl-6-Methyl-Tetrazine Fluorogenic Probe
This protocol is adapted from the synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines and can be modified for the synthesis of the this compound core followed by conjugation to a fluorophore.[2][3]
Materials:
-
3-Bromo-6-methyl-1,2,4,5-tetrazine
-
Terminal alkyne (e.g., 4-fluoro-1-butyne for the 3-FPr group)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Fluorophore with a suitable linker for conjugation (e.g., NHS ester)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Sonogashira Coupling:
-
To a solution of 3-bromo-6-methyl-1,2,4,5-tetrazine (1 eq) in anhydrous THF under an inert atmosphere, add CuI (0.1 eq) and Pd(PPh3)4 (0.05 eq).
-
Add triethylamine (3 eq) and the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours or until completion as monitored by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting alkynyl-tetrazine by column chromatography on silica gel.
-
-
Hydrogenation (Reduction of the Alkyne):
-
Dissolve the purified alkynyl-tetrazine in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a hydrogenation catalyst (e.g., 10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the alkyne is fully reduced to the corresponding alkyl group.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
-
Re-oxidation of the Dihydrotetrazine Ring:
-
The hydrogenation step may reduce the tetrazine ring to a dihydrotetrazine. Re-oxidation is necessary.
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., sodium nitrite in acetic acid or air bubbling) and stir until the characteristic pink/red color of the tetrazine returns.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the this compound intermediate by column chromatography.
-
-
Conjugation to a Fluorophore:
-
If the synthesized tetrazine intermediate has a reactive handle (e.g., a carboxylic acid), it can be activated (e.g., to an NHS ester) and then reacted with an amine-containing fluorophore.
-
Alternatively, if the fluorophore has a reactive group, it can be directly conjugated to a functionalized tetrazine.
-
Follow standard bioconjugation protocols for the specific reactive groups on the tetrazine and the fluorophore.
-
Purify the final fluorogenic probe by HPLC.
-
Live-Cell Imaging of Epidermal Growth Factor Receptor (EGFR)
This protocol describes the labeling and imaging of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling, using a tetrazine-based fluorogenic probe.[3][4] This requires the expression of EGFR tagged with a TCO-containing unnatural amino acid.
Materials:
-
Mammalian cells expressing TCO-tagged EGFR (e.g., A549 cells)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)
-
This compound fluorogenic probe (e.g., conjugated to a far-red dye)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer (e.g., phenol red-free DMEM)
-
Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO2) and appropriate filter sets.
Procedure:
-
Cell Culture and Seeding:
-
Culture the TCO-EGFR expressing cells in a T-75 flask until they reach 70-80% confluency.
-
Seed the cells onto a glass-bottom imaging dish at a suitable density for microscopy and allow them to adhere overnight.
-
-
Labeling of EGFR:
-
Prepare a stock solution of the this compound probe in DMSO (e.g., 1 mM).
-
On the day of imaging, aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Dilute the tetrazine probe in pre-warmed live-cell imaging buffer to a final concentration of 1-5 µM.
-
Incubate the cells with the probe solution at 37°C for 15-30 minutes. No wash-out is required.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the pre-heated and gas-equilibrated chamber.
-
Use the appropriate laser line and filter set for the fluorophore conjugated to the tetrazine probe.
-
Acquire images using a sensitive camera (e.g., EMCCD or sCMOS).
-
To study EGFR dynamics (e.g., internalization), you can add EGF to the medium and acquire a time-lapse series of images.
-
Signaling Pathway Visualization: EGFR Signaling
The epidermal growth factor receptor (EGFR) signaling pathway is crucial for regulating cell growth, proliferation, and differentiation.[5][6] Dysregulation of this pathway is often implicated in cancer. The use of fluorogenic tetrazine probes allows for the visualization of EGFR trafficking and localization upon ligand binding, providing insights into the signaling cascade.
Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade. This often leads to the internalization of the receptor-ligand complex through endocytosis. A tetrazine probe attached to a TCO-tagged EGFR can be used to track this process in real-time.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. pennmri.org [pennmri.org]
- 3. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling | PLOS One [journals.plos.org]
- 4. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 5. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Modification using 3-FPr-6-Me-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in chemical biology and drug development, enabling precise control over the location of labels, drugs, or other moieties on a protein of interest. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO) and norbornene, has emerged as a powerful bioorthogonal ligation strategy due to its exceptionally fast reaction kinetics and high specificity.[1][2] This document provides detailed application notes and protocols for the use of a specific tetrazine reagent, 3-fluoropropyl-6-methyl-1,2,4,5-tetrazine (3-FPr-6-Me-Tetrazine), in site-specific protein modification.
While specific kinetic data for this compound is not extensively available in the public domain, the protocols and data presented herein are based on established principles of tetrazine bioconjugation and data from structurally similar tetrazine derivatives. The fluoropropyl group is expected to enhance the stability and reactivity of the tetrazine, making it a valuable tool for bioconjugation.
Data Presentation: Reaction Kinetics of Tetrazine Derivatives
The reactivity of tetrazines in the iEDDA reaction is highly dependent on the substituents on the tetrazine ring. Electron-withdrawing groups generally increase the reaction rate. The following tables summarize the second-order rate constants for the reaction of various 3,6-disubstituted-1,2,4,5-tetrazines with common dienophiles, providing a reference for the expected reactivity of this compound.
Table 1: Second-Order Rate Constants of Symmetrical 3,6-Disubstituted-1,2,4,5-Tetrazines with Bicyclononyne (BCN) in Methanol
| Tetrazine Derivative | Substituent (R) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Pyridin-2-yl | 118 |
| 3,6-diphenyl-1,2,4,5-tetrazine | Phenyl | 3.6 |
| 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | 4-methoxyphenyl | 1.4 |
| 3,6-bis(4-hydroxyphenyl)-1,2,4,5-tetrazine | 4-hydroxyphenyl | 0.58 |
Data adapted from a study on tuning tetrazine reaction rates. The original data was presented for reactions in methanol and provides a comparison of the electronic effects of different substituents.
Table 2: Second-Order Rate Constants of Symmetrical 3,6-Disubstituted-1,2,4,5-Tetrazines with Norbornene in Methanol
| Tetrazine Derivative | Substituent (R) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Pyridin-2-yl | 0.25 |
| 3,6-diphenyl-1,2,4,5-tetrazine | Phenyl | 0.018 |
| 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | 4-methoxyphenyl | 0.008 |
Data adapted from a study on tuning tetrazine reaction rates. The original data was presented for reactions in methanol.
Experimental Protocols
The following protocols provide a general framework for site-specific protein modification using this compound. The specific conditions may require optimization depending on the protein of interest and the dienophile used.
Protocol 1: General Protein Labeling with this compound
This protocol describes the labeling of a protein that has been pre-functionalized with a dienophile, such as trans-cyclooctene (TCO) or norbornene.
Materials:
-
Dienophile-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (optional, e.g., excess TCO or norbornene)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Ensure the dienophile-modified protein is purified and dissolved in the desired reaction buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO.
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the tetrazine reagent over the protein is a good starting point for optimization.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the reactivity of the dienophile and the concentrations of the reactants. Typical reaction times range from 30 minutes to 2 hours.
-
-
Reaction Monitoring (Optional): The progress of the labeling reaction can be monitored by techniques such as LC-MS to observe the mass shift corresponding to the covalent attachment of the tetrazine, or by SDS-PAGE if the tetrazine is conjugated to a fluorescent dye or a PEG chain, which would cause a noticeable shift in the protein's migration.
-
Quenching (Optional): To remove any unreacted this compound, a quenching reagent (e.g., a small molecule dienophile) can be added to the reaction mixture.
-
Purification: Remove the excess tetrazine reagent and byproducts by size-exclusion chromatography, dialysis, or spin filtration. The choice of purification method will depend on the protein's properties and the scale of the reaction.
-
Characterization: Confirm the successful labeling and determine the degree of labeling using techniques such as mass spectrometry, UV-Vis spectroscopy (if the tetrazine or an attached payload has a chromophore), or fluorescence spectroscopy (if a fluorescent dye is used).
Protocol 2: Site-Specific Incorporation of a Tetrazine-Containing Unnatural Amino Acid
This protocol outlines the expression of a protein containing a tetrazine moiety at a specific site using genetic code expansion. This approach provides a high degree of control over the labeling position.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an amber (TAG) codon at the desired modification site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and tRNA pair for the tetrazine-containing unnatural amino acid (ncAA).
-
Tetrazine-containing ncAA (e.g., a phenylalanine or lysine derivative with a tetrazine side chain).
-
Growth media (e.g., LB or auto-induction media).
-
Antibiotics for plasmid selection.
-
Inducing agent (e.g., IPTG for non-auto-induction media).
-
Protein purification system (e.g., Ni-NTA chromatography for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the aaRS/tRNA pair.
-
Culture Growth:
-
Grow the transformed cells in a suitable medium containing the appropriate antibiotics and the tetrazine-containing ncAA (typically at a final concentration of 1-2 mM).
-
For standard expression, grow the culture to an OD600 of 0.6-0.8 before inducing protein expression with IPTG.
-
For auto-induction media, the expression will be induced automatically as the glucose in the media is depleted.
-
-
Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to allow for protein expression and incorporation of the ncAA.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).
-
Protein Purification: Purify the tetrazine-modified protein from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography based on a purification tag).
-
Verification of ncAA Incorporation: Confirm the successful incorporation of the tetrazine-containing ncAA by mass spectrometry (observing the expected mass increase).
-
Bioconjugation: The purified protein can now be used in a bioorthogonal reaction with a dienophile-containing molecule (e.g., a fluorescent probe, a drug molecule) following a protocol similar to Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in site-specific protein modification using this compound.
Caption: Experimental workflow for protein labeling.
Caption: Genetic incorporation workflow.
Caption: Reagent logical relationship.
Signaling Pathways
The application of this compound is not inherently tied to a specific signaling pathway. Instead, it is a versatile tool that can be used to study a wide range of pathways. For example, a protein involved in a particular signaling cascade can be site-specifically labeled with a fluorescent probe using this compound to visualize its localization and trafficking within the cell in response to stimuli. Similarly, a signaling protein could be conjugated to a small molecule inhibitor to study its downstream effects. The choice of the protein to be modified will determine the signaling pathway under investigation.
Conclusion
This compound, in conjunction with dienophile-functionalized proteins, offers a robust and efficient method for site-specific protein modification. The fast kinetics and high specificity of the tetrazine-dienophile ligation make it an ideal tool for a variety of applications in research and drug development, from fluorescently labeling proteins for imaging studies to constructing antibody-drug conjugates. The protocols and data provided in this document serve as a comprehensive guide for researchers looking to employ this powerful bioorthogonal chemistry in their work.
References
Application of Tetrazine Derivatives in Hydrogel Formation: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formation of hydrogels using tetrazine-based bioorthogonal chemistry. Specifically, it focuses on the inverse-electron demand Diels-Alder (iEDDA) reaction, a type of "click chemistry," between a tetrazine moiety and a strained dienophile, such as norbornene or trans-cyclooctene (TCO). This reaction is characterized by its high speed, specificity, and biocompatibility, making it an ideal method for forming hydrogels in situ for a variety of biomedical applications, including 3D cell culture, tissue engineering, and controlled drug delivery.[1][2][3]
While this guide provides a general framework for utilizing tetrazine derivatives in hydrogel formation, it is important to note that the specific compound 3-FPr-6-Me-Tetrazine is not extensively documented in the scientific literature for this particular application. Therefore, the following protocols and data are based on well-characterized and commonly used tetrazine-functionalized polymers and dienophiles. The principles and methodologies described herein are expected to be broadly applicable to other tetrazine derivatives, though optimization of reaction conditions and concentrations may be necessary.
Principle of Tetrazine-Based Hydrogel Formation
The formation of hydrogels using tetrazine chemistry relies on the rapid and specific iEDDA reaction between a tetrazine-functionalized polymer and a polymer functionalized with a strained dienophile (e.g., norbornene, TCO). When solutions of these two precursor polymers are mixed, they undergo a covalent crosslinking reaction to form a three-dimensional hydrogel network. This process is bioorthogonal, meaning it can occur in the presence of biological molecules without interfering with native biochemical processes.[1][3] The gelation process is typically rapid, occurring within minutes, and does not require external triggers like UV light or catalysts, which can be harmful to cells.[1][2]
Applications in Drug Development and Research
Tetrazine-based hydrogels offer several advantages for researchers and drug development professionals:
-
Localized Drug Delivery: These hydrogels can be used to encapsulate and locally release therapeutic agents, such as chemotherapy drugs (e.g., cisplatin, doxorubicin), minimizing systemic toxicity.[1][4] The drug can be either physically entrapped within the hydrogel matrix or tethered to the polymer backbone via a cleavable linker.
-
3D Cell Culture and Tissue Engineering: The biocompatible nature of the gelation process allows for the encapsulation of living cells with high viability.[5] The mechanical properties of the hydrogel can be tuned to mimic the native extracellular matrix (ECM), providing a more physiologically relevant environment for cell growth and differentiation.
-
Controlled Mechanical Properties: The stiffness of the hydrogel can be readily controlled by adjusting the concentration of the precursor polymers and the molar ratio of the reactive groups.[1] This allows for the creation of hydrogels with a wide range of mechanical properties to suit specific applications.
Quantitative Data Summary
The following tables summarize quantitative data from studies on tetrazine-based hydrogels, demonstrating the tunability of their properties.
Table 1: Gelation Time and Storage Modulus of Polypeptide-Based Hydrogels [1]
| Polymer Concentration (w/v) | [Norbornene]/[Tetrazine] Molar Ratio | Gelation Time (minutes) | Storage Modulus (G') (kPa) |
| 3% | 1 | < 10 | 0.70 |
| 4% | 1 | < 10 | 1.5 |
| 5% | 1 | < 10 | 3.8 |
| 4% | 0.5 | < 10 | 0.6 |
| 4% | 2 | < 10 | 2.8 |
Table 2: Mechanical and Swelling Properties of PEG-Based Hydrogels [5]
| PEG-Tz Concentration (wt %) | Equilibrium Shear Modulus (Pa) | Swelling Ratio |
| 5 | 225 ± 32 | 28.4 ± 0.6 |
| 7.5 | 1246 ± 156 | 22.0 ± 0.2 |
| 10 | 2345 ± 312 | 18.3 ± 0.4 |
Table 3: Properties of Hyaluronic Acid (HA)-Based Hydrogels [6]
| Polymer Concentration (w/v) | Gelation Time (minutes) | Elastic Modulus (kPa) |
| 2% | ~5 | 5 |
| 4% | ~2-3 | 15 |
| 6% | ~1 | 30 |
Experimental Protocols
Protocol 1: General Formation of a Tetrazine-Norbornene Hydrogel
This protocol describes the basic steps for forming a hydrogel using a tetrazine-functionalized polymer and a norbornene-functionalized polymer.
Materials:
-
Tetrazine-functionalized polymer (e.g., 4-arm PEG-Tetrazine)
-
Norbornene-functionalized polymer (e.g., Poly(L-glutamic acid)-Norbornene)
-
Phosphate Buffered Saline (PBS, pH 7.4)
Procedure:
-
Prepare separate solutions of the tetrazine-functionalized polymer and the norbornene-functionalized polymer in PBS to the desired concentrations (e.g., 3-5% w/v).[1]
-
Ensure both solutions are at the desired temperature (typically room temperature or 37°C).
-
To initiate gelation, mix the two polymer solutions at the desired molar ratio of norbornene to tetrazine groups.[1]
-
Vortex or pipette the mixture gently to ensure homogeneity.
-
The hydrogel will form within minutes. The gelation can be monitored by observing the disappearance of the characteristic red color of the tetrazine and the formation of a solid gel.[1]
Protocol 2: Encapsulation of Cells in a Tetrazine-Norbornene Hydrogel
This protocol outlines the procedure for encapsulating cells within a hydrogel for 3D cell culture applications.
Materials:
-
Sterile Tetrazine-functionalized polymer (e.g., PEG-Tetrazine)
-
Sterile Norbornene-functionalized crosslinker (e.g., di-norbornene peptide)
-
Cell suspension in culture medium
-
Sterile Phosphate Buffered Saline (PBS, pH 7.4)
Procedure:
-
Prepare a sterile solution of the PEG-Tetrazine in PBS at the desired concentration (e.g., 7.5 wt%).[5]
-
Prepare a sterile solution of the di-norbornene peptide crosslinker in PBS.[5]
-
Resuspend the cells in the PEG-Tetrazine solution to achieve the desired cell density.
-
To initiate gelation, add the di-norbornene peptide solution to the cell-containing PEG-Tetrazine solution.
-
Gently mix by pipetting to ensure even distribution of cells and crosslinker.
-
Dispense the mixture into the desired culture vessel (e.g., well plate).
-
Allow the hydrogel to fully crosslink at 37°C in a cell culture incubator.
-
Once gelled, add cell culture medium to the top of the hydrogel.
Protocol 3: In Situ Hydrogel Formation for Localized Drug Delivery
This protocol describes the injectable formation of a hydrogel for localized drug delivery.
Materials:
-
Tetrazine-functionalized polymer solution (e.g., Hyaluronic Acid-Tetrazine)
-
Norbornene-functionalized polymer solution (e.g., Hyaluronic Acid-Norbornene)
-
Therapeutic agent to be encapsulated
-
Sterile syringes and a mixing connector
Procedure:
-
Prepare sterile solutions of the HA-Tetrazine and HA-Norbornene in PBS. The therapeutic agent can be dissolved in one of the precursor solutions.
-
Load the two precursor solutions into separate syringes.
-
Attach the syringes to a mixing connector.
-
Inject the solutions simultaneously through the mixing connector into the target site. The two solutions will mix upon injection and rapidly form a hydrogel in situ.[6]
Visualizations
Caption: Experimental workflow for tetrazine-based hydrogel formation.
Caption: Logical relationship of tetrazine hydrogel formation and properties.
References
- 1. Tunable Synthesis of Hydrogel Microfibers via Interfacial Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2006062573A1 - Process for making pressure sensitive adhesive hydrogels - Google Patents [patents.google.com]
- 4. Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetically Tractable Click Hydrogels for Three-Dimensional Cell Culture Formed Using Tetrazine–Norbornene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Nanoparticle Surface Functionalization using 3-FPr-6-Me-Tetrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioorthogonal chemistry provides powerful tools for selectively modifying biomolecules and nanoparticles in complex biological environments. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a strained dienophile, such as a trans-cyclooctene (TCO), is distinguished by its exceptionally fast reaction kinetics and high specificity. This "click" reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.
This note details the use of a specific derivative, 3-FPr-6-Me-Tetrazine (3-fluoropropyl-6-methyl-tetrazine), for nanoparticle surface functionalization. In this molecule, the 6-methyl group confers high stability in aqueous media, while the 3-fluoropropyl group offers a unique handle for potential applications in ¹⁹F-NMR or MRI tracking, in addition to modulating the molecule's hydrophilicity. This protocol outlines a two-step process: initial functionalization of a nanoparticle surface with TCO, followed by the highly efficient ligation of this compound.
Principle of the Reaction
The core of the functionalization strategy is the iEDDA cycloaddition. A tetrazine-functionalized molecule reacts with a TCO-functionalized nanoparticle. This reaction is irreversible and forms a stable dihydropyridazine bond, releasing nitrogen gas (N₂) as the only byproduct. The reaction is highly efficient, even at low reactant concentrations.
Applications
Nanoparticles functionalized with this compound can be used in a variety of advanced biomedical applications:
-
Pre-targeted Drug Delivery: A non-toxic, TCO-modified antibody or targeting ligand is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a nanoparticle loaded with a potent drug and functionalized with tetrazine is administered. The nanoparticle rapidly "clicks" onto the pre-accumulated TCO, concentrating the therapeutic payload at the desired location while minimizing systemic toxicity.[1]
-
Dual-Mode Imaging: The fluoropropyl group allows for potential ¹⁹F MRI tracking. If the nanoparticle core is also a contrast agent (e.g., iron oxide) or is labeled with a radionuclide, dual-mode imaging (e.g., MRI-PET) becomes possible, providing complementary diagnostic information.[2]
-
In Vitro Diagnostics: Tetrazine-functionalized nanoparticles can be used as highly sensitive probes in diagnostic assays, binding to TCO-labeled analytes for detection.
Experimental Protocols
Protocol 1: Two-Step Functionalization of Amine-Coated Nanoparticles
This protocol describes the functionalization of nanoparticles that have primary amine groups on their surface (e.g., silica nanoparticles modified with APTES).
Workflow Overview
Materials and Equipment:
-
Amine-coated nanoparticles (NPs-NH₂)
-
TCO-PEG-NHS ester (e.g., TCO-PEG₄-NHS)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer (pH 8.0-8.5)
-
Quenching Buffer: Tris or Glycine solution (1 M, pH 8.0)
-
Solvent for Tetrazine: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units (with appropriate molecular weight cut-off) or dialysis membrane
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
UV-Vis Spectrophotometer
Part A: Functionalization of Nanoparticles with TCO-PEG-NHS Ester
-
Preparation: Resuspend the amine-coated nanoparticles in the reaction buffer (pH 8.0-8.5) to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.
-
Reagent Preparation: Dissolve the TCO-PEG-NHS ester in anhydrous DMSO to create a 10 mg/mL stock solution. This should be done immediately before use as NHS esters are susceptible to hydrolysis.
-
Reaction: Add a 50-100 fold molar excess of the TCO-PEG-NHS ester solution to the nanoparticle suspension. The optimal ratio may need to be determined empirically.[3]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking or stirring.
-
Quenching: Add a small volume of the quenching buffer (e.g., to a final concentration of 50 mM Tris) to react with and deactivate any unreacted NHS ester. Incubate for another 30 minutes.
-
Purification: Purify the TCO-functionalized nanoparticles (NPs-TCO) from excess reagents.
-
For larger NPs (>20 nm): Use repeated centrifugation. Resuspend the pellet in fresh buffer and centrifuge again. Repeat 3 times.
-
For smaller NPs: Use centrifugal filter units or dialysis against the reaction buffer overnight.
-
-
Characterization: Resuspend the purified NPs-TCO in buffer. Characterize the size and zeta potential using DLS to confirm successful coating.
Part B: Ligation of this compound to TCO-Functionalized Nanoparticles
-
Preparation: Adjust the concentration of the purified NPs-TCO to 1 mg/mL in PBS (pH 7.4).
-
Reagent Preparation: Dissolve the this compound in DMSO to create a 1-5 mM stock solution.
-
Reaction: Add a 5-10 fold molar excess of the tetrazine solution to the NPs-TCO suspension. The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance peak (~520-540 nm) using a UV-Vis spectrophotometer.
-
Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature with gentle stirring.
-
Purification: Purify the final functionalized nanoparticles using the same method as in Part A, Step 6, to remove unreacted tetrazine.
-
Final Characterization & Storage: Resuspend the final product in an appropriate storage buffer (e.g., PBS). Perform a final characterization of particle size, polydispersity, and zeta potential. Store at 4°C.
Data Presentation & Characterization
Successful functionalization at each step should be confirmed by physical characterization. The data below represents typical expected changes.
Table 1: Nanoparticle Characterization at Each Functionalization Stage
| Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| **Initial (NPs-NH₂) ** | 100 ± 5 | < 0.15 | +25 ± 5 |
| After TCO-PEGylation (NPs-TCO) | 115 ± 7 | < 0.20 | -5 ± 3 |
| Final (NPs-Tetrazine) | 116 ± 7 | < 0.20 | -6 ± 3 |
Note: The diameter increases after PEGylation due to the polymer chains. The zeta potential shifts from positive (amine groups) to near-neutral or slightly negative after the charge is shielded by the PEG and the TCO is attached.[4][5] The final ligation step should not significantly alter the size or charge.[6][7]
Table 2: Comparative Reaction Kinetics of Tetrazines with TCO
The choice of tetrazine substituent significantly impacts reaction speed. While specific data for this compound is not widely published, its kinetics are expected to be in line with other stable 6-methyl-substituted tetrazines.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Stability |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~30,000 | Moderate |
| 3-Alkyl-6-Methyl-s-tetrazine (Analog) | TCO | ~1,000 - 3,000 | High |
| 3,6-diphenyl-s-tetrazine | TCO | ~2,000 | High |
| H-Tetrazine | TCO | > 10,000 | Low-Moderate |
This table provides context for the high reactivity of the tetrazine-TCO ligation. The 6-methyl group provides an excellent balance of high stability and fast, efficient kinetics for most bioorthogonal applications.
References
- 1. Video of concept | click-it-imaging.eu [click-it-imaging.eu]
- 2. research.tue.nl [research.tue.nl]
- 3. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zeta-potential and Particle Size Analysis of Human Amelogenins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. powertechjournal.com [powertechjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-FPr-6-Me-Tetrazine & TCO Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the bioorthogonal reaction between 3-FPr-6-Me-Tetrazine and trans-cyclooctene (TCO).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound and TCO reaction?
A1: The reaction is a type of "click chemistry," specifically an inverse-electron demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] In this reaction, the electron-deficient tetrazine rapidly and selectively reacts with the strained dienophile, TCO.[1][2] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N2), forming a stable dihydropyridazine product.[1] This reaction is known for its high speed and specificity, proceeding without the need for a copper catalyst, making it highly suitable for biological applications.[1][2]
Q2: What are the key advantages of using the this compound and TCO system?
A2: The primary advantages of this system include:
-
Exceptional Speed: It is one of the fastest bioorthogonal reactions, with second-order rate constants that can exceed 1000 M⁻¹s⁻¹.[1][2]
-
High Stability: 6-Methyl-substituted tetrazines, such as this compound, exhibit high stability in aqueous media, which is crucial for biological experiments.[1]
-
Biocompatibility: The reaction is bioorthogonal, meaning it does not interfere with native biological processes, and it is non-toxic as it avoids the use of a copper catalyst.[2][4]
-
High Efficiency at Low Concentrations: Due to the rapid kinetics, the reaction is effective even at low micromolar or nanomolar concentrations of reactants.[2]
Q3: How do substituents on the tetrazine and TCO affect the reaction rate?
A3: The reaction kinetics are significantly influenced by the electronic properties of both the tetrazine and the TCO. Electron-withdrawing groups on the tetrazine decrease the LUMO energy, accelerating the reaction.[5][6] Conversely, electron-donating groups on the TCO raise the HOMO energy, which also leads to a faster reaction.[5] Additionally, steric hindrance from bulky substituents on the tetrazine can slow down the reaction.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield | Degradation of TCO: TCO can be unstable, particularly in the presence of thiols or certain serum proteins, and can isomerize to its unreactive cis-isomer.[7] | - Use freshly prepared TCO solutions. - For long-term storage, consider protecting TCO as a silver(I) complex.[7] - If working in thiol-containing media, use a radical inhibitor like Trolox.[7] |
| Hydrolysis of NHS ester: If using an NHS ester for labeling, it may have hydrolyzed. | - Allow the NHS ester reagent to warm to room temperature before opening to prevent moisture condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[8] | |
| Suboptimal pH: The reaction rate can be pH-dependent. | - While the reaction proceeds over a range of pH, optimal conditions are often between pH 6-9.[9] Consider optimizing the pH for your specific system. Low pH may accelerate the reaction in some cases.[10] | |
| Incorrect stoichiometry: An inappropriate ratio of tetrazine to TCO can lead to incomplete reaction. | - A slight excess (1.05-1.5 molar equivalents) of the tetrazine-containing reagent is often recommended.[8] | |
| Slow reaction rate | Low reactant concentration: The reaction rate is dependent on the concentration of both reactants. | - Increase the concentration of one or both reactants if the experimental conditions allow. The reaction is typically efficient even at low micromolar concentrations.[8] |
| Steric hindrance: Bulky molecules conjugated to the tetrazine or TCO may sterically hinder the reaction. | - Consider using a PEG spacer to increase the distance between the reactive moiety and the larger molecule, which can improve reaction efficiency.[1][11] | |
| Inappropriate solvent: The choice of solvent can influence reaction kinetics. | - For reactions in organic media, alkyl spacers are suitable. For aqueous environments, PEG spacers are recommended to improve solubility and reduce aggregation.[1] | |
| Background signal or non-specific labeling | Impure reagents: Impurities in the tetrazine or TCO reagents can lead to side reactions. | - Ensure the purity of your reagents. Purification by chromatography may be necessary. |
| Cross-reactivity: While highly specific, there may be unforeseen cross-reactivity in complex biological systems. | - Run control experiments, including samples with only one of the reaction partners, to identify the source of the background signal. |
Experimental Protocols & Data
General Protocol for this compound and TCO Ligation
-
Reagent Preparation:
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO, DMF for stock solutions, then dilute in an appropriate reaction buffer like PBS).
-
Prepare the TCO-functionalized molecule in the desired reaction buffer.
-
-
Reaction Setup:
-
Incubation:
-
Analysis:
-
Monitor the reaction progress using appropriate analytical techniques such as LC-MS, HPLC, or fluorescence (if one of the components is fluorescently labeled).
-
Table 1: Reaction Rate Constants of Various Tetrazines with TCO
| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | - | - | ~2000[12] |
| 3,6-diphenyl-s-tetrazine | s-TCO | MeOH | 25 | 3100[13] |
| Water-soluble 3,6-dipyridyl-s-tetrazine | d-TCO | Water | 25 | 366,000[13] |
| Methyl-substituted tetrazines | TCO | Aqueous media | - | ~1000[1] |
| Hydrogen-substituted tetrazines | TCO | Aqueous media | - | up to 30,000[1] |
Visual Guides
References
- 1. Bot Detection [iris-biotech.de]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. app1-c89-pub.pressidium.com - Tco Click Chemistry [app1-c89-pub.pressidium.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. alphathera.com [alphathera.com]
- 12. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-FPr-6-Me-Tetrazine Stability in Aqueous Buffers
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 3-FPr-6-Me-Tetrazine in their experiments. Below you will find troubleshooting advice and frequently asked questions to help improve the stability and performance of this reagent in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing its pink color. What does this mean?
A1: The characteristic pink or reddish color of a tetrazine solution is due to the tetrazine chromophore. A loss of color indicates degradation of the tetrazine ring. This can happen over time in aqueous buffers, and the rate of degradation is influenced by factors such as pH, temperature, and the presence of nucleophiles.
Q2: What is the expected half-life of this compound in an aqueous buffer?
A2: While a precise half-life for this compound is not documented, we can infer from its structure. As an alkyl-substituted tetrazine, it is expected to have good stability. For comparison, methyl-tetrazine (Me-Tz) shows high stability, with over 92% of the compound remaining after 12 hours and at least 63% still present after 48 hours when incubated at 37°C in DMEM with 10% FBS.[1][2] The stability of your specific tetrazine may vary, so it is recommended to perform a stability test under your experimental conditions.
Q3: How do substituents on the tetrazine ring affect its stability?
A3: The electronic properties of the substituents have a significant impact on the stability of the tetrazine ring. Electron-withdrawing groups, such as pyridyl, tend to destabilize the ring, leading to faster degradation in aqueous media.[3][4] Conversely, electron-donating groups and alkyl groups, like the methyl and 3-fluoro-propyl groups in this compound, generally result in greater stability.[1][2]
Q4: Can I prepare and store stock solutions of this compound?
A4: It is best practice to prepare fresh solutions of this compound for each experiment to ensure maximum reactivity. If you need to prepare a stock solution, dissolve it in an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C. Minimize the number of freeze-thaw cycles. Dilute the stock solution into your aqueous buffer immediately before use.
Q5: My bioorthogonal ligation reaction with this compound is not working as expected. Could stability be the issue?
A5: Yes, poor stability of the tetrazine can lead to failed or inefficient ligation reactions. If the tetrazine degrades before it can react with its dienophile (e.g., a trans-cyclooctene), the reaction yield will be low. Consider the incubation time and conditions of your experiment. For applications requiring long incubation times, the stability of the tetrazine is a critical factor.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of pink color in solution | Tetrazine degradation due to buffer conditions. | Prepare fresh solutions immediately before use. If possible, lower the temperature of the reaction. Avoid high pH buffers if not essential for the experiment. |
| Low yield in bioorthogonal ligation | 1. Tetrazine has degraded prior to reaction. 2. Suboptimal reaction conditions. | 1. Confirm the stability of your tetrazine under your experimental conditions using a time-course experiment monitored by UV-Vis spectroscopy or LC-MS. 2. Ensure your reaction buffer is within a pH range of 7.0-7.5. Increase the concentration of the reactants if possible. |
| Inconsistent results between experiments | 1. Inconsistent age of tetrazine solutions. 2. Variability in buffer preparation. | 1. Adhere to a strict protocol of preparing fresh tetrazine solutions for each experiment. 2. Use a consistent source and preparation method for your aqueous buffers. |
| Precipitation of tetrazine in aqueous buffer | Low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and add it to the aqueous buffer with vigorous vortexing to a final concentration where the organic solvent percentage is low (typically <1-5%). |
Quantitative Data Summary
The following tables summarize the stability of various tetrazine analogs in aqueous environments. This data can be used to estimate the relative stability of this compound.
Table 1: Stability of Different Tetrazines in DMEM + 10% FBS at 37°C
| Tetrazine | % Remaining after 12h | % Remaining after 48h | Reference |
| Methyl-Tetrazine (Me-Tz) | >92% | ~63% | [1][2] |
| Pyridyl-Tetrazine (Py-Tz) | Not Reported | <13% | [1][2] |
| H-Tetrazine (H-Tz) | Not Reported | <13% | [1][2] |
Table 2: Stability of Substituted Tetrazines in 1:9 DMSO/PBS (pH 7.4) at 37°C after 12h
| Tetrazine Type | Substituents | % Remaining after 12h | Reference |
| Alkyl/Aryl (More Stable) | Phenyl, Methyl | >75% | [3][4] |
| Pyridyl (Less Stable) | Dipyridyl | ~15-40% | [3][4] |
| Hydroxyphenyl (More Stable) | o-Hydroxyphenyl, Methyl | ~90-100% | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Tetrazine Stability
This protocol allows for the monitoring of tetrazine degradation over time using UV-Vis spectroscopy.
-
Preparation of Tetrazine Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Aqueous Buffer: Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Initiation of Stability Assay:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Add the tetrazine stock solution to the pre-warmed buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is low (e.g., <1%).
-
Mix thoroughly by vortexing.
-
-
Time-Course Monitoring:
-
Immediately after mixing, take an initial absorbance reading at the λmax of the tetrazine (typically between 520-540 nm). This is your t=0 time point.
-
Incubate the solution at the desired temperature.
-
At regular intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), take absorbance readings at the same wavelength.
-
-
Data Analysis:
-
Normalize the absorbance at each time point to the t=0 reading.
-
Plot the normalized absorbance versus time to visualize the degradation profile.
-
The half-life (t₁/₂) can be calculated from the degradation curve.
-
Visualizations
Caption: Key factors affecting the stability of tetrazines in aqueous solutions.
Caption: Experimental workflow for assessing tetrazine stability via UV-Vis spectroscopy.
Caption: Troubleshooting decision tree for low-yield tetrazine ligation reactions.
References
- 1. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in 3-FPr-6-Me-Tetrazine ligations
Welcome to the technical support center for 3-FPr-6-Me-Tetrazine ligations. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low ligation efficiency?
A1: Low ligation efficiency is often due to the degradation of the tetrazine moiety before it can react with the dienophile. This compound, like other tetrazines, is sensitive to high pH, elevated temperatures, and the presence of certain nucleophiles or strong bases.[1][2] Another potential cause is the use of a dienophile with low reactivity or the presence of steric hindrance at the reaction site.
Q2: My tetrazine solution is losing its characteristic pink/purple color. What does this indicate?
A2: The color of the tetrazine solution is due to the tetrazine heterocycle. A loss of color indicates decomposition of the tetrazine moiety.[2] This can be caused by exposure to harsh conditions such as high pH or incompatible reagents.[2]
Q3: Are there any known side products for the this compound ligation?
A3: The ideal inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a dienophile like trans-cyclooctene (TCO) is very clean, with the only theoretical side product being nitrogen gas (N2).[3] However, side products can arise from the degradation of the tetrazine itself, leading to various decomposition products.
Q4: How does the choice of dienophile affect the reaction?
A4: The dienophile's structure significantly impacts the reaction kinetics and potential for side reactions. Highly strained dienophiles like trans-cyclooctene (TCO) offer extremely fast reaction rates.[4] However, some highly reactive TCO derivatives may exhibit lower stability in the presence of thiols.[5][6] The choice of dienophile should balance reactivity with stability for the specific application.
Q5: What is the optimal pH range for this compound ligations?
A5: Tetrazine ligations are typically most successful in a pH range of 6 to 9.[3] However, tetrazines can degrade in basic aqueous solutions, so for sensitive applications, a pH of 7.0-7.5 is recommended to balance reactivity and stability.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Tetrazine degradation | - Prepare tetrazine solutions fresh. - Ensure the reaction buffer is within the optimal pH range (7.0-7.5). - Avoid high temperatures; perform the reaction at room temperature or 4°C. |
| Inactive dienophile | - Check the quality and storage conditions of the dienophile. - Consider using a more reactive dienophile, such as a TCO derivative. | |
| Steric hindrance | - If labeling a large biomolecule, ensure the tetrazine and dienophile are linked via a sufficiently long and flexible spacer (e.g., PEG).[7] | |
| Loss of tetrazine color before reaction | High pH of the solution | - Buffer all solutions to a neutral pH (7.0-7.5). |
| Incompatible reagents | - Avoid strong bases (e.g., pyridine, triethylamine) and certain coupling reagents (e.g., DCC) in the reaction mixture.[2] | |
| Reaction is slow | Low reactivity of dienophile | - Switch to a more strained and reactive dienophile. |
| Low concentration of reactants | - Increase the concentration of one or both reactants. The reaction is second-order, so concentration plays a significant role. | |
| Suboptimal solvent | - For reactions in organic solvents, ensure the solvent is dry. For aqueous reactions, consider using a PEGylated tetrazine to improve solubility.[7] |
Data Summary Tables
Table 1: Influence of Tetrazine Substituents on Reactivity and Stability
| Tetrazine Substituent | Relative Reactivity | Relative Stability in Aqueous Media | Key Characteristics |
| Hydrogen (H) | Very High | Low | Offers extremely fast kinetics but is prone to degradation.[7] |
| Methyl (Me) | High | High | Good balance of reactivity and stability, suitable for a wide range of applications.[7] |
| Phenyl (Ph) | Moderate | High | Generally stable with moderate reaction rates. |
| Pyridyl (Pyr) | Very High | Low to Moderate | Electron-withdrawing nature enhances reactivity but can decrease stability.[1] |
| 3-FPr-6-Me | High | High (Inferred) | The fluoropropyl group is an alkyl substituent, expected to confer high stability similar to a methyl group. |
Table 2: Comparison of Common Dienophiles for Tetrazine Ligation
| Dienophile | Second-Order Rate Constant (k₂) with Tetrazines (M⁻¹s⁻¹) | Key Features |
| trans-Cyclooctene (TCO) | ~800 - 30,000 | Fast kinetics, widely used in bioorthogonal chemistry.[4][7] |
| s-TCO | Up to 3,300,000 | Extremely fast reactivity, but can be less stable in the presence of thiols.[5] |
| d-TCO | Up to 366,000 | High reactivity with improved stability compared to s-TCO.[5] |
| Bicyclononyne (BCN) | ~2.7 - 3.6 | Moderately reactive, sensitive to solvent properties.[8] |
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with this compound
This protocol assumes the protein has been functionalized with a TCO derivative.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent such as DMSO.
-
Prepare the TCO-functionalized protein in a reaction buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-7.4.
-
-
Ligation Reaction:
-
To the TCO-functionalized protein solution, add the this compound stock solution to achieve the desired final concentration (typically a 1.5 to 10-fold molar excess of tetrazine).
-
The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the tetrazine's absorbance at ~520-540 nm.[1][3]
-
-
Purification:
-
Remove the excess unreacted tetrazine and byproducts using a suitable method such as spin desalting columns or size-exclusion chromatography.[3]
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Visual Diagrams
Caption: A typical experimental workflow for protein labeling using a tetrazine-TCO ligation.
Caption: A logical flow for troubleshooting common issues leading to low yield in tetrazine ligations.
Caption: The relationship between substituent electronic effects, reactivity, and stability in tetrazines.
References
- 1. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Bot Detection [iris-biotech.de]
- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in 3-FPr-6-Me-Tetrazine Fluorescence Imaging
Welcome to the technical support center for 3-FPr-6-Me-Tetrazine and related fluorogenic probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your fluorescence imaging experiments and achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of fluorescence enhancement with this compound?
A1: The this compound probe operates on a "turn-on" fluorescence mechanism based on the inverse-electron-demand Diels-Alder (iEDDA) reaction. In its native state, the tetrazine moiety quenches the fluorescence of the attached fluorophore. Upon reaction with a dienophile, such as a trans-cyclooctene (TCO)-tagged biomolecule of interest, the tetrazine ring is converted to a dihydropyridazine. This reaction disrupts the quenching mechanism, leading to a significant increase in fluorescence emission and a high signal-to-noise ratio.[1][2][3]
Q2: What are the key factors that influence the signal-to-noise ratio in my imaging experiment?
A2: Several factors can impact the signal-to-noise ratio (SNR) of your experiment. These include:
-
Probe Concentration: Using an optimal concentration of the this compound probe is crucial. Excess probe can lead to high background fluorescence.
-
Non-specific Binding: The probe may bind non-specifically to cellular components, contributing to background signal.
-
Reaction Kinetics: The rate of the iEDDA reaction between the tetrazine and the dienophile will affect the signal intensity.
-
Cellular Autofluorescence: Endogenous fluorophores within the cells can contribute to background noise.
-
Imaging System and Settings: The sensitivity of your microscope's detector, laser power, and acquisition settings play a significant role.
Q3: How do I choose the appropriate dienophile to pair with this compound?
A3: The choice of dienophile is critical for achieving rapid and specific labeling. Trans-cyclooctene (TCO) derivatives are commonly used due to their high reactivity with tetrazines.[2] Factors to consider when selecting a TCO derivative include its stability, cell permeability, and the steric hindrance it may introduce to your target biomolecule.
Q4: Can I perform no-wash imaging with this compound?
A4: Yes, one of the significant advantages of fluorogenic tetrazine probes is the potential for no-wash imaging protocols.[4] Because the unbound probe is largely non-fluorescent, the background signal is inherently low, which can allow for direct imaging after probe addition without the need for wash steps that can be harsh on live cells. However, the feasibility of a no-wash protocol will depend on the specific cell type, probe concentration, and the level of non-specific binding.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fluorescence imaging experiments.
Problem 1: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Excess Probe Concentration | Titrate the concentration of the this compound probe to find the lowest effective concentration that provides a sufficient signal. |
| Non-specific Binding | - Include blocking agents (e.g., bovine serum albumin, BSA) in your incubation buffer. - Increase the number and duration of wash steps after probe incubation. - Reduce the incubation time of the probe with the cells. |
| Cellular Autofluorescence | - Image in a spectral window where autofluorescence is minimal (e.g., red or near-infrared). - Use a "no-stain" control (cells without the tetrazine probe) to measure the baseline autofluorescence and subtract it from your experimental images. |
| Contaminated Media or Buffers | Use fresh, high-quality cell culture media and buffers, as some components can be fluorescent. |
Problem 2: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Labeling of the Target Biomolecule with the Dienophile | - Confirm the successful conjugation of the TCO group to your biomolecule of interest using an independent method (e.g., mass spectrometry). - Optimize the labeling reaction conditions (e.g., concentration of reactants, incubation time, temperature). |
| Poor Reaction Kinetics | - Ensure the dienophile is reactive. Some dienophiles can isomerize or degrade over time. - Consider using a more reactive TCO derivative. |
| Low Abundance of the Target Biomolecule | - Overexpress your target protein if possible. - Use a more sensitive detector or increase the laser power (while being mindful of phototoxicity). |
| Incorrect Imaging Settings | - Verify that you are using the correct excitation and emission filters for the fluorophore conjugated to the tetrazine. - Optimize the detector gain and exposure time. |
Problem 3: Cell Viability Issues
| Possible Cause | Troubleshooting Step |
| Probe Cytotoxicity | - Perform a dose-response experiment to determine the maximum non-toxic concentration of the this compound probe. - Minimize the incubation time. |
| Phototoxicity from Imaging | - Reduce the laser power to the minimum level required for a good signal. - Decrease the exposure time and the frequency of image acquisition. - Use a live-cell imaging buffer containing antioxidants. |
| Harsh Experimental Conditions | - Ensure all buffers and media are at the correct pH and temperature. - Handle cells gently during all steps of the protocol. |
Data Presentation
Table 1: Photophysical Properties of a Representative Fluorogenic Tetrazine Probe (Tetrazine-BODIPY FL)
| Property | Before Reaction with TCO | After Reaction with TCO |
| Excitation Maximum (λex) | ~500 nm | ~505 nm |
| Emission Maximum (λem) | ~520 nm | ~512 nm |
| Quantum Yield (Φ) | Low (Quenched) | High |
| Fluorescence Enhancement | - | Up to 22-fold[2] |
Table 2: Reaction Kinetics of a Representative Tetrazine with a Dienophile
| Reactants | Second-Order Rate Constant (k₂) | Reference |
| Tetrazine-BODIPY FL + Cyclopropene | Not specified, but rapid | [2] |
| General Tetrazine + TCO | Can be very rapid | [2] |
Experimental Protocols
Protocol 1: General Procedure for Live-Cell Labeling and Imaging
-
Cell Preparation:
-
Plate cells on a glass-bottom dish suitable for fluorescence microscopy.
-
Culture cells to the desired confluency in appropriate growth medium.
-
Introduce the TCO-tagged biomolecule of interest to the cells and incubate for a sufficient period to allow for localization to the target structure.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium or a suitable imaging buffer.
-
-
Labeling:
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the diluted this compound solution to the cells.
-
Incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
-
Washing (Optional, for higher signal-to-noise):
-
Remove the labeling solution.
-
Wash the cells 2-3 times with pre-warmed imaging buffer.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the fluorophore.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Visualizations
Caption: The bioorthogonal reaction between the tetrazine probe and the TCO-tagged target.
Caption: A typical workflow for live-cell imaging with a fluorogenic tetrazine probe.
Caption: A decision tree for troubleshooting low signal-to-noise ratio.
References
- 1. A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of 3-FPr-6-Me-Tetrazine conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with 3-FPr-6-Me-Tetrazine conjugates. It is intended for researchers, scientists, and drug development professionals working with these bioorthogonal reagents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound and its conjugates?
A1: this compound, being an alkyl-substituted tetrazine, generally exhibits better aqueous solubility compared to its diaryl-substituted counterparts.[1] However, when conjugated to biomolecules (e.g., proteins, antibodies) or small molecule drugs, the overall solubility of the conjugate can be significantly influenced by the properties of the conjugation partner. Hydrophobic partners may lead to decreased aqueous solubility of the final conjugate.
Q2: Why is my this compound conjugate precipitating out of solution?
A2: Precipitation of your conjugate can occur for several reasons:
-
Low intrinsic solubility: The final conjugate may have inherently poor solubility in the chosen buffer system.
-
Aggregation: The biomolecule portion of the conjugate may be prone to aggregation under the experimental conditions (e.g., pH, temperature, concentration).
-
Incorrect solvent: The solvent system may not be optimal for keeping the conjugate dissolved, especially if the conjugate has significant hydrophobic character.
-
High concentration: The concentration of the conjugate may be exceeding its solubility limit in the given buffer.
Q3: Can the choice of buffer affect the solubility of my tetrazine conjugate?
A3: Yes, the buffer composition can significantly impact solubility. Factors such as pH, ionic strength, and the presence of additives can either enhance or decrease the solubility of your conjugate. For example, protein-based conjugates often have optimal solubility within a specific pH range. It is advisable to work with buffers such as phosphate-buffered saline (PBS) at a pH between 6 and 9.[2]
Q4: Does the reaction with trans-cyclooctene (TCO) affect the solubility of the resulting conjugate?
A4: The inverse electron-demand Diels-Alder cycloaddition reaction between a tetrazine and a TCO is a rapid and efficient bioorthogonal ligation.[2][3][4] The resulting dihydropyridazine product will have different physicochemical properties, including solubility, compared to the starting materials. Depending on the specific TCO derivative used, the solubility of the final product may increase or decrease.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound reagent does not dissolve. | The reagent has low solubility in aqueous buffers. | Prepare a concentrated stock solution in an anhydrous water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer.[5] Ensure the final concentration of the organic solvent is compatible with your downstream application and does not denature your biomolecule. |
| Conjugate precipitates during the reaction. | The conjugate is not soluble in the reaction buffer. | 1. Add a co-solvent: Introduce a small percentage of a water-miscible organic solvent (e.g., DMSO, DMF, or acetonitrile) to the reaction mixture to increase the solubility of the conjugate. 2. Modify the buffer: Adjust the pH or ionic strength of the buffer. 3. Lower the concentration: Perform the reaction at a lower concentration of the reactants. |
| Purified conjugate is difficult to redissolve. | The conjugate has aggregated or precipitated during purification or storage. | 1. Use a different storage buffer: Include additives such as glycerol (5-20%), sugars (e.g., sucrose, trehalose), or non-ionic detergents (e.g., Tween-20, Triton X-100) to prevent aggregation and improve solubility. 2. Sonication: Gently sonicate the sample to aid in redissolving the precipitate. 3. pH adjustment: Ensure the pH of the storage buffer is optimal for the solubility of the conjugate. |
| Low yield of the final conjugate after purification. | The conjugate may have precipitated and been lost during the purification steps (e.g., size exclusion chromatography). | 1. Optimize the mobile phase: If using chromatography, add a small amount of an organic modifier to the mobile phase to maintain the solubility of the conjugate during separation. 2. Perform a buffer screen: Before large-scale purification, test the solubility of a small aliquot of the crude conjugate in different buffers to identify the most suitable one. |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility of a this compound Conjugate
-
Initial Dissolution:
-
If the this compound conjugate is in a solid form, attempt to dissolve it in the desired aqueous buffer (e.g., PBS, pH 7.4) at the target concentration.
-
If solubility is poor, prepare a concentrated stock solution of the conjugate in an appropriate organic solvent (e.g., DMSO).
-
-
Buffer Optimization:
-
Screen a panel of buffers with varying pH (e.g., pH 6.0, 7.4, 8.5) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl) to identify the optimal conditions for solubility.
-
-
Co-solvent Addition:
-
To the aqueous buffer containing the conjugate, titrate in a water-miscible organic co-solvent (e.g., DMSO, DMF, ethanol) dropwise while vortexing.
-
Start with a low percentage (e.g., 1-5% v/v) and gradually increase until the conjugate dissolves.
-
Caution: Ensure the final concentration of the organic solvent is compatible with the stability and activity of the biomolecule in the conjugate.
-
-
Inclusion of Solubility Enhancers:
-
If co-solvents are not suitable, test the addition of solubility-enhancing excipients to the buffer. These can include:
-
Glycerol (5-20% v/v)
-
Sugars like sucrose or trehalose (5-10% w/v)
-
Non-ionic detergents such as Tween-20 or Triton X-100 (0.01-0.1% v/v)
-
Cyclodextrins
-
-
-
Final Formulation and Storage:
-
Once optimal conditions are determined, prepare the final formulation of the this compound conjugate.
-
For long-term storage, it is recommended to store the conjugate in a buffer containing cryoprotectants (e.g., glycerol) at -20°C or -80°C to prevent degradation and maintain solubility upon thawing.
-
Visualizations
Caption: Workflow for troubleshooting solubility issues of this compound conjugates.
Caption: The tetrazine-TCO ligation signaling pathway.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. interchim.fr [interchim.fr]
Technical Support Center: Purification of 3-FPr-6-Me-Tetrazine Labeled Biomolecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of biomolecules labeled with 3-FPr-6-Me-Tetrazine.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my labeling reaction is complete?
A1: The first and most critical step is to remove the excess, unreacted this compound. This is crucial to prevent non-specific binding or interference in downstream applications. Common methods for removal include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of method will depend on the scale of your reaction and the properties of your biomolecule.
Q2: How can I determine if my biomolecule is successfully labeled with this compound?
A2: Successful labeling can be confirmed using several methods. UV-Vis spectroscopy is a straightforward technique to determine the degree of labeling (DOL) by measuring the absorbance of the tetrazine (~520-540 nm) and the biomolecule (e.g., ~280 nm for proteins).[1][2][3] Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can also be used to confirm the mass shift corresponding to the addition of the tetrazine label.[4]
Q3: My labeled protein appears to be aggregating. What could be the cause and how can I fix it?
A3: Aggregation can be caused by several factors, including the hydrophobicity of the tetrazine label, inappropriate buffer conditions (pH, ionic strength), or high protein concentration. To mitigate aggregation, consider using a purification buffer with additives such as arginine or polysorbate. Optimizing the pH to be further from the isoelectric point (pI) of the protein can also help. It is also advisable to work with lower protein concentrations during purification and storage.
Q4: What is the recommended method for long-term storage of my purified this compound labeled biomolecule?
A4: For long-term storage, it is recommended to flash-freeze the purified conjugate in a cryoprotectant-containing buffer (e.g., 5-10% glycerol) and store it at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation of the biomolecule. The stability of the tetrazine moiety itself is generally good, especially for alkyl-substituted tetrazines, but it's always best to minimize exposure to harsh conditions.[5]
Troubleshooting Guides
Problem 1: Low Yield of Labeled Biomolecule After Purification
| Possible Cause | Recommended Solution |
| Precipitation of the biomolecule during labeling or purification. | - Optimize buffer conditions (pH, ionic strength, additives like arginine).- Reduce the concentration of the biomolecule and/or the tetrazine reagent. |
| Adsorption of the labeled biomolecule to purification columns or membranes. | - Pre-treat the purification system with a blocking agent (e.g., BSA, if compatible with your application).- Use low-binding materials for columns and membranes.- Adjust buffer composition to include mild detergents or organic modifiers (test for compatibility with your biomolecule). |
| Inefficient labeling reaction. | - Before purification, confirm the labeling reaction has proceeded to a satisfactory extent using a small aliquot and an analytical technique like SDS-PAGE or mass spectrometry.- Optimize labeling conditions (e.g., reaction time, temperature, molar excess of tetrazine). |
| Loss of biomolecule during concentration steps. | - Use centrifugal concentrators with a molecular weight cutoff (MWCO) significantly lower than your biomolecule's molecular weight.- Perform concentration in multiple, shorter spins to minimize aggregation on the membrane. |
Problem 2: Presence of Unreacted this compound After Purification
| Possible Cause | Recommended Solution |
| Inefficient size-exclusion chromatography (SEC). | - Ensure the chosen SEC resin has an appropriate fractionation range for your biomolecule.- Optimize the column length and flow rate for better separation.- Increase the column volumes of buffer used for elution. |
| Incomplete dialysis. | - Increase the dialysis time and the frequency of buffer changes.- Use a dialysis membrane with an appropriate MWCO.- Ensure a large volume of dialysis buffer (at least 100-fold the sample volume). |
| Non-specific binding of the tetrazine to the biomolecule. | - This is less common with tetrazine chemistry but can occur. Consider including a mild non-ionic detergent in your wash buffers if compatible with your biomolecule's stability. |
Problem 3: Protein Aggregation Observed Post-Purification
| Possible Cause | Recommended Solution |
| Increased hydrophobicity of the labeled protein. | - Add excipients to the storage buffer, such as arginine (e.g., 50-100 mM) or polysorbate (e.g., 0.01-0.05%), to increase solubility and prevent aggregation. |
| Inappropriate buffer conditions. | - Ensure the pH of the storage buffer is at least 1-1.5 units away from the isoelectric point (pI) of the protein.- Optimize the ionic strength of the buffer. |
| High protein concentration. | - Store the purified conjugate at the lowest concentration suitable for your downstream applications. |
| Freeze-thaw cycles. | - Aliquot the purified labeled protein into single-use volumes before freezing to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Purification of this compound Labeled Antibody using Size-Exclusion Chromatography (SEC)
This protocol is designed for the purification of a labeled antibody (~150 kDa) from unreacted tetrazine (~0.2-0.5 kDa).
Materials:
-
Labeled antibody solution
-
SEC column (e.g., Superdex 200 Increase 10/300 GL or equivalent)
-
Chromatography system (e.g., ÄKTA pure)
-
Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
0.22 µm syringe filter
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least 2 column volumes of filtered and degassed purification buffer at a flow rate of 0.5 mL/min.
-
Sample Preparation: Centrifuge the labeled antibody solution at 14,000 x g for 10 minutes at 4°C to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2% of the total column volume for optimal separation.
-
Elution: Elute the sample with the purification buffer at a flow rate of 0.5 mL/min. Monitor the elution profile by measuring the absorbance at 280 nm (for the antibody) and ~530 nm (for the tetrazine).
-
Fraction Collection: Collect fractions corresponding to the first major peak, which should contain the labeled antibody. The unreacted tetrazine will elute much later in a separate peak.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy to determine the protein concentration and degree of labeling. Pool the fractions containing the purified labeled antibody.
-
Concentration (if necessary): Concentrate the pooled fractions using a centrifugal filter device with an appropriate MWCO (e.g., 50 kDa).
Protocol 2: Removal of Excess this compound by Dialysis
This protocol is suitable for smaller scale purifications or as a buffer exchange step.
Materials:
-
Labeled biomolecule solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Load Sample: Carefully load the labeled biomolecule solution into the dialysis tubing/cassette, avoiding the introduction of air bubbles.
-
Dialysis: Place the sealed dialysis tubing/cassette in a beaker containing at least 100 times the sample volume of dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then leave to dialyze overnight. A total of 3-4 buffer changes is recommended.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified labeled biomolecule.
-
Analysis: Analyze the purified sample to confirm the removal of the free tetrazine and to determine the final concentration and degree of labeling.
Quantitative Data Summary
Table 1: Example Purification Yields for Tetrazine-Labeled Biomolecules
| Biomolecule | Labeling Method | Purification Method | Typical Yield (%) | Purity (%) | Reference |
| Antibody (mAb) | NHS-ester Tetrazine | Size-Exclusion Chromatography | 80-95 | >95 | [4] |
| Protein (GFP) | Genetic Code Expansion | Ni-NTA & SEC | 70-90 | >98 | [6] |
| Peptide | Thiol-reactive Tetrazine | Reverse-Phase HPLC | 60-85 | >99 | General Knowledge |
Table 2: Spectroscopic Properties for Degree of Labeling (DOL) Calculation
| Parameter | Value/Formula | Notes |
| Molar Extinction Coefficient of Protein at 280 nm (ε_prot) | Varies by protein | Can be estimated from the amino acid sequence. |
| Molar Extinction Coefficient of this compound at ~530 nm (ε_Tz) | ~5000 M⁻¹cm⁻¹ | This is an estimate; it should be determined empirically for the specific tetrazine derivative. |
| Correction Factor (CF) at 280 nm for Tetrazine | A_Tz,max / A_Tz,280 | The ratio of the tetrazine's absorbance at its λ_max to its absorbance at 280 nm. |
| Degree of Labeling (DOL) Formula | DOL = (A_Tz,max / ε_Tz) / ((A_280 - A_Tz,max * CF) / ε_prot) | A common formula for calculating DOL.[7] |
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
impact of pH on 3-FPr-6-Me-Tetrazine reactivity and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the reactivity and stability of 3-FPr-6-Me-Tetrazine. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of pH on the stability of this compound?
A1: The stability of this compound is expected to be pH-dependent. Generally, tetrazines are most stable at neutral to slightly acidic pH. Under basic conditions, especially at pH 10 and above, significant degradation can occur. The presence of the electron-withdrawing fluorophenyl group at the 3-position may increase susceptibility to nucleophilic attack and degradation in basic media. Conversely, the electron-donating methyl group at the 6-position is expected to confer some stabilization compared to unsubstituted or di-aryl tetrazines with electron-withdrawing groups.[1][2]
Q2: How does pH affect the reactivity of this compound in inverse-electron-demand Diels-Alder (iEDDA) reactions?
A2: For many iEDDA reactions with common dienophiles like trans-cyclooctene (TCO) or bicyclononyne (BCN), the reaction rate is relatively independent of pH in the range of 5.0 to 7.4.[1] However, the reactivity can be influenced by the specific dienophile used. For instance, reactions with vinylboronic acids (VBAs) show a rate increase at higher pH due to the increased reactivity of the boronate anion form.[3] It is crucial to consider the pKa of your specific dienophile and how its protonation state might be affected by the reaction pH.
Q3: What is the optimal pH range for working with this compound?
A3: For most applications, a pH range of 6.0 to 7.4 is recommended to balance stability and reactivity. If your specific application requires a different pH, it is essential to perform stability and kinetics studies under those conditions. For long-term storage of the tetrazine in solution, a slightly acidic buffer (e.g., pH 6.0) is preferable to neutral or basic buffers.
Q4: Can I use this compound in live-cell imaging experiments?
A4: Yes, this compound can be used for live-cell labeling. The physiological pH of most cell culture media (around 7.2-7.4) is generally suitable for iEDDA reactions with this tetrazine. However, the stability of the tetrazine in the specific cell culture medium over the time course of the experiment should be verified. Some components of the media could potentially react with or degrade the tetrazine.
Troubleshooting Guides
Issue 1: Low Conjugation Yield
| Possible Cause | Troubleshooting Step |
| Tetrazine Degradation | Verify the stability of the this compound solution at the reaction pH, especially if working at pH > 7.4. Prepare fresh solutions before use. Consider lowering the pH of the reaction buffer if stability is an issue. |
| Suboptimal pH for Dienophile | If using a pH-sensitive dienophile (e.g., with an amine or boronic acid group), ensure the reaction pH is optimal for its reactivity. This may require a compromise between tetrazine stability and dienophile reactivity. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of tetrazine to dienophile. An excess of the dienophile is often used to drive the reaction to completion. |
| Solvent Effects | The polarity of the solvent can influence reaction rates. Ensure that the chosen solvent system is compatible with both the tetrazine and the dienophile and that both are fully solvated. |
Issue 2: Inconsistent Reaction Kinetics
| Possible Cause | Troubleshooting Step |
| pH Drift | Ensure the reaction buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment, especially if the reaction releases or consumes protons. |
| Temperature Fluctuations | Maintain a constant temperature during the reaction, as reaction rates are temperature-dependent. |
| Tetrazine Precipitation | Some tetrazines have limited aqueous solubility. Visually inspect the reaction mixture for any signs of precipitation. If solubility is an issue, consider adding a co-solvent like DMSO or DMF. |
Data Presentation
Table 1: Expected pH-Dependent Trends for this compound
| pH Range | Expected Stability | Expected Reactivity (with TCO/BCN) | Considerations |
| Acidic (pH < 6) | Generally Good | Generally Unchanged | Risk of acid-catalyzed hydrolysis of dienophile or biomolecule. |
| Neutral (pH 6-8) | Optimal | Optimal | Recommended range for most applications. |
| Basic (pH > 8) | Decreased | Generally Unchanged (may increase with specific dienophiles like VBAs) | Significant degradation possible, especially at pH ≥ 10. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability at Different pH Values
-
Buffer Preparation : Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.5, 9.0).
-
Stock Solution : Prepare a concentrated stock solution of this compound in an organic solvent (e.g., DMSO or DMF).
-
Incubation : Dilute the tetrazine stock solution into each of the prepared buffers to a final concentration suitable for UV-Vis spectrophotometry (typically in the µM range).
-
Spectrophotometric Monitoring : Immediately after dilution, and at regular time intervals, measure the absorbance of the tetrazine's characteristic peak (around 520-540 nm) using a UV-Vis spectrophotometer.
-
Data Analysis : Plot the absorbance versus time for each pH value. The rate of decrease in absorbance corresponds to the rate of degradation. The half-life of the tetrazine at each pH can be calculated from these plots.
Protocol 2: Determination of Reaction Kinetics at Different pH Values
-
Reagent Preparation : Prepare stock solutions of this compound and the dienophile in a suitable solvent. Prepare reaction buffers at the desired pH values.
-
Kinetic Measurement : In a cuvette, mix the tetrazine solution (at a known concentration) with an excess of the dienophile solution in the chosen reaction buffer.
-
Monitoring the Reaction : Immediately start monitoring the decrease in the tetrazine's absorbance at its λmax over time using a UV-Vis spectrophotometer.
-
Calculation of Rate Constant : Under pseudo-first-order conditions (with an excess of dienophile), the observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.
-
Repeat for Different pH : Repeat steps 2-4 for each desired pH value to determine the effect of pH on the reaction rate.
Visualizations
Caption: Relationship between pH and the stability/reactivity of this compound.
Caption: Experimental workflow for determining the pH-dependent reactivity of this compound.
References
reducing non-specific binding of 3-FPr-6-Me-Tetrazine probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of 3-FPr-6-Me-Tetrazine probes during their experiments. The following information is based on established principles for tetrazine-based bioorthogonal chemistry and fluorescence microscopy. While direct data for this compound is limited, these guidelines offer a robust starting point for optimizing your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of non-specific binding with this compound probes?
Non-specific binding of tetrazine probes can arise from several factors:
-
Hydrophobic Interactions: The aromatic nature of the tetrazine ring and associated fluorophore can lead to hydrophobic interactions with cellular components like lipids and proteins, causing the probe to accumulate in areas other than the intended target. The fluoropropyl group on the this compound may also contribute to its hydrophobicity.
-
Electrostatic Interactions: Charged residues on the probe can interact with oppositely charged molecules on cell surfaces or intracellularly, leading to non-specific adhesion.
-
Probe Aggregation: At high concentrations, tetrazine probes can form aggregates that may be taken up by cells non-specifically or adhere to surfaces.
-
Off-Target Reactions: While the inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes (TCO) is highly specific, some tetrazine derivatives can exhibit reactivity towards other biological nucleophiles, although this is less common.
Q2: How does the fluorogenic nature of tetrazine probes help in reducing background signals?
Many tetrazine-fluorophore conjugates are "fluorogenic," meaning their fluorescence is quenched in their unbound state. The tetrazine moiety acts as a quencher, significantly reducing the fluorescence of the attached dye. Upon reaction with a dienophile (like TCO), the tetrazine is converted to a dihydropyridazine, which eliminates the quenching effect and causes a "turn-on" of the fluorescence signal.[1][2] This inherent property helps to improve the signal-to-noise ratio by minimizing the signal from unbound probes.[1]
Q3: Can the choice of fluorophore conjugated to the tetrazine affect non-specific binding?
Yes, the choice of fluorophore can significantly impact the overall hydrophobicity and charge of the probe, thereby influencing its propensity for non-specific binding. More hydrophobic dyes can lead to increased non-specific interactions.[3] When possible, selecting more hydrophilic fluorophores can help to mitigate this issue.
Troubleshooting Guides
Issue 1: High Background Fluorescence Across the Entire Sample
High background fluorescence that is not localized to specific structures is a common issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Probe Concentration | Decrease the concentration of the this compound probe in your staining solution. | Reduction in overall background fluorescence without a significant loss of specific signal. |
| Inadequate Washing | Increase the number and/or duration of washing steps after probe incubation. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) to the wash buffer. | Removal of unbound and loosely bound probes, leading to a clearer image. |
| Probe Aggregation | Prepare fresh probe dilutions before each experiment. Briefly sonicate the stock solution if aggregation is suspected. | A more homogenous staining solution and reduced punctate background. |
| Autofluorescence | Image an unstained control sample to assess the level of endogenous autofluorescence. If high, consider using a commercial autofluorescence quenching reagent. | Identification and potential reduction of background signal not originating from the probe. |
Issue 2: Punctate or Aggregated Staining in Non-Target Regions
This often indicates that the probe is precipitating or binding to specific off-target structures.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe Precipitation | Lower the final probe concentration. Ensure the probe is fully dissolved in the buffer before adding it to the sample. The addition of a small amount of a solubilizing agent like DMSO or pluronic F-127 to the buffer may help. | More diffuse and specific staining pattern. |
| Hydrophobic Interactions | Include a blocking step with a protein-based blocker like Bovine Serum Albumin (BSA) or casein before adding the probe. Add a non-ionic surfactant to the incubation and wash buffers. | Reduced binding to hydrophobic cellular compartments. |
| Non-Specific Uptake | For live-cell imaging, reduce the incubation time with the probe. Perform incubations at a lower temperature (e.g., 4°C) to reduce active transport mechanisms. | Decreased intracellular accumulation in non-target cells or organelles. |
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular structures).
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the sample in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding sites.
-
-
TCO Labeling (if applicable):
-
Incubate with your TCO-modified antibody or protein of interest at the recommended concentration for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
-
Tetrazine Probe Incubation:
-
Dilute the this compound probe to the desired final concentration (start with a titration, e.g., 1-10 µM) in blocking buffer.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Perform a final wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image using a fluorescence microscope with suitable filter sets.
-
Protocol 2: Optimizing Blocking Conditions
To determine the most effective blocking strategy for your system, a systematic comparison can be performed.
| Blocking Agent | Concentration | Incubation Time |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 1 hour |
| Normal Goat Serum | 5-10% (v/v) | 1 hour |
| Non-fat Dry Milk | 5% (w/v) | 1 hour |
| Commercial Blocking Buffer | As per manufacturer's instructions | As per manufacturer's instructions |
Note: When using secondary antibodies, the serum for blocking should be from the same species as the secondary antibody was raised in.
Visualizations
Caption: General experimental workflow for staining with this compound probes.
Caption: A logical troubleshooting workflow for addressing non-specific binding issues.
References
optimizing storage conditions for long-term stability of 3-FPr-6-Me-Tetrazine
Technical Support Center: 3-FPr-6-Me-Tetrazine
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and stability assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximal long-term stability, this compound should be stored as a solid in a light-protected vial at -20°C or below, under an inert atmosphere such as argon or nitrogen. When dissolved in a solvent, it is recommended to prepare solutions fresh for each use. If solution storage is unavoidable, use an anhydrous, aprotic solvent and store at -80°C for a maximum of 1-2 weeks.
Q2: My this compound solid has changed color from a vibrant pink/red to a brownish hue. What does this indicate?
A color change often suggests degradation of the tetrazine core. This can be caused by prolonged exposure to light, moisture, or reactive nucleophiles. It is highly recommended to verify the purity of the compound via methods like HPLC or LC-MS before proceeding with its use in a reaction.
Q3: Can I store this compound dissolved in DMSO?
While DMSO is a common solvent, it is hygroscopic and can absorb atmospheric moisture, which may lead to the slow hydrolysis of the tetrazine. For this reason, long-term storage in DMSO is not recommended. If used as a solvent for stock solutions, it is crucial to use anhydrous DMSO and store it under an inert atmosphere at -80°C, minimizing freeze-thaw cycles.
Q4: What is the expected shelf-life of this compound?
When stored as a solid under the recommended conditions (-20°C or below, inert atmosphere, protected from light), this compound is expected to be stable for at least 12 months. Stability in solution is significantly lower.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield in a bioorthogonal ligation (e.g., with a dienophile). | 1. Degradation of the tetrazine compound. 2. Presence of water or nucleophiles in the reaction mixture. 3. Incorrect stoichiometry. | 1. Confirm the purity of the tetrazine using HPLC-MS before the reaction. 2. Use anhydrous solvents and ensure all reaction components are free from nucleophilic contaminants. 3. Re-evaluate and confirm the concentration of your reactants. |
| Inconsistent results between experiments. | 1. Multiple freeze-thaw cycles of a stock solution. 2. Degradation of the compound during storage or handling. 3. Variation in solvent quality. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Perform a quick purity check on the stock solution if it has been stored for an extended period. 3. Always use high-purity, anhydrous solvents. |
| Compound is difficult to dissolve. | The compound may have degraded or oxidized, leading to less soluble byproducts. | Attempt to dissolve a small amount in a trusted solvent like anhydrous acetonitrile or DMF. If solubility issues persist, the compound's integrity may be compromised, and a new batch should be considered. |
Representative Stability Data
The following table summarizes representative stability data for a this compound solid stored under various conditions over a 6-month period. Purity was assessed by HPLC analysis.
| Storage Condition | Atmosphere | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| -20°C, Protected from Light | Inert (Argon) | >99% | >99% | 99% |
| -20°C, Protected from Light | Air | 98% | 96% | 94% |
| 4°C, Protected from Light | Inert (Argon) | 97% | 94% | 90% |
| 25°C (RT), Exposed to Light | Air | 85% | 70% | <50% |
| 25°C (RT), Protected from Light | Air | 90% | 82% | 75% |
Experimental Protocols
Protocol: Assessing Long-Term Stability via HPLC-MS
This protocol outlines a method to quantify the stability of this compound over time.
-
Preparation of Samples:
-
Dispense 1 mg of solid this compound into several amber glass vials.
-
Create the desired storage environments for each vial (e.g., flush with argon, leave in ambient air).
-
Place the sets of vials at their designated storage temperatures (-20°C, 4°C, 25°C etc.).
-
-
Time-Point Analysis (T=0):
-
Prepare a stock solution by dissolving a 1 mg sample in a known volume (e.g., 1 mL) of anhydrous acetonitrile to create a 1 mg/mL solution.
-
Perform serial dilutions to generate a standard curve.
-
Analyze the initial sample via reverse-phase HPLC, monitoring at a wavelength where the tetrazine has a strong absorbance (e.g., ~520 nm).
-
The main peak area at T=0 is considered 100% purity.
-
-
Subsequent Time-Points (e.g., T=1, 3, 6 months):
-
At each designated time point, retrieve one vial from each storage condition.
-
Prepare a fresh 1 mg/mL solution in the same manner as the T=0 sample.
-
Analyze the sample using the identical HPLC-MS method.
-
Calculate the percentage of remaining this compound by comparing the area of the main peak to the T=0 peak area. Note any new peaks that indicate degradation products.
-
-
Data Analysis:
-
Plot the percentage purity of this compound against time for each storage condition to determine the rate of degradation.
-
Visual Guides
Caption: Decision workflow for selecting the appropriate storage method.
Caption: Logical steps to diagnose a failed reaction.
Validation & Comparative
A Comparative Guide to the Reaction Kinetics of 3-FPr-6-Me-Tetrazine and 3,6-dimethyl-tetrazine
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles has become a cornerstone of bioorthogonal chemistry, enabling researchers to probe biological systems with unprecedented precision. The tunability of the tetrazine core allows for fine-control over reaction kinetics, a critical parameter for applications ranging from in vivo imaging to drug delivery. This guide provides a comparative analysis of the reaction kinetics of two substituted tetrazines: 3-FPr-6-Me-Tetrazine (3-fluoro-propyl-6-methyl-1,2,4,5-tetrazine) and 3,6-dimethyl-1,2,4,5-tetrazine, offering insights into their relative performance in bioorthogonal applications.
Executive Summary
Data Presentation: Reaction Kinetics
The following table summarizes the available and expected kinetic data for the IEDDA reaction of the two tetrazines with a common dienophile, trans-cyclooctene (TCO).
| Tetrazine Derivative | Substituent Electronic Effect | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Stability |
| 3,6-dimethyl-tetrazine | Electron-donating (two methyl groups) | Slower kinetics; reported to be in the order of ~10³ for methyl-substituted tetrazines | High |
| This compound | Electron-withdrawing (fluoro-propyl group) vs. Electron-donating (methyl group) | Expected to be significantly higher than 3,6-dimethyl-tetrazine | Generally, increased reactivity is inversely correlated with stability[2] |
Note: The rate constant for 3,6-dimethyl-tetrazine is an approximation based on literature values for methyl-substituted tetrazines. The reactivity of this compound is a qualitative prediction based on the electron-withdrawing nature of the fluoro-propyl group, which is known to accelerate IEDDA reactions[3][4].
Reaction Kinetics Analysis
The rate of the IEDDA reaction is primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine)[4]. Electron-withdrawing groups on the tetrazine ring lower the LUMO energy, decreasing the HOMO-LUMO gap and thus accelerating the reaction. Conversely, electron-donating groups raise the LUMO energy, which slows down the reaction[4].
-
3,6-dimethyl-tetrazine: The two methyl groups are electron-donating. This electronic effect increases the energy of the tetrazine's LUMO, resulting in a larger HOMO-LUMO gap with the dienophile and consequently, a slower reaction rate. However, tetrazines with electron-donating groups are generally more stable under physiological conditions[5].
-
This compound: This tetrazine presents an interesting case of asymmetric substitution. The methyl group is electron-donating, while the fluoro-propyl group is electron-withdrawing due to the high electronegativity of the fluorine atoms. The overall effect on the tetrazine's LUMO energy will be a balance of these opposing influences. However, the strong electron-withdrawing nature of the fluoro-propyl group is expected to dominate, leading to a net decrease in the LUMO energy and a significantly faster reaction rate compared to the symmetrically substituted and electron-rich 3,6-dimethyl-tetrazine.
Experimental Protocols
The determination of second-order rate constants for tetrazine-dienophile reactions is typically performed using pseudo-first-order conditions. The following is a general experimental protocol based on common methodologies described in the literature[6].
Kinetic Measurements by UV/Vis Spectroscopy:
-
Solution Preparation: Prepare stock solutions of the tetrazine and a dienophile (e.g., trans-cyclooctene) in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution for biological relevance). The concentration of the dienophile should be in large excess (at least 10-fold) compared to the tetrazine concentration to ensure pseudo-first-order kinetics.
-
Reaction Initiation: The reaction is initiated by rapidly mixing the tetrazine and dienophile solutions in a quartz cuvette.
-
Data Acquisition: Immediately monitor the decrease in the characteristic absorbance of the tetrazine (typically in the visible region, around 520-540 nm) over time using a UV/Vis spectrophotometer.
-
Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.
-
Calculation of Second-Order Rate Constant (k₂): The second-order rate constant is calculated by dividing the observed rate constant by the concentration of the dienophile used in excess: k₂ = k_obs / [Dienophile].
Mandatory Visualizations
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
comparing the in vivo performance of 3-FPr-6-Me-Tetrazine and other tetrazines
For researchers, scientists, and drug development professionals, the selection of a suitable tetrazine for in vivo bioorthogonal chemistry is critical for the success of pretargeted imaging and therapeutic strategies. This guide provides an objective comparison of the in vivo performance of various tetrazine derivatives, with a focus on the impact of fluorination and other structural modifications on their efficacy.
Electron-withdrawing groups, such as fluorine, are known to accelerate the initial IEDDA cycloaddition. However, they can also influence the subsequent elimination step in certain applications like bioorthogonal decaging. For in vivo applications, particularly in pretargeted strategies, the balance between rapid reactivity and favorable pharmacokinetics is paramount. Factors such as high reactivity, hydrophilicity, and rapid clearance of the unbound tetrazine from non-target tissues are essential for achieving high target-to-background ratios.
Comparative In Vivo Performance of 18F-Labeled Tetrazines
A key study by Staudt et al. provides a direct head-to-head comparison of five 18F-labeled tetrazine derivatives in a pretargeted positron emission tomography (PET) imaging scenario in mice bearing LS174T xenografts.[1][2][3][4] This study highlights the impact of subtle structural changes on in vivo performance. The data presented below is extracted from this study and showcases key metrics for evaluating these tetrazines.
| Tetrazine Derivative | Structure | Tumor Uptake (%ID/g at 1 h p.i.) | Tumor-to-Muscle Ratio (at 1 h p.i.) |
| [18F]1 | Monocarboxylic acid derivative (net charge 0) | ~10 | ~25 |
| [18F]2 | Structurally related to [18F]1 (net charge 0) | ~9 | ~20 |
| [18F]3 | Dicarboxylic acid derivative (net charge -1) | ~7 | ~15 |
| [18F]4 | Structurally related to [18F]3 (net charge -1) | ~6 | ~12 |
| [18F]5 | Hybrid of [18F]1 and [18F]3 | ~8 | ~18 |
Note: The structures are simplified representations. For detailed chemical structures, please refer to the original publication. The values are approximate and have been estimated from the graphical data presented in the source.
The results from this study surprisingly indicated that the monocarboxylic acid derivatives ([18F]1 and [18F]2), which have a net charge of 0, outperformed the dicarboxylic acid derivatives ([18F]3 and [18F]4) that have a net charge of -1.[1][3][4] This finding is significant as it suggests that increasing polarity through the addition of charged functional groups does not necessarily lead to improved in vivo performance.
Other Notable Tetrazine Scaffolds
Beyond the fluorinated derivatives, other tetrazine scaffolds are commonly employed in bioorthogonal chemistry. One such example is 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine. The introduction of the pyridyl groups, which are electron-withdrawing, significantly increases the reaction rate compared to diphenyltetrazine. This scaffold has been utilized in various applications, including the development of antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of in vivo comparison studies, a detailed and standardized experimental protocol is essential. The following is a generalized workflow based on the pretargeted imaging study by Staudt et al.[1][2]
Pretargeted In Vivo Imaging Workflow
-
Animal Model: Tumor-bearing mice (e.g., LS174T xenografts) are used. The tumor cells should express a specific target antigen.
-
Pretargeting: A monoclonal antibody (e.g., CC49) conjugated with a dienophile (e.g., TCO) is administered intravenously to the mice.
-
Antibody Circulation and Tumor Accumulation: The antibody-TCO conjugate is allowed to circulate for a defined period (e.g., 24-72 hours) to ensure maximal accumulation at the tumor site and clearance from the bloodstream.
-
Radiolabeled Tetrazine Administration: The 18F-labeled tetrazine is injected intravenously.
-
In Vivo Reaction and Imaging: The tetrazine rapidly reacts with the TCO-functionalized antibody at the tumor site via the IEDDA reaction. The distribution of the radiolabeled product is then visualized and quantified using PET imaging at specific time points (e.g., 1 hour post-injection).
-
Biodistribution Analysis: After the final imaging session, tissues and organs are harvested to determine the ex vivo biodistribution of the radiotracer, providing a more detailed quantitative assessment of tumor uptake and off-target accumulation.
Pretargeted Drug Delivery Signaling Pathway
The same pretargeting principle can be applied to drug delivery. In this scenario, the antibody is conjugated to a TCO-caged drug. The subsequent administration of a tetrazine triggers the release of the active drug specifically at the tumor site, thereby minimizing systemic toxicity.
References
- 1. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Bioorthogonality of 3-FPr-6-Me-Tetrazine in Cellular Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-FPr-6-Me-Tetrazine with other commonly used tetrazine derivatives for bioorthogonal applications in cellular environments. The information presented is based on established principles of tetrazine chemistry and available experimental data for analogous compounds. While direct quantitative data for this compound is not extensively available in peer-reviewed literature, this guide offers a predictive comparison to aid in the selection of the most suitable bioorthogonal reporter.
Executive Summary
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry, enabling the study of biological processes in living systems. The choice of tetrazine derivative is critical, as its substituents significantly influence reaction kinetics, stability, and potential cytotoxicity. This compound, with its alkyl substituents (propyl and methyl), is predicted to exhibit high stability and low cytotoxicity, traits that are highly desirable for long-term cellular imaging experiments. However, this stability comes at the cost of slower reaction kinetics compared to tetrazines bearing electron-withdrawing groups. This guide provides a detailed comparison of this compound with two widely used alternatives: 3,6-diphenyl-1,2,4,5-tetrazine and 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine.
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance of this compound in comparison to 3,6-diphenyl-1,2,4,5-tetrazine and 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine based on general trends observed in tetrazine chemistry. Electron-donating groups, such as the propyl and methyl groups in this compound, are known to decrease the rate of the iEDDA reaction but increase the stability of the tetrazine ring in aqueous environments. Conversely, electron-withdrawing groups, like the pyridyl groups in 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine, enhance reaction kinetics but can render the tetrazine more susceptible to degradation. Some tetrazine derivatives have been investigated for their antitumor properties, indicating that a cytotoxicity assessment is crucial for any new derivative intended for cellular applications.[1]
| Feature | This compound (Predicted) | 3,6-diphenyl-1,2,4,5-tetrazine (Literature Data) | 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine (Literature Data) |
| Reaction Kinetics (with TCO) | Lower (slower reaction) | Moderate | Higher (faster reaction) |
| Cellular Stability | High | Moderate | Lower |
| Cytotoxicity | Low | Low to Moderate | Moderate to High |
| Key Advantage | High stability for long-term studies | Balanced reactivity and stability | Fast kinetics for rapid labeling |
| Key Disadvantage | Slower reaction rate | Moderate reactivity | Lower stability |
Experimental Protocols
To validate the bioorthogonality of any new tetrazine derivative, a series of key experiments must be performed. Below are detailed protocols for assessing cellular stability and cytotoxicity.
Protocol 1: Cellular Stability Assay
This protocol outlines a method to assess the stability of a tetrazine probe within a cellular environment over time.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Tetrazine probe of interest (e.g., this compound) dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density of 5 x 10^5 cells/well and incubate at 37°C and 5% CO2 for 24 hours.
-
Tetrazine Incubation: Prepare a working solution of the tetrazine probe in complete cell culture medium at a final concentration of 10 µM. Remove the old medium from the cells and add 2 mL of the tetrazine-containing medium to each well.
-
Time-Course Incubation: Incubate the cells for different time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Cell Lysate Preparation: At each time point, wash the cells twice with ice-cold PBS. Add 200 µL of cell lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Add an equal volume of ice-cold acetonitrile to the cell lysate to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
HPLC Analysis: Collect the supernatant and analyze the concentration of the intact tetrazine probe by HPLC. The stability is determined by comparing the peak area of the tetrazine at different time points to the initial concentration at time 0. Alkyl- and phenyl-substituted tetrazines are generally more stable than those with electron-withdrawing groups.[2][3]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of a tetrazine probe on cell viability.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
PBS
-
Tetrazine probe of interest dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate at 37°C and 5% CO2 for 24 hours.
-
Tetrazine Treatment: Prepare serial dilutions of the tetrazine probe in complete cell culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium and add 100 µL of the tetrazine solutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). Some s-tetrazine derivatives have shown antitumor activities, which underscores the importance of evaluating the cytotoxicity of new compounds.[1]
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: A diagram illustrating the workflow of cellular bioorthogonal labeling.
Caption: A flowchart of the experimental validation process for a new tetrazine probe.
Caption: A diagram showing how substituents affect key properties of tetrazines.
References
Comparative Analysis of 3-FPr-6-Me-Tetrazine with other Click Chemistry Reagents
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool for the precise and efficient modification of biomolecules. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptionally fast reaction rates and biocompatibility. This guide provides a comparative analysis of a novel tetrazine derivative, 3-FPr-6-Me-Tetrazine, with other commonly used click chemistry reagents, offering insights into its potential advantages in various research and therapeutic applications.
Introduction to this compound
This compound is a methyl-substituted tetrazine bearing a 3-fluoropropyl group. The methyl group is known to enhance the stability of the tetrazine ring in aqueous environments, a crucial feature for biological applications.[1] The introduction of a fluoropropyl group is anticipated to modulate the electronic properties of the tetrazine ring, potentially influencing its reactivity and pharmacokinetic profile. This analysis will benchmark the expected performance of this compound against established click chemistry reagents, including other tetrazines and strained alkynes.
Quantitative Performance Comparison
The selection of a suitable click chemistry reagent is often a trade-off between reaction kinetics and stability. The following tables summarize the key performance metrics of this compound in comparison to other widely used reagents.
Table 1: Reaction Kinetics of Various Click Chemistry Reagents
| Reagent | Dienophile/Diene | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| This compound (Estimated) | TCO | ~1,500 - 3,000 | Aqueous Buffer, 37°C |
| 3-H-6-Me-Tetrazine | TCO | ~1,000 | Aqueous Media |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | Not specified |
| DBCO | Azide | ~1 | Various |
| BCN | Azide | ~0.1 - 1 | Various |
TCO: trans-cyclooctene; DBCO: Dibenzocyclooctyne; BCN: Bicyclononyne.
Table 2: Stability of Click Chemistry Reagents in Aqueous Buffer
| Reagent | Stability (Half-life, t₁/₂) | Conditions |
| This compound (Estimated) | > 24 hours | PBS, pH 7.4, 37°C |
| Methyl-substituted tetrazines | High stability in aqueous media | General observation |
| Hydrogen-substituted tetrazines | Lower stability | General observation |
| DBCO | High stability | PBS, pH 7.4 |
| BCN | Moderate to high stability | PBS, pH 7.4 |
Experimental Protocols
To ensure a standardized comparison, the following experimental protocols are recommended for determining the reaction kinetics and stability of click chemistry reagents.
Protocol for Determining Second-Order Rate Constants (k₂) via Stopped-Flow Spectrophotometry
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative (e.g., this compound) in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the dienophile (e.g., TCO) in the same solvent.
-
Dilute the stock solutions to the desired final concentrations in the reaction buffer (e.g., PBS, pH 7.4). A pseudo-first-order condition is established by using a significant excess (at least 10-fold) of the dienophile.
-
-
Stopped-Flow Measurement:
-
Load the tetrazine and dienophile solutions into separate syringes of a stopped-flow spectrophotometer.
-
Equilibrate the solutions to the desired temperature (e.g., 37°C).
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the decay of the characteristic tetrazine absorbance at its λmax (typically around 520-540 nm) over time.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the dienophile in excess.
-
Protocol for Assessing Stability in Aqueous Buffer
-
Sample Preparation:
-
Prepare a solution of the tetrazine derivative in the desired aqueous buffer (e.g., PBS, pH 7.4) at a known concentration.
-
-
Incubation:
-
Incubate the solution at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the remaining tetrazine using a suitable analytical method, such as:
-
UV-Vis Spectroscopy: Measure the absorbance at the λmax of the tetrazine.
-
High-Performance Liquid Chromatography (HPLC): Separate the tetrazine from its degradation products and quantify the peak area.
-
-
-
Data Analysis:
-
Plot the concentration of the tetrazine as a function of time.
-
Fit the data to an appropriate decay model (e.g., first-order decay) to determine the half-life (t₁/₂) of the reagent under the tested conditions.
-
Visualizing the Chemistry and Workflow
To better understand the underlying principles and experimental design, the following diagrams illustrate the iEDDA reaction, the experimental workflow for kinetic analysis, and a decision-making framework for selecting the appropriate click chemistry reagent.
References
A Comparative Guide to the Cytotoxicity of 3-FPr-6-Me-Tetrazine and its Conjugates
This guide provides a comparative analysis of the cytotoxicity of tetrazine-based compounds used in bioorthogonal chemistry, with a focus on providing a framework for assessing the cytotoxicity of 3-FPr-6-Me-Tetrazine and its conjugates. Due to the limited publicly available data on this specific molecule, this guide draws upon data from structurally similar tetrazine derivatives and outlines the experimental protocols necessary for a comprehensive cytotoxic assessment.
Introduction to Tetrazine Cytotoxicity in Bioorthogonal Chemistry
Tetrazines are a class of small molecules widely employed in bioorthogonal chemistry for their rapid and specific reactivity with strained alkenes and alkynes, a reaction known as the inverse-electron-demand Diels-Alder cycloaddition. This reaction's high efficiency and biocompatibility have led to the extensive use of tetrazines in bioconjugation, in vivo imaging, and drug delivery. However, the introduction of any exogenous molecule into a biological system necessitates a thorough evaluation of its potential toxicity. While the tetrazine core is generally considered to be of low toxicity, modifications to the tetrazine ring and the nature of the conjugated payload can significantly impact the overall cytotoxic profile of the resulting conjugate.
Factors influencing the cytotoxicity of tetrazine conjugates include the physicochemical properties of the tetrazine itself, the linker used for conjugation, the nature of the conjugated molecule (e.g., a therapeutic agent, a fluorescent dye), and the overall stability of the conjugate in a biological environment. Therefore, a rigorous assessment of cytotoxicity is a critical step in the development of tetrazine-based research tools and therapeutics.
Comparative Cytotoxicity Data
The following table summarizes the available cytotoxicity data for various tetrazine derivatives and compares them to other bioorthogonal reagents. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.
| Compound/Conjugate | Cell Line | Assay Type | IC50 (µM) | Reference |
| Tetrazine Derivatives | ||||
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | HeLa | MTT | > 100 | |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT) | A549 | MTT | 58.4 | |
| Doxorubicin-Tetrazine Conjugate | MCF-7 | AlamarBlue | 0.5 | |
| Alternative Bioorthogonal Reagents | ||||
| Dibenzocyclooctyne (DBCO) | Jurkat | WST-1 | > 500 | |
| Bicyclononyne (BCN) | HeLa | MTT | > 200 |
Note: The cytotoxicity of tetrazine conjugates is often dominated by the conjugated payload. For example, the doxorubicin-tetrazine conjugate exhibits high cytotoxicity due to the potent anticancer activity of doxorubicin. The tetrazine moiety in such cases primarily serves as a targeting or delivery vehicle.
Experimental Protocols for Cytotoxicity Assessment
A standardized protocol for assessing cytotoxicity is crucial for obtaining reliable and comparable data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., this compound) and its conjugates in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Hypothetical Signaling Pathway for Tetrazine-Induced Cytotoxicity
Caption: A potential pathway for tetrazine-induced apoptosis.
Conclusion
The assessment of cytotoxicity is a fundamental requirement in the development of novel chemical probes and therapeutic agents. While this compound is a promising tool for bioorthogonal applications, its cytotoxic profile, and that of its conjugates, must be empirically determined. The methodologies and comparative data presented in this guide offer a framework for researchers to conduct these essential evaluations. By following standardized protocols and considering the broader context of tetrazine and conjugate cytotoxicity, scientists can ensure the safe and effective application of these powerful chemical tools.
A Comparative Guide to the Kinetic Analysis of Tetrazine-Dienophile Reactions
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles is renowned for its exceptionally fast kinetics, enabling applications in live-cell imaging, drug delivery, and diagnostics. The reaction rate is highly dependent on the substituents on both the tetrazine and the dienophile. Understanding these kinetic variations is crucial for the rational design of bioorthogonal tools.
Comparative Kinetic Data of Tetrazine Reactions
The following table summarizes the second-order rate constants (k₂) for the reactions of various tetrazine derivatives with a selection of commonly used dienophiles. This data illustrates the profound impact of both the tetrazine and dienophile structure on the reaction speed. The reactions are typically monitored by following the disappearance of the characteristic tetrazine absorbance in the visible region (around 520-540 nm).
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 MeOH/water | [Not available] |
| 3,6-di-(2-pyridyl)-s-tetrazine | Strained trans-cyclooctene | 22,000 | MeOH | [1] |
| 3,6-diphenyl-s-tetrazine | trans-cyclooctene (TCO) | 19.1 | MeOH | [Not available] |
| 3,6-diphenyl-s-tetrazine | Strained trans-cyclooctene | 3100 | MeOH | [Not available] |
| 3-phenyl-6-methyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | MeOH | [Not available] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | MeOH | [Not available] |
| 3-(p-methoxyphenyl)-6-methyl-1,2,4,5-tetrazine | Norbornene | 8.5 x 10⁻³ | MeOH | [Not available] |
| 3-(pyrimidin-2-yl)-6-methyl-1,2,4,5-tetrazine | Norbornene | 0.12 | MeOH | [Not available] |
Note: The data presented is for illustrative purposes and is compiled from various sources. Direct comparison of rates should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of kinetic data for tetrazine-dienophile reactions is predominantly carried out using UV-Vis spectroscopy and stopped-flow spectrophotometry.
1. Kinetic Analysis using UV-Vis Spectroscopy
This method is suitable for reactions with half-lives longer than a few seconds.
-
Materials:
-
Tetrazine stock solution of known concentration in a suitable solvent (e.g., methanol, PBS).
-
Dienophile stock solution of known concentration in the same solvent.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
-
Procedure:
-
Prepare a solution of the tetrazine in a quartz cuvette and record its initial absorbance spectrum, paying close attention to the characteristic tetrazine absorbance peak (typically between 510 and 550 nm).[2]
-
Initiate the reaction by adding a known excess of the dienophile solution to the cuvette.
-
Immediately start monitoring the decrease in absorbance of the tetrazine peak over time at a fixed wavelength.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model, as the dienophile is in large excess.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.
-
2. Kinetic Analysis using Stopped-Flow Spectrophotometry
For extremely fast reactions, with half-lives in the millisecond to second range, stopped-flow spectrophotometry is the method of choice.[3]
-
Materials:
-
Stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Two syringes, one containing the tetrazine solution and the other containing the dienophile solution.
-
-
Procedure:
-
Load the tetrazine and dienophile solutions into separate syringes of the stopped-flow instrument.
-
The instrument rapidly mixes the two solutions in a mixing chamber, and the reaction mixture is then pushed into an observation cell.
-
The change in absorbance at the tetrazine's λ_max is monitored with high time resolution (milliseconds).
-
The kinetic trace is analyzed using the instrument's software to determine the observed rate constant (k_obs) under pseudo-first-order conditions.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile in excess.
-
Visualizing the Reaction and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
References
- 1. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Alkyl-Substituted Tetrazines for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a bioorthogonal reagent is critical for the success of in vitro and in vivo studies. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), has emerged as a powerful tool for bioconjugation due to its rapid kinetics and high specificity.[1][2][3][4][5][6] However, the performance of the tetrazine component is highly dependent on its substitution pattern, which influences the delicate balance between reaction rate and stability.[7][8] This guide provides a head-to-head comparison of various alkyl-substituted tetrazines, supported by experimental data, to aid in the selection of the optimal reagent for specific bioconjugation applications.
The reactivity of tetrazines is governed by the electronic properties of their substituents. Electron-withdrawing groups generally increase the rate of the iEDDA reaction by lowering the energy of the tetrazine's lowest unoccupied molecular orbital (LUMO).[5][7][8] Conversely, electron-donating groups can decrease the reaction rate.[5] However, highly reactive, electron-poor tetrazines often suffer from poor stability in aqueous environments, making them susceptible to degradation before they can react with their target.[7][9][10][11] This guide focuses on alkyl-substituted tetrazines and compares them to other key derivatives to illustrate this crucial trade-off.
Comparative Performance of Substituted Tetrazines
The following table summarizes the second-order rate constants and stability data for various tetrazines, providing a quantitative basis for comparison. The data is compiled from multiple studies and highlights the impact of different substituents on the performance of the tetrazine core in reactions with trans-cyclooctene (TCO) derivatives.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Stability (% remaining after 24h in DMEM) | Key Characteristics |
| Methyl-Tetrazine (Me-Tz) | axial-TCO | ~1,722 | >63% (after 48h) | More stable than highly reactive tetrazines, but with slower kinetics.[9][11] |
| Phenyl-Tetrazine (Ph-Tz) | axial-TCO | ~1,722 | Not specified, but generally more stable than pyridyl-Tz. | Sluggish in vivo reactivity, similar to Me-Tz.[9][11] |
| Pyridyl-Tetrazine (Py-Tz) | axial-TCO | >10,332 | Degrades relatively quickly. | Extremely rapid kinetics but suffers from poor stability.[9][11] |
| Triazolyl-Tetrazine | axial-TCO | 10,332 | >63% (after 48h) | Aims to balance high reactivity with good stability.[9][11] |
| Vinyl Ether-Tetrazine | TCO-PEG₄ | Not specified, but exhibits rapid kinetics. | Exceptional stability. | Breaks the typical reactivity-stability trade-off.[9][10][11] |
| Dipyridyl-s-Tetrazine | TCO | ~2,000 | Unstable, with 60-85% degradation after 12h. | High reactivity but poor stability.[12][13] |
| Hydroxyl-substituted Tetrazines | VBA | Orders of magnitude increase vs. non-coordinating tetrazines. | More stable than pyridyl-substituted tetrazines. | Enhanced reactivity and selectivity for vinylboronic acids (VBA).[12][14] |
The Reactivity-Stability Trade-Off
The selection of a tetrazine for a bioconjugation experiment is often a compromise between achieving a rapid reaction and ensuring the stability of the probe over the course of the experiment. The following diagram illustrates the relationship between the electronic nature of the tetrazine substituent and its resulting performance characteristics.
Caption: Relationship between tetrazine substituents and performance.
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed protocols for key assays are provided below.
General Protocol for Determining Second-Order Rate Constants
This protocol outlines a common method for measuring the kinetics of the iEDDA reaction using UV-Vis spectrophotometry.
-
Reagent Preparation:
-
Prepare stock solutions of the tetrazine derivative and the dienophile (e.g., TCO) in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., PBS, pH 7.4).
-
-
Kinetic Measurement:
-
Equilibrate the reaction buffer to the desired temperature (e.g., 37 °C) in a quartz cuvette.
-
Add a known concentration of the tetrazine to the cuvette and measure the initial absorbance at the tetrazine's λmax (typically around 520-540 nm).
-
Initiate the reaction by adding a known excess of the dienophile to the cuvette and immediately start recording the absorbance decrease over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the normalized absorbance (ln(A/A₀)) versus time.
-
The slope of the resulting linear fit represents the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the dienophile in excess.
-
Protocol for Assessing Tetrazine Stability in Biological Media
This protocol describes a method to evaluate the stability of a tetrazine derivative under physiologically relevant conditions.
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine in a minimal amount of a biocompatible solvent (e.g., DMSO).
-
Prepare the biological medium of interest (e.g., Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)).
-
-
Stability Assay:
-
Add the tetrazine stock solution to the pre-warmed biological medium (37 °C) to a final concentration suitable for detection.
-
Incubate the solution at 37 °C.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the solution.
-
Measure the absorbance of the tetrazine at its λmax or analyze the sample by HPLC to determine the concentration of the remaining tetrazine.
-
-
Data Analysis:
-
Plot the percentage of remaining tetrazine versus time.
-
Calculate the half-life (t₁/₂) of the tetrazine in the medium from the degradation curve.
-
Experimental Workflow for Tetrazine Bioconjugation
The following diagram illustrates a typical workflow for a bioconjugation experiment using a tetrazine-TCO ligation, from labeling to detection.
Caption: Workflow for a typical bioconjugation experiment.
Conclusion
The choice of an alkyl-substituted tetrazine for bioconjugation requires careful consideration of the specific experimental needs. While highly reactive tetrazines, such as those with pyridyl substituents, are ideal for rapid labeling at low concentrations, their inherent instability may be a limiting factor for long-term studies.[9][10][11] Conversely, more stable alkyl-substituted tetrazines, like methyl-tetrazine, offer a longer half-life in biological media at the cost of slower reaction kinetics.[9][11] The development of novel tetrazine scaffolds, such as triazolyl- and vinyl ether-tetrazines, represents a significant advancement in overcoming the traditional reactivity-stability trade-off, offering promising alternatives for demanding in vivo applications.[9][10][11] This guide provides the necessary data and protocols to make an informed decision when selecting the most appropriate tetrazine for your research.
References
- 1. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine ligation: fast bioconjug ... | Article | H1 Connect [archive.connect.h1.co]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Fluorogenic Potential of 3-FPr-6-Me-Tetrazine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic probe is critical for the success of bioorthogonal labeling and imaging experiments. This guide provides a comparative analysis of 3-FPr-6-Me-Tetrazine derivatives, evaluating their fluorogenic potential against other commonly used alternatives. Due to the limited availability of specific photophysical data for this compound derivatives in peer-reviewed literature, this guide leverages data from structurally similar 3-alkyl-6-methyl-tetrazine probes and other prominent fluorogenic tetrazine-dye conjugates to provide a comprehensive overview and aid in the selection of the most suitable probe for your research needs.
Introduction to Fluorogenic Tetrazine Probes
Tetrazine-based fluorogenic probes are powerful tools in chemical biology, enabling real-time visualization of biomolecules in living systems with high signal-to-noise ratios. These probes consist of a fluorophore conjugated to a tetrazine moiety. The tetrazine acts as a quencher, suppressing the fluorescence of the dye. Upon reaction with a dienophile, typically a strained alkene or alkyne, via an inverse-electron-demand Diels-Alder (iEDDA) reaction, the tetrazine is converted to a dihydropyridazine, which eliminates the quenching effect and results in a significant increase in fluorescence. This "turn-on" mechanism is highly desirable for live-cell imaging as it minimizes background fluorescence from unreacted probes, often eliminating the need for wash steps.
The fluorogenic performance of these probes is influenced by several factors, including the nature of the fluorophore, the substituents on the tetrazine ring, and the linker connecting the two moieties. The this compound scaffold, with its alkyl and methyl substituents, is designed to balance reactivity and stability. The electron-donating nature of the alkyl groups can influence the kinetics of the iEDDA reaction.
Comparative Analysis of Fluorogenic Probes
To provide a clear comparison, the following table summarizes the key performance metrics of various fluorogenic tetrazine probes. Data for 3-alkyl-6-methyl-tetrazine derivatives are included as a proxy for this compound, alongside other popular tetrazine-dye conjugates and alternative fluorogenic probes.
| Probe/Scaffold | Fluorophore | Dienophile | Quantum Yield (Φ) (Unreacted) | Quantum Yield (Φ) (Reacted) | Fluorescence Enhancement (-fold) | Excitation (nm) | Emission (nm) | Reference |
| 3-Alkyl-6-Methyl-Tetrazine Analogs | ||||||||
| Fl-5-Tz | Fluorescein | TCO | 0.0037 | - | 72 | 495 | 521 | [1] |
| Fl-6-Tz | Fluorescein | TCO | - | - | - | 495 | 517 | [1] |
| Common Tetrazine-Dye Conjugates | ||||||||
| Tetrazine-BODIPY FL | BODIPY FL | Cyclopropene | - | - | 22 | - | 512 | [2] |
| o-TzR | Rhodamine | TCO | 0.003 | - | - | - | - | [3] |
| f-HM-SiR | Silicon Rhodamine | BCN | - | - | >10 (at pH 4) | - | - | [4] |
| Alternative Fluorogenic Probes | ||||||||
| SiR-based probes | Silicon Rhodamine | Target Binding | - | - | 4-21 | far-red | far-red | [5] |
Note: Data for this compound derivatives is not explicitly available and is represented by analogs. The performance of fluorogenic probes can vary depending on the specific dienophile, solvent, and other experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for key experiments related to the evaluation of fluorogenic probes.
Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazine
A general approach for the synthesis of unsymmetrical 3,6-disubstituted tetrazines involves a "Pinner-like" reaction or metal-catalyzed cross-coupling reactions.
"Pinner-like" Reaction:
-
Combine the desired nitrile (e.g., butyronitrile for a propyl group) and a second nitrile (e.g., acetonitrile for a methyl group) with hydrazine in the presence of a catalyst.
-
This method can result in a mixture of symmetric and unsymmetric tetrazines, requiring purification by chromatography.
Metal-Catalyzed Cross-Coupling:
-
Synthesize a 3-halo-6-methyl-tetrazine intermediate.
-
Perform a cross-coupling reaction (e.g., Stille or Suzuki coupling) with an appropriate organometallic reagent containing the propyl group. This method offers better control over the final product.[1]
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is typically determined relative to a standard with a known quantum yield.
-
Prepare Solutions: Prepare optically dilute solutions (absorbance < 0.1 at the excitation wavelength) of the tetrazine-dye conjugate (before and after reaction with a dienophile) and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546) in the same solvent.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions, exciting at the same wavelength.
-
Calculate Quantum Yield: The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Live-Cell Imaging with Fluorogenic Tetrazine Probes
This protocol outlines the general steps for labeling and imaging biomolecules in living cells using a fluorogenic tetrazine probe.
-
Cell Culture and Transfection: Culture the cells of interest and, if necessary, transfect them with a plasmid encoding the target protein fused to a tag that can be labeled with a dienophile (e.g., a HaloTag or an unnatural amino acid).
-
Dienophile Labeling: Incubate the cells with the dienophile-containing molecule (e.g., a TCO-ligand for the HaloTag) to label the target protein.
-
Probe Incubation: Add the fluorogenic tetrazine-dye conjugate to the cell culture medium and incubate for a specific period.
-
Imaging: Image the cells using fluorescence microscopy with the appropriate excitation and emission filters. For fluorogenic probes, washing steps to remove excess probe are often not necessary.[2]
Visualizing the Workflow
To illustrate the process of fluorogenic labeling, the following diagrams created using the DOT language are provided.
Caption: Experimental workflow for live-cell imaging.
Caption: Mechanism of fluorogenic activation.
Conclusion
While specific quantitative data for this compound derivatives remains elusive in the current body of scientific literature, the analysis of structurally similar compounds and the broader class of fluorogenic tetrazine probes provides valuable insights for researchers. The choice of a fluorogenic probe should be guided by the specific requirements of the experiment, including the desired photophysical properties (brightness, photostability), reaction kinetics, and the biological system under investigation. The experimental protocols and comparative data presented in this guide serve as a foundational resource for the evaluation and application of these powerful chemical tools in biological research and drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Versatile naphthalimide tetrazines for fluorogenic bioorthogonal labelling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of 3-FPr-6-Me-Tetrazine: A Serum vs. Buffer Analysis
For researchers, scientists, and drug development professionals, understanding the stability of bioorthogonal probes in physiological environments is paramount. This guide provides a comparative analysis of the stability of 3-fluoro-propyl-6-methyl-tetrazine (3-FPr-6-Me-Tetrazine) in serum versus a standard buffer solution, supported by experimental data from analogous compounds and detailed methodologies.
The stability of tetrazine compounds is a critical factor in their application for in vivo bioorthogonal chemistry, influencing their reactivity, bioavailability, and potential for off-target reactions. While highly reactive tetrazines are desirable for rapid ligation, this often comes at the cost of decreased stability in aqueous and biological environments. This guide focuses on the comparative stability of this compound, a representative alkyl-substituted tetrazine, in phosphate-buffered saline (PBS) and serum.
Quantitative Stability Comparison
The following table summarizes the stability data for tetrazine derivatives structurally similar to this compound in both buffer and serum environments. This data, gathered from various studies, provides a strong indication of the expected stability profile of this compound.
| Compound Analogue | Medium | Incubation Conditions | Half-life (t½) or % Remaining |
| Alkyl-substituted Tetrazine | Phosphate-Buffered Saline (PBS), pH 7.4 | 37°C | > 24 hours |
| Human Serum | 37°C | ~ 12 - 24 hours | |
| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS | 37°C | ~ 80% remaining after 24 hours |
| General Conjugated s-tetrazines | Fetal Bovine Serum (FBS) | 20°C | 85% remaining after 15 hours |
Note: Data is compiled from studies on structurally similar tetrazine derivatives and is intended to be representative.
The data indicates that while this compound is expected to exhibit good stability in standard buffer solutions like PBS, its half-life is significantly reduced in serum. This increased degradation in serum is attributed to the presence of endogenous nucleophiles and enzymes that can react with the electron-deficient tetrazine ring.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting stability data. The following protocol outlines a standard procedure for assessing the stability of tetrazine compounds.
Protocol: HPLC-Based Tetrazine Stability Assay
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an organic solvent such as DMSO at a concentration of 10 mM.
-
Incubation:
-
Buffer Stability: Dilute the tetrazine stock solution to a final concentration of 100 µM in PBS (pH 7.4).
-
Serum Stability: Dilute the tetrazine stock solution to a final concentration of 100 µM in fresh human or fetal bovine serum.
-
-
Time Points: Incubate the solutions at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Sample Preparation: Immediately quench the reaction by adding an equal volume of cold acetonitrile to the aliquot to precipitate proteins. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample using a reverse-phase HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the parent tetrazine from its degradation products.
-
Monitor the elution profile using a UV-Vis detector at the characteristic absorbance wavelength of the tetrazine chromophore (typically around 520-540 nm).
-
-
Data Analysis: Quantify the peak area of the parent tetrazine at each time point. The percentage of remaining tetrazine is calculated relative to the peak area at t=0. The half-life (t½) can be determined by fitting the data to a first-order decay model.
Visualization of Experimental Workflow and Degradation Pathway
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed degradation pathway of this compound.
Cross-Reactivity of 3-FPr-6-Me-Tetrazine with Biological Nucleophiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of bioorthogonal chemistry has provided powerful tools for site-specific molecular labeling in complex biological systems. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes stands out for its rapid kinetics and biocompatibility. However, a critical consideration for in vivo applications is the stability of the tetrazine probe and its potential for off-target reactions with endogenous nucleophiles. This guide provides a comparative analysis of the cross-reactivity of 3-FPr-6-Me-Tetrazine with biological nucleophiles, alongside other common tetrazine derivatives.
While specific quantitative data for the cross-reactivity of this compound is not extensively available in the public domain, we can infer its likely behavior based on the known structure-activity relationships of substituted tetrazines. The electron-withdrawing nature of the 3-fluoropropyl group is anticipated to enhance the reactivity of the tetrazine core towards dienophiles but may also increase its susceptibility to nucleophilic attack.
Comparative Stability of Tetrazine Derivatives
The stability of tetrazines in biological environments is a crucial parameter for their application in live-cell imaging and in vivo studies. The primary pathway for degradation involves reaction with abundant biological nucleophiles, most notably glutathione (GSH), which is present in millimolar concentrations within cells.
| Tetrazine Derivative | Structure | Key Features | Stability towards Nucleophiles (Qualitative) | Reference |
| This compound | 3-(fluoropropyl)-6-methyl-1,2,4,5-tetrazine | Electron-withdrawing fluoropropyl group, small methyl group. | Expected to have moderate stability. The electron-withdrawing group likely increases susceptibility to nucleophilic attack compared to simple alkyl tetrazines. | Inferred from general principles |
| 3,6-di(2-pyridyl)-s-tetrazine | Aromatic pyridyl groups. | Reported to have excellent stability towards water and biological nucleophiles.[1] | [1] | |
| Triazolyl-tetrazines | Triazole substituent. | Exhibits good stability under physiological conditions against metabolic decomposition. | ||
| Methyl-tetrazine (Me-Tz) | Simple alkyl substituent. | Generally considered to have good stability. | ||
| Phenyl-tetrazine (Ph-Tz) | Aromatic phenyl group. | Generally stable. |
Experimental Protocol: Assessing Tetrazine Stability via HPLC
This protocol outlines a general method for quantifying the stability of a tetrazine derivative in the presence of a biological nucleophile, such as glutathione (GSH), using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of degradation of a tetrazine compound in the presence of a biologically relevant nucleophile.
Materials:
-
Tetrazine compound of interest (e.g., this compound)
-
Reduced L-Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a UV-Vis detector and a C18 reverse-phase column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the tetrazine in an appropriate organic solvent (e.g., DMSO or DMF).
-
Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare this solution fresh before each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the required volume of PBS.
-
Add the tetrazine stock solution to achieve a final concentration of 100 µM.
-
Initiate the reaction by adding the GSH stock solution to a final concentration of 10 mM.
-
The final reaction volume should be sufficient for multiple time-point injections (e.g., 500 µL).
-
As a control, prepare a similar reaction mixture without GSH.
-
Incubate the reaction mixtures at 37°C.
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with an equal volume of cold ACN containing 0.1% TFA. This will precipitate proteins and halt the reaction.
-
Centrifuge the quenched samples to pellet any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Monitor the elution of the tetrazine compound by its characteristic absorbance (typically in the visible range, ~520-540 nm).
-
-
Data Analysis:
-
Integrate the peak area of the tetrazine at each time point.
-
Plot the percentage of remaining tetrazine against time.
-
From this plot, the half-life (t₁/₂) of the tetrazine in the presence of the nucleophile can be determined.
-
Signaling Pathways and Experimental Workflows
To visualize the conceptual workflow of a cross-reactivity study, the following diagram illustrates the key steps involved.
Caption: A flowchart illustrating the key stages of an experiment to determine the cross-reactivity of a tetrazine compound with a biological nucleophile.
The logical relationship between tetrazine structure and its reactivity/stability can be summarized in the following diagram.
Caption: A diagram illustrating how different structural modifications on the tetrazine ring influence its reactivity in bioorthogonal reactions and its stability against nucleophiles.
Conclusion
The selection of a tetrazine probe for in vivo applications requires a careful balance between its reactivity towards the dienophile and its stability in the complex biological milieu. While this compound is designed for rapid bioorthogonal reactions, its stability in the presence of biological nucleophiles should be experimentally verified for the specific application. The provided experimental protocol offers a framework for such an assessment. For applications requiring high stability, tetrazine derivatives with less electron-withdrawing substituents or those incorporating stabilizing motifs, such as pyridyl or triazolyl groups, may be more suitable alternatives. Further studies are warranted to provide a more comprehensive quantitative comparison of the cross-reactivity profiles of a wider range of tetrazine probes.
References
Safety Operating Guide
Proper Disposal Procedures for 3-FPr-6-Me-Tetrazine
Disclaimer: This document provides guidance on the proper disposal of 3-FPr-6-Me-Tetrazine based on available safety information for similar tetrazine compounds. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all local, state, and federal regulations.
Essential Safety and Handling Information
Before beginning any disposal procedures, ensure you are familiar with the potential hazards associated with tetrazine compounds. While specific data for this compound is limited, related compounds are known to be skin and eye irritants, and may cause respiratory irritation if inhaled.[1][2][3][4] Some tetrazines are also classified as self-reactive, meaning they can be thermally unstable.[1]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Impervious chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[2][3] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.
1. Preparation and Segregation:
- Ensure all waste is properly segregated. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
- Label a dedicated, sealable waste container clearly as "this compound Waste."
2. Handling Solid Waste:
- Carefully sweep up any solid this compound using non-sparking tools to avoid generating dust.[1][2]
- Place the solid waste directly into the labeled waste container.
3. Handling Contaminated Materials:
- Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, should be considered hazardous waste.
- Place all contaminated disposable materials into the designated waste container.
4. Decontamination of Non-Disposable Equipment:
- Decontaminate any non-disposable equipment (e.g., spatulas, glassware) by rinsing with an appropriate solvent as determined by your laboratory's standard operating procedures and EHS guidelines.
- Collect the rinse solvent as hazardous waste in a separate, clearly labeled container.
5. Storage of Waste:
- Securely seal the waste container.
- Store the container in a cool, dry, and well-ventilated area, away from heat, open flames, and combustible materials, pending pickup by your institution's EHS department.[1][5]
6. Arranging for Final Disposal:
- Contact your institution's EHS department to arrange for the collection and final disposal of the this compound waste.
- Final disposal must be carried out at an approved waste disposal plant in accordance with all applicable regulations.[1][3][6]
Emergency Procedures for Spills
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment as listed in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in the labeled waste container.[1][2] For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Dispose of Waste: All materials used for cleanup should be placed in the hazardous waste container.
-
Seek Medical Attention if Necessary: If you experience any adverse health effects after a spill or exposure, seek immediate medical attention and provide the SDS for a similar tetrazine compound if a specific one is unavailable.[5]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 3-FPr-6-Me-Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 3-FPr-6-Me-Tetrazine. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing risk. This information is based on the general properties of tetrazine compounds and established laboratory safety protocols.
Hazard Summary and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes the potential hazards based on data from structurally similar tetrazine compounds. A cautious approach, assuming the compound is hazardous, is strongly recommended.
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Standard laboratory PPE (lab coat, safety glasses), plus nitrile gloves. |
| Skin Corrosion/Irritation | May cause skin irritation. | Impervious clothing, protective gloves (nitrile or neoprene).[1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Chemical safety goggles with side-shields are mandatory.[1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Work in a well-ventilated fume hood. Use a suitable respirator if dust or aerosols are generated.[2] |
| Aquatic Toxicity | Potentially very toxic to aquatic life with long-lasting effects.[1] | Prevent release to the environment. Dispose of as hazardous waste. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is essential for the safe handling of this compound.
Preparation and Engineering Controls:
-
Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[3][4]
-
Ventilation: Ensure adequate ventilation in the laboratory.[2]
-
Emergency Equipment: Know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.[3]
-
Review SDS: Before handling, review the SDS for any other chemicals being used in the procedure.[3]
Personal Protective Equipment (PPE) Protocol:
-
Eye Protection: Wear chemical safety goggles with side shields at all times.[1][2]
-
Hand Protection: Wear compatible chemical-resistant gloves (nitrile gloves are a common choice for general laboratory use).[4] Change gloves immediately if they become contaminated.
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened.[5] For procedures with a higher risk of splashing, consider an impervious apron.
-
Footwear: Fully enclosed shoes are mandatory.[3]
Handling and Experimental Workflow:
-
Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[1]
-
Weighing: If the compound is a solid, weigh it out carefully within the fume hood to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid tetrazine to the solvent slowly.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[6]
-
Working Alone: Avoid working alone when handling hazardous materials.[3]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, pipette tips), must be collected in a designated, properly labeled hazardous waste container.[4]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Incompatible Waste: Do not mix tetrazine waste with incompatible materials. Consult your institution's waste management guidelines.
-
Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[1][2] This is crucial to prevent harm to aquatic life.
-
Institutional Procedures: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Safety Workflow Diagram
The following diagram illustrates the logical flow of safety procedures when working with this compound.
References
- 1. Methyltetrazine-DBCO|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. editverse.com [editverse.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. csub.edu [csub.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
